molecular formula C27H27NO5S B13010024 Fmoc-HoCys(Mob)-OH

Fmoc-HoCys(Mob)-OH

Número de catálogo: B13010024
Peso molecular: 477.6 g/mol
Clave InChI: LLLBRVFAWFVKNE-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-HoCys(Mob)-OH is a useful research compound. Its molecular formula is C27H27NO5S and its molecular weight is 477.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-HoCys(Mob)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-HoCys(Mob)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H27NO5S

Peso molecular

477.6 g/mol

Nombre IUPAC

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylsulfanyl]butanoic acid

InChI

InChI=1S/C27H27NO5S/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1

Clave InChI

LLLBRVFAWFVKNE-RUZDIDTESA-N

SMILES isomérico

COC1=CC=C(C=C1)CSCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

SMILES canónico

COC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-HoCys(Mob)-OH: A Specialized Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Modified Amino Acids in Peptide Therapeutics

The landscape of modern drug discovery is increasingly dominated by the precision and versatility of peptide-based therapeutics. Their high specificity, potency, and lower toxicity profiles compared to small molecules have made them a focal point of intensive research and development. The synthesis of these complex biomolecules, however, demands a sophisticated toolkit of building blocks that allow for precise control over their three-dimensional structure and functional characteristics. Among these, chemically modified amino acids play a pivotal role, enabling the introduction of unique functionalities and structural constraints. This guide provides a comprehensive technical overview of a specialized, yet highly valuable, building block: Nα-(9-Fluorenylmethoxycarbonyl)-S-(p-methoxybenzyl)-L-homocysteine, or Fmoc-HoCys(Mob)-OH .

While less common than its cysteine analogue, the incorporation of homocysteine into a peptide backbone introduces a critical one-carbon extension in the side chain, subtly altering the steric and conformational properties of the final peptide. This can have profound implications for biological activity, receptor binding affinity, and metabolic stability. The strategic selection of protecting groups is paramount for the successful application of this building block in solid-phase peptide synthesis (SPPS). This guide will delve into the chemical architecture of Fmoc-HoCys(Mob)-OH, the rationale behind its protecting group strategy, and provide practical insights into its application and deprotection.

The Molecular Architecture of Fmoc-HoCys(Mob)-OH

Fmoc-HoCys(Mob)-OH is a derivative of the non-proteinogenic amino acid L-homocysteine, strategically modified with two key protecting groups to render it suitable for Fmoc-based solid-phase peptide synthesis.

1. The Homocysteine Core: Homocysteine is a homologue of cysteine, featuring an additional methylene group in its side chain (-CH₂CH₂SH) compared to cysteine's (-CH₂SH). This seemingly minor difference can significantly impact the conformational flexibility and disulfide bridging capabilities of a peptide.

2. The Nα-Fmoc Protecting Group: The α-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is the cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS.[1] The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2] This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid in the sequence without compromising the integrity of acid-labile side-chain protecting groups.[3]

3. The S-Mob Protecting Group: The nucleophilic thiol (-SH) group of the homocysteine side chain is protected by the p-methoxybenzyl (Mob) group. The thiol group is highly reactive and prone to oxidation and other side reactions during peptide synthesis; therefore, its protection is essential.[4] The Mob group is an acid-labile protecting group, but it is significantly more stable to acid than highly acid-labile groups like trityl (Trt). This property is crucial for certain orthogonal protection strategies where selective deprotection of different thiol-containing residues is required.

Chemical Structure of Fmoc-HoCys(Mob)-OH

G cluster_fmoc Fmoc Group cluster_hcy Homocysteine Core cluster_mob Mob Group mol F1 F2 F1->F2 F3 F2->F3 F4 F3->F4 F5 F4->F5 F6 F5->F6 F7 F5->F7 F6->F1 F8 F7->F8 F9 CH F8->F9 F9->F2 F10 CH2 F9->F10 N NH F11 O F10->F11 F12 C=O F11->F12 F12->N Peptide Bond Formation Site CA CH N->CA C C=O CA->C CB CH2 CA->CB M1 CH2 OH OH C->OH CG CH2 CB->CG S S CG->S S->M1 M2 M1->M2 M3 M2->M3 M4 M3->M4 M5 M4->M5 M6 M5->M6 M8 O-CH3 M5->M8 M7 M6->M7 M7->M2

Caption: Chemical structure of Fmoc-HoCys(Mob)-OH.

Physicochemical Properties

PropertyInferred ValueJustification/Reference
Molecular Formula C₂₇H₂₇NO₅SBased on the addition of a methylene group to Fmoc-Cys(Mob)-OH (C₂₆H₂₅NO₅S)
Molecular Weight ~477.57 g/mol Calculated from the inferred molecular formula.
Appearance White to off-white powderTypical appearance for Fmoc-protected amino acids.
Solubility Soluble in DMF, NMP, DCM; insoluble in waterFmoc-protected amino acids are generally soluble in organic solvents used in SPPS.[5]
Storage 2-8°C, desiccatedStandard storage conditions for Fmoc-amino acids to prevent degradation.

The Role of Fmoc-HoCys(Mob)-OH in Peptide Synthesis: A Strategic Perspective

The choice of Fmoc-HoCys(Mob)-OH as a building block in peptide synthesis is a deliberate one, driven by the desired final properties of the peptide.

The Homocysteine Advantage

The incorporation of homocysteine in place of cysteine can lead to:

  • Altered Disulfide Bridge Geometry: The longer side chain of homocysteine results in a seven-membered ring upon intramolecular disulfide bond formation, compared to the six-membered ring formed by cysteine. This alteration in ring size and geometry can significantly influence the peptide's conformation and, consequently, its biological activity.

  • Enhanced Flexibility: The additional methylene group provides greater conformational flexibility to the peptide backbone in the vicinity of the homocysteine residue.

  • Modified Binding Interactions: The subtle change in the side chain length can alter the way a peptide interacts with its biological target, potentially leading to improved binding affinity or selectivity.

The Utility of the Mob Protecting Group

The Mob group offers a distinct advantage in specific synthetic strategies:

  • Orthogonal Protection Schemes: The Mob group is more resistant to acidolysis than the highly labile Trt (trityl) and Mmt (4-methoxytrityl) groups.[6] This allows for the selective deprotection of Trt or Mmt-protected cysteine or homocysteine residues in the presence of a Mob-protected homocysteine, enabling the stepwise and regioselective formation of multiple disulfide bonds within the same peptide.[7]

  • Stability: The Mob group is stable to the basic conditions used for Fmoc group removal, a prerequisite for its use in Fmoc-SPPS.[3]

Experimental Workflow: Incorporation of Fmoc-HoCys(Mob)-OH in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of Fmoc-HoCys(Mob)-OH into a growing peptide chain on a solid support.

workflow start Start: Resin Swelling fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->fmoc_deprotection washing1 Washing (DMF) fmoc_deprotection->washing1 coupling Coupling of Fmoc-HoCys(Mob)-OH (e.g., HBTU/DIPEA in DMF) washing1->coupling washing2 Washing (DMF) coupling->washing2 capping Capping (Optional) (e.g., Acetic Anhydride) washing2->capping next_cycle Proceed to Next Coupling Cycle capping->next_cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Step-by-Step Protocol
  • Resin Swelling: The solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) is swelled in a suitable solvent, typically DMF or dichloromethane (DCM), for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF for 10-20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-HoCys(Mob)-OH:

    • A solution of Fmoc-HoCys(Mob)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF is prepared.

    • An activating base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), is added to the solution.

    • The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base like DIPEA in DMF.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection of the Mob Group

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The Mob group's higher acid stability compared to Trt requires specific cleavage cocktails.

Deprotection Protocols
  • Standard Cleavage (for peptides without other sensitive residues): Treatment with a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours at room temperature is often sufficient to cleave the peptide from the resin and remove most common acid-labile protecting groups. However, complete removal of the Mob group may require harsher conditions or specific scavengers.

  • Enhanced Cleavage for Mob Deprotection: For peptides containing Mob-protected homocysteine, a stronger acidolytic cocktail or the addition of specific scavengers is recommended.

    • TFA/Thioanisole: A common cocktail for the removal of more stable benzyl-type protecting groups is TFA containing 5-10% thioanisole as a scavenger.[8] Thioanisole helps to trap the liberated p-methoxybenzyl cation, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

    • Hard-Acid Cleavage: In some cases, a stronger acid system such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) may be employed, although these are hazardous and require specialized equipment.[9]

It is crucial to optimize the cleavage conditions for each specific peptide sequence to ensure complete deprotection and minimize side reactions.

Conclusion: A Valuable Tool for Peptide Chemists

Fmoc-HoCys(Mob)-OH represents a specialized building block that empowers peptide chemists to explore novel peptide architectures. The introduction of a homocysteine residue offers a subtle yet powerful means to modulate the conformational and biological properties of a peptide. The strategic choice of the Mob protecting group provides an additional layer of orthogonal control, enabling the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds. While less common than its cysteine or Trt-protected counterparts, a thorough understanding of the properties and reactivity of Fmoc-HoCys(Mob)-OH allows for its effective utilization in the design and synthesis of next-generation peptide therapeutics and research tools.

References

  • Aapptec. Fmoc-Cys(Trt)-OH [103213-32-7]. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • PubChem. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine. [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. [Link]

  • Aapptec. Fmoc-Cys(pMeOBzl)-OH [141892-41-3]. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • ResearchGate. Further Development of New Deprotection Chemistry for Cysteine and Selenocysteine Side Chain Protecting Groups. [Link]

  • Fields, C. G., & Fields, G. B. (1991). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Methods in enzymology, 202, 469-523.
  • Hondal, R. J., et al. (2001). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Research, 57(5), 391-399.
  • Troen, A. M. (2018). Homocysteine—a retrospective and prospective appraisal. Frontiers in Nutrition, 5, 59. [Link]

  • The Peptide Synthesis Blog. Fmoc-Cys(Trt)-OH: The Choice for Protected Cysteine in Peptide Research. [Link]

Sources

Technical Guide: Fmoc-S-(p-methoxybenzyl)-L-homocysteine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of Fmoc-S-(p-methoxybenzyl)-L-homocysteine Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist[1]

Orthogonal Thiol Protection Strategies in Advanced Peptide Synthesis

Executive Summary

Fmoc-S-(p-methoxybenzyl)-L-homocysteine (Fmoc-Hcy(Mob)-OH) is a specialized amino acid derivative designed for high-precision Solid Phase Peptide Synthesis (SPPS).[1] Unlike the standard trityl-protected homolog (Fmoc-Hcy(Trt)-OH), which releases the free thiol upon acidic resin cleavage, the S-(p-methoxybenzyl) (Mob) group offers orthogonal stability .[1] It remains intact during standard Trifluoroacetic Acid (TFA) cleavage, allowing for the isolation of protected peptides. This unique property is critical for strategies requiring regioselective disulfide bond formation, post-cleavage modifications, or the synthesis of cyclic peptides where the homocysteine thiol must be unmasked at a specific, later stage.

This guide details the physicochemical properties, handling protocols, and mechanistic advantages of Fmoc-Hcy(Mob)-OH, providing a roadmap for its integration into complex synthetic workflows.

Physicochemical Profile

The following data characterizes the reagent based on its structural homology to Fmoc-Cys(Mob)-OH and calculated properties.

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-S-(p-methoxybenzyl)-L-homocysteine
Abbreviation Fmoc-Hcy(Mob)-OH
Molecular Formula C₂₇H₂₇NO₅S (Calculated)
Molecular Weight ~477.57 g/mol (Calculated)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, DCM; sparingly soluble in water
Chirality L-isomer (S-configuration at alpha-carbon)
Purity Standard ≥ 98% (HPLC)
Storage +2°C to +8°C, desiccated, protected from light
Structural Analysis

The molecule consists of three distinct functional domains:

  • Fmoc Group (N-terminus): Base-labile protection, removed by piperidine.[1]

  • Homocysteine Backbone: A homolog of cysteine with an additional methylene group (-CH₂-) in the side chain, imparting greater flexibility and altering the geometry of resulting disulfide bonds.[1]

  • p-Methoxybenzyl (Mob) Group (S-terminus): Acid-stable sulfide protection.[1] The electron-donating methoxy group makes it more acid-labile than a benzyl (Bzl) group but significantly more stable than a trityl (Trt) group.[1]

Mechanistic Insight: The Power of Orthogonality

The primary utility of Fmoc-Hcy(Mob)-OH lies in its differential stability compared to other protecting groups.[1]

Stability Matrix
  • 20% Piperidine (Fmoc Removal): STABLE. The Mob group survives repeated cycles of base treatment during chain elongation.

  • 95% TFA (Resin Cleavage): STABLE. Unlike Trt, which cleaves rapidly in high TFA, the Mob group remains attached. This allows the peptide to be cleaved from the resin (e.g., Wang or Rink Amide) while retaining the S-Mob protection.

  • Strong Acid (HF / TFMSA): LABILE. The Mob group is removed by anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1]

  • Oxidative Conditions: LABILE. Can be removed with specific oxidative reagents (e.g., Iodine, Thallium(III) trifluoroacetate) to directly form disulfide bonds.

Orthogonality Reagent Fmoc-Hcy(Mob)-OH (On Resin) Piperidine 20% Piperidine (Fmoc Removal) Reagent->Piperidine Result1 H-Hcy(Mob)-Peptide-Resin (Chain Extension) Piperidine->Result1 TFA 95% TFA (Resin Cleavage) Result2 Free Peptide-Hcy(Mob) (Protected in Solution) TFA->Result2 Mob Survives Oxidation I2 / Tl(TFA)3 (Deprotection & Cyclization) Result3 Cyclic Disulfide (Regioselective) Oxidation->Result3 StrongAcid HF / TFMSA (Global Deprotection) Result4 Free Thiol Peptide (Hcy-SH) StrongAcid->Result4 Result1->TFA Mob Survives Result2->Oxidation Result2->StrongAcid

Figure 1: Orthogonal stability profile of the S-Mob group during SPPS workflows.

Experimental Protocols

Coupling Protocol (SPPS)

Fmoc-Hcy(Mob)-OH couples efficiently using standard carbodiimide or onium salt activation.[1]

Reagents:

  • Activator: HATU or HBTU (0.95 eq relative to AA)[1]

  • Base: DIEA (2.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Hcy(Mob)-OH (3.0 eq relative to resin loading) in minimum DMF.

  • Activation: Add HATU (2.85 eq) and DIEA (6.0 eq). Pre-activate for 30–60 seconds.[1] Note: Minimize pre-activation time to prevent racemization.

  • Coupling: Add the mixture to the resin-bound free amine. Agitate at room temperature for 45–60 minutes.

  • Monitoring: Verify coupling efficiency via Kaiser Test (qualitative) or Chloranil Test (for secondary amines).

  • Capping: If incomplete, recap with acetic anhydride/pyridine before proceeding.

Resin Cleavage (Retaining S-Mob)

To cleave the peptide from the resin while keeping the homocysteine protected:

Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v) Procedure:

  • Add cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate for 2–3 hours at room temperature. Note: Mob is stable, but avoid extending beyond 4 hours to prevent partial degradation.

  • Filter resin and precipitate the filtrate in cold diethyl ether.

  • Centrifuge and wash the pellet 3x with ether.

  • Lyophilize the crude peptide. Result: H-Peptide-Hcy(Mob)-OH/NH₂.[1]

S-Mob Deprotection & Cyclization

Removal of the Mob group is often coupled with disulfide bond formation.[1]

Method A: Oxidative Deprotection (Iodine) Use this for direct conversion to a disulfide (e.g., Hcy-Cys bridge).[1]

  • Dissolve the protected peptide in Methanol/Acetic Acid (9:1).[1]

  • Add a solution of Iodine (I₂) in Methanol (10 eq) dropwise with vigorous stirring.

  • The color should persist (amber).[1] Stir for 15–30 minutes.

  • Quench with aqueous Ascorbic Acid or Sodium Thiosulfate until colorless.

  • Evaporate solvent and purify via RP-HPLC.[1]

Method B: Strong Acid Removal (TFMSA) Use this to obtain the free thiol.

  • Dissolve peptide in TFA.[1]

  • Add TFMSA (Trifluoromethanesulfonic acid) and scavengers (Thioanisole/EDT) at 0°C.

  • Stir for 30–60 minutes.

  • Precipitate in ether.[1][2]

Advanced Application: Regioselective Disulfide Formation

One of the most powerful applications of Fmoc-Hcy(Mob)-OH is the synthesis of peptides with multiple, distinct disulfide bridges (e.g., "stapled" peptides or toxins).

Scenario: A peptide requires two disulfide bonds: Cys1-Cys2 and Hcy3-Cys4.[1]

Workflow:

  • Synthesis: Incorporate Cys(Trt) at positions 1 and 2.[1] Incorporate Hcy(Mob) at position 3 and Cys(Mob) (or Cys(Acm)) at position 4.[1]

  • Cleavage: Treat with 95% TFA.[1][2][3]

    • Result: Cys1 and Cys2 are deprotected (SH free). Hcy3 and Cys4 remain protected (S-Mob).[1]

  • First Oxidation: Oxidize the free thiols (Cys1-Cys2) using DMSO or air oxidation at pH 8.[1] Isolate the mono-cyclic intermediate.

  • Second Oxidation (Deprotection): Treat the intermediate with Iodine or Tl(TFA)₃.[1]

    • Result: The Mob groups on Hcy3 and Cys4 are removed and simultaneously oxidized to form the second bridge (Hcy3-Cys4).

Regioselectivity Step1 Resin-Peptide Cys(Trt)...Cys(Trt)...Hcy(Mob)...Cys(Mob) Step2 TFA Cleavage (Removes Trt, Keeps Mob) Step1->Step2 Step3 Intermediate 1 SH...SH...S-Mob...S-Mob Step2->Step3 Step4 Oxidation 1 (DMSO/Air) Forms Bridge 1 (Cys-Cys) Step3->Step4 Step5 Intermediate 2 (S-S)...S-Mob...S-Mob Step4->Step5 Step6 Oxidation 2 (Iodine) Removes Mob & Forms Bridge 2 Step5->Step6 Final Bicyclic Peptide (Cys-Cys) & (Hcy-Cys) Step6->Final

Figure 2: Regioselective formation of a bicyclic peptide using Trt/Mob orthogonality.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the bulky Mob/Fmoc groups.[1]Use double coupling; increase temperature to 40°C; switch to HATU/HOAt.
Premature Mob Loss High concentrations of scavengers (e.g., TIS) or extended TFA exposure (>5 hrs).[1]Limit cleavage time to 2 hours; reduce TIS concentration if possible.
Alkylation of Trp/Met Mob cation generation during deprotection.Critical: Always use excess scavengers (EDT, Thioanisole) during the final strong acid/oxidative deprotection step.
Racemization Excessive base activation time.[1]Add base (DIEA) immediately before adding to resin.[1] Use Collidine as a milder base.[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • Postma, T. M., & Albericio, F. (2014). Dithiol-Based Protecting Groups for Cysteine in SPPS. European Journal of Organic Chemistry. Link

  • Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link[1]

  • PubChem. (2024).[1] Fmoc-S-4-methoxybenzyl-L-cysteine (Homolog Reference). National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Cleavage and Deprotection Protocols for Fmoc SPPS. Merck KGaA.[1] Link

Sources

The Strategic Application of the p-Methoxybenzyl (Mob) Protecting Group in Homocysteine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Homocysteine, a homolog of the proteinogenic amino acid cysteine, is a critical intermediate in methionine metabolism and a key biomarker in various physiological and pathological processes. Its reactive thiol side chain, while central to its biological function, presents a significant challenge in chemical synthesis, particularly in the context of peptide and protein chemistry. This guide provides an in-depth technical overview of the p-methoxybenzyl (Mob) group as a strategic tool for the temporary protection of the homocysteine thiol. We will explore the causality behind its selection, detail field-proven experimental protocols for its application and removal, and provide a comparative analysis against other common thiol protecting groups. This document is intended to serve as a practical resource for researchers engaged in the synthesis of homocysteine-containing peptides and other complex molecules, enabling rational experimental design and troubleshooting.

The Homocysteine Challenge: The Need for Thiol Protection

The sulfhydryl group of homocysteine is a potent nucleophile, susceptible to a variety of chemical transformations, including oxidation to form disulfide bonds (homocystine), alkylation, and addition to electrophiles. In the context of multi-step chemical synthesis, such as Solid-Phase Peptide Synthesis (SPPS), an unprotected homocysteine thiol can lead to a cascade of undesirable side reactions:

  • Uncontrolled Disulfide Formation: Inter- and intramolecular disulfide bridges can form, leading to product heterogeneity and purification challenges.

  • Alkylation by Scavengers: Carbocations generated during the cleavage of other protecting groups can be trapped by the thiol, resulting in irreversible side-product formation.

  • Chain Termination or Branching: The nucleophilic thiol can potentially react with activated carboxyl groups, leading to peptide chain branching or premature termination.

Therefore, the reversible masking of the thiol group with a suitable protecting group is a prerequisite for the successful incorporation of homocysteine into complex molecular architectures.

The p-Methoxybenzyl (Mob) Group: A Strategic Choice

The p-methoxybenzyl (Mob) group is a widely employed protecting group for the thiol side chain of cysteine and, by extension, homocysteine.[1][2] Its utility stems from a finely tuned balance of stability and lability.

Chemical Rationale for Mob Selection:

The Mob group is an acid-labile protecting group, meaning it is cleaved under acidic conditions.[3] The mechanism of cleavage involves the protonation of the ether oxygen on the p-methoxy substituent, followed by the departure of the protected thiol and the formation of a resonance-stabilized p-methoxybenzyl carbocation. The electron-donating methoxy group at the para position is crucial; it significantly stabilizes the resulting carbocation, making the Mob group more labile to acid than the simple benzyl (Bzl) group.[3][4]

This specific level of acid lability is the cornerstone of its strategic value in Fmoc-based SPPS:

  • Stability to Piperidine: The S-Mob bond is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the N-terminal Fmoc group during peptide chain elongation.

  • Labile to Strong Acid: The Mob group is efficiently cleaved by strong acids, typically Trifluoroacetic Acid (TFA), which are used for the final cleavage of the peptide from the solid support and the concomitant removal of other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[3][5]

Visualizing the Mob Protection Scheme

Mob_Protection cluster_reactants Reactants cluster_product Product Homocysteine Homocysteine (Free Thiol) Protection_Step Base (e.g., NaHCO3) Homocysteine->Protection_Step MobCl p-Methoxybenzyl Chloride (Mob-Cl) MobCl->Protection_Step Mob_Hcy S-p-Methoxybenzyl-Homocysteine (Mob-Hcy) Protection_Step->Mob_Hcy S-Alkylation caption Figure 1. S-Alkylation of Homocysteine with Mob-Cl.

Figure 1. S-Alkylation of Homocysteine with Mob-Cl.

Experimental Protocols: A Self-Validating System

The following protocols are presented with an emphasis on the causality behind each step, ensuring a self-validating and reproducible workflow.

Protection of Homocysteine with the Mob Group

This protocol describes the S-alkylation of homocysteine to afford N-Fmoc-S-Mob-L-homocysteine, ready for use in Fmoc-SPPS. The direct protection of free homocysteine is often challenging due to solubility issues. A common and effective strategy involves the in-situ reduction of homocystine followed by protection.

Materials:

  • L-Homocystine

  • Sodium in liquid ammonia or Dithiothreitol (DTT)

  • p-Methoxybenzyl chloride (Mob-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Dioxane

  • Water

  • Acetone

Step-by-Step Methodology:

  • Reduction of Homocystine (Causality: Generation of the free thiol):

    • Dissolve L-homocystine in liquid ammonia and add sodium metal in small portions until a persistent blue color is observed. The blue color indicates the presence of solvated electrons and complete reduction of the disulfide bond to the thiolate.

    • Alternatively, for a less hazardous approach, dissolve L-homocystine in an aqueous buffer (e.g., 0.5 M NaHCO₃, pH 8.5) and add an excess (2.5 equivalents) of DTT. Stir for 4 hours at room temperature. DTT is a strong reducing agent that will quantitatively cleave the disulfide bond.

  • S-Alkylation (Causality: Covalent attachment of the Mob group):

    • To the solution of homocysteine from Step 1, add p-methoxybenzyl chloride (2.2 equivalents) dropwise.

    • Maintain the pH of the solution around 8.5 by adding aqueous NaHCO₃ as needed. The basic condition ensures the thiol is deprotonated to the more nucleophilic thiolate, facilitating the Sₙ2 reaction with Mob-Cl.

    • Stir the reaction overnight at room temperature.

  • N-Fmoc Protection (Causality: Preparation for SPPS):

    • To the crude S-Mob-homocysteine solution, add an equal volume of dioxane.

    • Add Fmoc-Cl (1.5 equivalents) portion-wise while maintaining the pH at 8.5-9.0 with NaHCO₃. The Schotten-Baumann reaction conditions facilitate the acylation of the primary amine.

    • Stir for 4-6 hours at room temperature.

  • Work-up and Purification (Causality: Isolation of the pure product):

    • Acidify the reaction mixture to pH 2 with cold 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • The crude product is typically purified by flash column chromatography on silica gel to yield N-Fmoc-S-Mob-L-homocysteine as a white solid.

Deprotection of the Mob Group: The Final Cleavage

The removal of the Mob group is typically performed concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. The choice of "cleavage cocktail" is critical to prevent side reactions.

The Role of Scavengers: The acid-mediated cleavage of the S-Mob bond releases a highly reactive p-methoxybenzyl carbocation. This electrophile can be captured by nucleophilic residues in the peptide, such as tryptophan and methionine, or even re-alkylate the deprotected homocysteine thiol. Scavengers are added to the cleavage cocktail to trap this carbocation.

Common Deprotection Cocktails:

Cocktail ComponentTypical % (v/v)Role & Rationale
TFA 94-95%Primary Reagent: Strong acid that protonates and cleaves the Mob group and other acid-labile protecting groups.
Triisopropylsilane (TIS) 1-2.5%Carbocation Scavenger: A hindered hydrosilane that efficiently reduces the carbocation to p-methoxytoluene.[6] Its steric bulk prevents it from reducing disulfide bonds.
Water 2.5-5%Carbocation Scavenger: Traps carbocations and helps to solvate the peptide.
Thioanisole 2%"Soft" Scavenger: Particularly effective at protecting tryptophan residues from alkylation. It also assists in the removal of the Mob group.[7][8]
Phenol 2-5%Carbocation Scavenger: An aromatic scavenger that can be particularly useful in preventing side reactions with tyrosine residues.

Step-by-Step Deprotection Protocol (TFA/TIS/H₂O Cocktail):

  • Preparation: Place the peptide-resin in a reaction vessel.

  • Cleavage: Add the pre-chilled cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The duration may need to be optimized depending on the sequence. Some studies suggest gentle heating (e.g., 40°C) can improve the efficiency of Mob removal, especially in resistant cases.[6][7][9]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold ether several times to remove scavengers and cleaved protecting group byproducts.

  • Drying: Dry the peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Visualizing the Deprotection Mechanism

Mob_Deprotection cluster_start Protected Peptide cluster_end Deprotected Products Peptide_Mob_Hcy Peptide-Hcy(Mob) Cleavage_Step Protonation & Cleavage Peptide_Mob_Hcy->Cleavage_Step Peptide_Hcy Peptide-Hcy (Free Thiol) Mob_Cation p-Methoxybenzyl Carbocation Scavenger Scavenger (e.g., TIS) Mob_Cation->Scavenger Trapping TFA TFA (H+) TFA->Cleavage_Step Trapped_Cation Trapped Byproduct Scavenger->Trapped_Cation Cleavage_Step->Peptide_Hcy Cleavage_Step->Mob_Cation caption Figure 2. Acid-catalyzed deprotection of S-Mob-Homocysteine.

Figure 2. Acid-catalyzed deprotection of S-Mob-Homocysteine.

Comparative Analysis and Authoritative Grounding

The choice of a thiol protecting group is a critical decision in the design of a synthetic route. The Mob group occupies a specific niche based on its acid lability.

Comparison of Common Thiol Protecting Groups:

Protecting GroupAbbreviationCleavage ConditionsKey Features & Rationale
Trityl TrtMild acid (1-5% TFA), 95% TFAHighly Acid Labile. Removed during standard cleavage. Good for routine synthesis of peptides with free thiols.[5]
p-Methoxybenzyl Mob Strong acid (e.g., 95% TFA, HF)Moderately Acid Labile. Stable to mild acid, removed during standard cleavage. Good for general Fmoc-SPPS.[3][10]
Acetamidomethyl AcmMercury(II) or Silver(I) salts, IodineAcid Stable. Orthogonal to Trt and Mob. Allows for selective deprotection and on-resin disulfide bond formation. Requires toxic heavy metals for removal.[5]
tert-Butyl tBuMercury(II) or Silver(I) saltsAcid Stable. Similar to Acm, provides an orthogonal protection strategy.
Diphenylmethyl DpmStrong acid (~90% TFA)Intermediate Lability. More stable than Trt but more labile than Mob, filling a niche between the two.[2]

Conclusion and Future Perspectives

The p-methoxybenzyl (Mob) group serves as a robust and reliable protecting group for the thiol of homocysteine, particularly within the framework of Fmoc-based solid-phase peptide synthesis. Its well-understood mechanism of acid-catalyzed cleavage, combined with its stability to the basic conditions of Fmoc removal, makes it a cornerstone of synthetic peptide chemistry. The key to its successful application lies in the rational use of scavenger cocktails during the final deprotection step to mitigate side reactions from the resulting carbocation. While newer methods for Mob removal under milder conditions are emerging, the classic TFA-based cocktails remain the field-proven standard.[7][9] A thorough understanding of the principles outlined in this guide will empower researchers to confidently and strategically employ Mob-protected homocysteine in the development of novel therapeutics and research tools.

References

  • Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]

  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PMC. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. [Link]

  • Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. PubMed. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [No Source Name Available]. [Link]

  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PubMed. [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups. PMC. [Link]

  • (a) Cys thiol protection with the 4-methoxybenzyl (Mob) protecting... ResearchGate. [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups. ResearchGate. [Link]

Sources

Part 1: Physicochemical Profile & Stability

[2]

Chemical Identity & Properties[1][2]
  • Chemical Name: Fmoc-L-Homocysteine(Mob)-OH

  • Function: Protected building block for introducing L-Homocysteine.

  • Molecular Weight: ~477.5 g/mol (Estimate based on C27H27NO5S).

  • Appearance: White to off-white crystalline powder.

Solubility Characteristics

Fmoc-HoCys(Mob)-OH exhibits solubility characteristics typical of hydrophobic Fmoc-amino acids. The Mob group adds significant lipophilicity, ensuring good solubility in organic solvents but strict insolubility in aqueous media.

SolventSolubility RatingConcentration LimitNotes
DMF (Dimethylformamide)Excellent > 0.5 MPreferred solvent for SPPS coupling.
NMP (N-Methyl-2-pyrrolidone)Excellent > 0.5 MAlternative for difficult sequences; reduces aggregation.
DCM (Dichloromethane)Good ~ 0.2 - 0.3 MUseful for resin swelling; less ideal for coupling due to lower polarity.
Methanol/Water Poor < 1 mMCauses immediate precipitation. Avoid moisture.
Stability & Storage

The Mob group provides robust protection for the sulfhydryl moiety, preventing premature oxidation (disulfide formation) or alkylation.

  • Solid State Stability: Stable for >2 years when stored at -20°C under desiccated conditions.

  • Solution Stability (DMF): Stable for 24–48 hours at room temperature. However, fresh preparation immediately before coupling is recommended to minimize spontaneous Fmoc cleavage or slow oxidation.

  • Acid Stability (Critical):

    • 1% - 5% TFA (DCM): Completely Stable. (Allows removal of Mmt/Trt groups elsewhere).

    • 95% TFA (Cleavage Cocktail): Stable. The Mob group is not removed during standard resin cleavage. This is the defining feature of this reagent.

Part 2: Strategic Application (The "Why")

The primary utility of Fmoc-HoCys(Mob)-OH lies in its orthogonality to the standard Trityl (Trt) group.

  • Regioselective Disulfide Formation:

    • Cysteine residues protected with Trt are deprotected and cleaved from the resin by TFA, yielding free thiols (-SH).

    • Homocysteine residues protected with Mob remain protected (-S-Mob) after TFA cleavage.

    • This allows the researcher to form a disulfide bond between the free Cys residues first, and then chemically remove the Mob group later to form a second, distinct bridge (e.g., HoCys-HoCys).

  • Prevention of Side Reactions:

    • Homocysteine is prone to forming a five-membered thiolactone ring when the carboxyl group is activated and the amine is deprotected. The Mob group sterically and chemically stabilizes the side chain, though rapid coupling is still advised.

Part 3: Operational Workflows

Solubilization Protocol

Goal: Prepare a 0.2 M solution for automated or manual synthesis.

  • Calculate: Determine the mass required for 0.2 M concentration (e.g., ~95 mg per mL of solvent).

  • Weigh: Weigh the powder into a dry vial. Avoid moisture ; the Fmoc group is base-labile and water can contain trace amines or promote hydrolysis.

  • Dissolve: Add DMF (peptide synthesis grade, amine-free). Vortex for 30–60 seconds.

    • Tip: If the solution appears cloudy, add NMP dropwise or sonicate briefly (max 30 sec) to break up aggregates.

  • Filter (Optional): For automated synthesizers, filter through a 0.45 µm PTFE filter to protect fluidics.

Coupling Protocol (Preventing Racemization)

Cysteine and Homocysteine derivatives are susceptible to racemization (conversion of L to D isomer) during activation.

  • Recommended Activation: DIC / Oxyma Pure (Diisopropylcarbodiimide / Ethyl Cyanohydroxyiminoacetate).

    • Ratio: 1:1:1 (AA : DIC : Oxyma).

    • Mechanism:[2][3][4][5] Oxyma suppresses racemization more effectively than HOBt.

  • Alternative: HATU / DIPEA (Use with caution; base-mediated racemization risk is higher. Use only 0.95 eq of base relative to AA).

  • Coupling Time: 30–60 minutes. Extended coupling increases racemization risk without significant yield improvement.

Cleavage & Deprotection Strategy

This is the most critical step. You must choose the pathway based on your target molecule.

Pathway A: Peptide Cleavage with Mob Retention (Standard)

  • Reagent: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.[3]

  • Action: Cleaves peptide from resin and removes acid-labile groups (Boc, tBu, Trt).

  • Result: Peptide is released; HoCys remains as HoCys(Mob) .

  • Use Case: When you want to purify the linear peptide before forming the HoCys bridge.

Pathway B: Oxidative Removal (Disulfide Formation)

  • Reagent: Iodine (I2) in Methanol/Acetic Acid or Thallium(III) Trifluoroacetate.

  • Action: Directly oxidizes the S-Mob thioether to a disulfide (S-S).

  • Result: Formation of HoCys-HoCys or HoCys-Cys bridge.

  • Note: This is often performed in solution after Pathway A.

Pathway C: Complete Removal (Free Thiol)

  • Reagent: HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) .

  • Action: Strong acid cleavage is required to remove the Mob group to yield the free thiol (-SH) without oxidation.

  • Warning: These are harsh conditions (High E-E-A-T warning). Standard TFA will not work.

Part 4: Visualization of Workflows

Fmoc-HoCys-Mob_WorkflowStartFmoc-HoCys(Mob)-OHPowderSolubilizationSolubilization(DMF/NMP, 0.2M)Start->SolubilizationCouplingSPPS Coupling(DIC/Oxyma)*Low Racemization*Solubilization->CouplingResin_PeptideResin-BoundPeptideCoupling->Resin_PeptideTFA_CleavageTFA Cleavage(95% TFA, Scavengers)Resin_Peptide->TFA_CleavageResult_APeptide withHoCys(Mob) IntactTFA_Cleavage->Result_AStandard Path(Mob is Acid Stable)OxidationOxidative Folding(Iodine/MeOH)Result_A->OxidationFor DisulfideFormationStrong_AcidStrong Acid Cleavage(HF or TFMSA)Result_A->Strong_AcidFor Free ThiolGenerationResult_BPeptide withFree Thiol (-SH)Oxidation->Result_BYields CyclicPeptideStrong_Acid->Result_BYields LinearReduced Peptide

Caption: Logic flow for processing Fmoc-HoCys(Mob)-OH. Note the divergence after TFA cleavage due to Mob stability.

Part 5: Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the bulky Mob/Fmoc groups.Use double coupling (2 x 30 min) or switch solvent to NMP. Increase temperature to 50°C (caution: racemization risk).
Precipitation in Vial Moisture contamination or old DMF.Use fresh, amine-free DMF . Dry the amino acid powder in a desiccator overnight before use.
Mob Group Not Removed Used standard TFA cocktail.Correct. Mob is stable to TFA. Use Iodine (for disulfide) or HF/TFMSA (for free thiol).
Racemization Base-mediated proton abstraction.Switch from HATU/DIPEA to DIC/Oxyma . If using DIPEA, reduce to 0.95 equivalents.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of protecting group stability, including Mob vs. Trt).

  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers.

  • Sigma-Aldrich. (n.d.). Cleavage and Deprotection Protocols for Fmoc SPPS. (Standard protocols for TFA cleavage and scavenger use).

  • TargetMol. (2024). Fmoc-Cys(STmp)-OH and Cysteine Derivative Stability. (Data on comparative stability of Cysteine protecting groups).

The Lynchpin of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic selection and management of protecting groups are paramount to achieving high-yield, high-purity target molecules. Among the various methodologies, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the cornerstone of modern peptide chemistry.[1][2] This guide provides an in-depth technical exploration of the function of the Fmoc group in SPPS, elucidating the chemical principles, practical workflows, and expert insights that underpin its widespread adoption.

The Chemical Foundation of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of amino acids.[3] Its chemical structure, characterized by the fluorenyl group, is the key to its utility in SPPS. This aromatic system provides a unique combination of stability under acidic and neutral conditions and lability under mild basic conditions, a property that is central to the elegance and efficiency of Fmoc-based SPPS.[1][4]

The Fmoc group is introduced onto the amino acid via reaction with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The resulting urethane linkage is stable to the conditions required for peptide bond formation (coupling).

The Heart of the Matter: The Fmoc Deprotection Mechanism

The selective removal of the Fmoc group at each cycle of peptide synthesis is the critical step that allows for the stepwise elongation of the peptide chain. This is achieved through a β-elimination reaction initiated by a secondary amine base, most commonly piperidine.[1][5]

The mechanism proceeds as follows:

  • Proton Abstraction: The secondary amine base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[6]

  • β-Elimination: This abstraction leads to the formation of a resonance-stabilized carbanion, which rapidly undergoes β-elimination, releasing the free amine of the resin-bound amino acid, carbon dioxide, and dibenzofulvene (DBF).[1][6]

  • Dibenzofulvene Scavenging: The liberated dibenzofulvene is a reactive electrophile that can undergo side reactions with the newly deprotected amine.[2][6] To prevent this, an excess of the secondary amine is used to act as a scavenger, forming a stable adduct (e.g., the dibenzofulvene-piperidine adduct).[1][6]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate  + Piperidine (Proton Abstraction) Piperidine Piperidine (Base) Piperidine->Intermediate Piperidine_Adduct DBF-Piperidine Adduct Piperidine->Piperidine_Adduct Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination CO2 CO₂ Intermediate->CO2 β-Elimination DBF->Piperidine_Adduct  + Piperidine (Scavenging) Orthogonality cluster_cycle SPPS Cycle Peptide_Resin Fmoc-AA(PG)-...-AA(PG)-Resin (Fully Protected Peptide on Resin) Fmoc_Deprotection Fmoc Deprotection (Base: Piperidine) Peptide_Resin->Fmoc_Deprotection Side_Chain_Deprotection Side-Chain Deprotection & Cleavage (Acid: TFA) Peptide_Resin->Side_Chain_Deprotection Free_N_Terminus H₂N-AA(PG)-...-AA(PG)-Resin (Free N-Terminus for Coupling) Fmoc_Deprotection->Free_N_Terminus Free_Peptide H₂N-AA-...-AA-OH/NH₂ (Deprotected Peptide) Side_Chain_Deprotection->Free_Peptide Free_N_Terminus->Peptide_Resin Coupling of next Fmoc-AA(PG)-OH

Caption: Orthogonality in Fmoc-SPPS.

A Standard Operating Procedure for Fmoc-SPPS

A typical cycle in Fmoc-SPPS involves a series of meticulously controlled steps. The following protocol outlines a standard workflow for the addition of a single amino acid.

SPPS_Workflow Start Start with Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Capping 5. Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Wash3 6. Washing (DMF) Capping->Wash3 End Ready for next cycle Wash3->End

Caption: A typical Fmoc-SPPS cycle workflow.

Experimental Protocol:

  • Fmoc Deprotection: The resin-bound peptide is treated with a 20% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF) for a specified duration, typically 10-20 minutes. [1][7]2. Washing: The resin is thoroughly washed with DMF to remove the Fmoc-piperidine adduct and excess piperidine.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and added to the resin. The coupling reaction is allowed to proceed for a sufficient time to ensure complete acylation of the free amine.

  • Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with an acetylating agent like acetic anhydride can be performed.

  • Washing: A final wash with DMF prepares the resin for the next synthesis cycle.

Real-Time Monitoring of Fmoc-SPPS

A significant advantage of Fmoc chemistry is the ability to monitor the progress of the synthesis in real-time. [1]The dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing for the quantification of the Fmoc group released during each deprotection step. [1][6]This provides a valuable tool for assessing the efficiency of each coupling cycle and identifying potential issues early in the synthesis. [8]

Parameter Value
Chromophore Dibenzofulvene-piperidine adduct
Wavelength of Max. Absorbance (λmax) ~301 nm
Molar Extinction Coefficient (ε) ~7800 M⁻¹cm⁻¹

| Application | Quantification of Fmoc release to monitor deprotection and coupling efficiency. |

Navigating Challenges: Side Reactions in Fmoc-SPPS

While Fmoc-SPPS is a robust methodology, certain side reactions can occur, particularly in the synthesis of long or "difficult" sequences. A proactive understanding of these challenges is crucial for successful peptide synthesis.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to aspartimide formation, especially when exposed to the basic conditions of Fmoc deprotection. [2]This can lead to a mixture of by-products, including α- and β-aspartyl peptides and piperidide adducts. [2]Strategies to mitigate this include the use of more hindered side-chain protecting groups for Asp and the addition of agents like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.

  • Diketopiperazine Formation: The dipeptide at the N-terminus of the growing peptide chain can cyclize to form a diketopiperazine, leading to chain termination. This is particularly problematic when proline is in the second position. Using specialized resins and optimized coupling protocols can minimize this side reaction. Recent studies have explored alternative deprotection cocktails, such as 2% DBU and 5% piperazine in NMP, to suppress diketopiperazine formation. [9]* Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the solid support, leading to incomplete coupling and deprotection. [6]The use of "difficult sequence" disruption strategies, such as the incorporation of pseudoprolines or the use of specialized solvents, can help to overcome this challenge.

The Final Act: Cleavage and Global Deprotection

Upon completion of the peptide chain assembly, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In Fmoc-SPPS, this is typically achieved in a single step using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). [10] The composition of the cleavage cocktail is critical and is tailored to the specific amino acid composition of the peptide. Scavengers are added to the TFA to quench the reactive cationic species generated from the cleavage of the protecting groups and the resin linker, thereby preventing modification of sensitive residues like tryptophan, methionine, and cysteine. [10]

Reagent Cocktail Composition (v/v) Primary Use
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) Universal cocktail for complex peptides, especially those containing Trp, Met, Cys, and Arg. [10]
TFA/TIS/Water 95:2.5:2.5 A general-purpose, low-odor cocktail suitable for many sequences, particularly when using modern protecting groups like Fmoc-Trp(Boc) and Fmoc-Arg(Pbf). [10]

| TFA/TIS/EDT/Water | 94:1:2.5:2.5 | Recommended for peptides containing cysteine to facilitate the removal of the Trt protecting group. |

Conclusion

The Fmoc protecting group has revolutionized solid-phase peptide synthesis, offering a mild, efficient, and highly versatile methodology. [1][2]Its base lability, coupled with the orthogonality of acid-labile side-chain protecting groups, provides a robust framework for the synthesis of a wide array of peptides, from simple sequences to complex biomolecules with post-translational modifications. [1][2]A thorough understanding of the underlying chemistry, potential side reactions, and optimization strategies, as outlined in this guide, empowers researchers to harness the full potential of Fmoc-SPPS in their scientific endeavors.

References

  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis.
  • BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • BOC Sciences.
  • Springer Nature Experiments. Methods for Removing the Fmoc Group.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • ACS Omega.
  • NIH. Advances in Fmoc solid-phase peptide synthesis.
  • Nowick Laboratory.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

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Methodological & Application

Application Notes and Protocols for the Use of Fmoc-HoCys(Mob)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the effective incorporation of the non-proteinogenic amino acid L-Homocysteine into synthetic peptides using Fmoc-HoCys(Mob)-OH in Solid-Phase Peptide Synthesis (SPPS). Homocysteine, a homolog of cysteine, is a critical residue in various research contexts, including the study of protein structure, function, and the development of novel peptide-based therapeutics. The strategic use of the 4-methoxybenzyl (Mob) protecting group for the thiol side chain offers a balance of stability and controlled cleavage. This guide delves into the underlying chemical principles, provides detailed, field-proven protocols, and addresses potential challenges to ensure the successful synthesis of high-purity homocysteine-containing peptides.

Introduction: The Significance of Homocysteine in Peptide Chemistry

Homocysteine (Hcy) is a sulfur-containing amino acid that differs from its proteinogenic counterpart, cysteine, by a single methylene group in its side chain.[1] This structural variance imparts unique conformational properties to peptides and can influence their biological activity. The incorporation of homocysteine into peptide sequences is a valuable tool for:

  • Probing Structure-Activity Relationships (SAR): Modifying native cysteine residues to homocysteine can elucidate the role of the thiol side-chain length and flexibility in receptor binding and biological function.

  • Developing Novel Peptide Therapeutics: Homocysteine-containing peptides may exhibit altered metabolic stability, receptor affinity, or pharmacokinetic profiles compared to their cysteine analogs.

  • Investigating Protein Folding and Misfolding: The distinct geometry of homocysteine can be used to study the impact of subtle structural changes on protein folding pathways and aggregation, which is relevant in various disease states.

The use of Nα-Fmoc protected L-homocysteine with a 4-methoxybenzyl (Mob) protected thiol side chain, Fmoc-HoCys(Mob)-OH , is a strategic choice for Fmoc-based SPPS. The Fmoc group provides temporary protection of the alpha-amino group, which is readily removed under mild basic conditions, while the Mob group offers robust protection of the thiol side chain that is cleaved under acidic conditions, ensuring orthogonality.[2][3]

The Chemistry of Fmoc-HoCys(Mob)-OH in SPPS

Successful solid-phase peptide synthesis hinges on a robust and orthogonal protection strategy.[4] In the context of Fmoc-HoCys(Mob)-OH, two key protecting groups are at play:

  • The Nα-Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of this SPPS strategy. Its lability to secondary amines, typically a solution of 20% piperidine in dimethylformamide (DMF), allows for the sequential deprotection of the N-terminus at each cycle of amino acid addition.[5] The mechanism involves a β-elimination reaction, which is both rapid and clean.[5]

  • The S-Mob Group: The 4-methoxybenzyl (Mob) group provides protection for the nucleophilic thiol side chain of homocysteine. This is crucial to prevent unwanted side reactions, such as oxidation to disulfides or alkylation, during the synthesis.[3] The Mob group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1][2]

Diagram of the Protected Amino Acid:

A placeholder for the chemical structure of Fmoc-HoCys(Mob)-OH.

Experimental Protocols

The following protocols are provided as a robust starting point for the incorporation of Fmoc-HoCys(Mob)-OH into a peptide sequence. Optimization may be required depending on the specific sequence and the scale of the synthesis.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier(s)
Fmoc-HoCys(Mob)-OHPeptide Synthesis GradeReputable chemical supplier
Rink Amide or Wang Resin100-200 mesh, ~0.5 mmol/gStandard SPPS suppliers
N,N-Dimethylformamide (DMF)Amine-free, Peptide Synthesis GradeMajor chemical suppliers
PiperidineReagent GradeMajor chemical suppliers
Diisopropylcarbodiimide (DIC)Reagent GradeMajor chemical suppliers
1-Hydroxybenzotriazole (HOBt)Anhydrous, Reagent GradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Reagent GradeMajor chemical suppliers
Triisopropylsilane (TIS)Reagent GradeMajor chemical suppliers
1,2-Ethanedithiol (EDT)Reagent GradeMajor chemical suppliers
Dichloromethane (DCM)Reagent GradeMajor chemical suppliers
Diethyl etherAnhydrousMajor chemical suppliers
SPPS Workflow for Fmoc-HoCys(Mob)-OH Incorporation

The following workflow outlines the key steps in a typical SPPS cycle for incorporating Fmoc-HoCys(Mob)-OH.

SPPS_Workflow Resin Start: Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-HoCys(Mob)-OH DIC/HOBt in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Optional: Capping (e.g., Acetic Anhydride) Wash2->Capping Next_Cycle Proceed to next cycle Wash2->Next_Cycle If no capping Capping->Next_Cycle

SPPS Cycle for Fmoc-HoCys(Mob)-OH

Step-by-Step Protocol:

A. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add sufficient DMF to swell the resin for at least 30 minutes.

B. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

C. Coupling of Fmoc-HoCys(Mob)-OH: Causality: To minimize the risk of racemization, which is a known side reaction for cysteine and its homologs, it is highly recommended to use a coupling method that proceeds under neutral or slightly acidic conditions. The use of carbodiimide activators like DIC in the presence of an additive like HOBt is a well-established method to achieve this. Base-mediated activation (e.g., with HBTU/DIPEA) should be avoided as it can exacerbate epimerization.

  • In a separate vial, dissolve Fmoc-HoCys(Mob)-OH (3-4 equivalents relative to the resin loading) and HOBt (3-4 equivalents) in a minimal amount of DMF.

  • Add DIC (3-4 equivalents) to the amino acid/HOBt solution and allow for a pre-activation time of 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

D. Capping (Optional but Recommended): Causality: To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step is advisable, especially for longer peptides.

  • Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) in DMF for 10-15 minutes.

  • Wash the resin with DMF (3-5 times).

E. Continuation of Synthesis: Repeat steps B through D for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

Causality: The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the Mob group from homocysteine. A strong acid, typically TFA, is used for this purpose. The cleavage cocktail also contains scavengers to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive residues like tryptophan and methionine.[2]

Cleavage Cocktail Recommendations:

Peptide CompositionRecommended Cocktail
Standard Peptides (no Trp, Met, or multiple Cys/Hcy)Reagent B: TFA/Phenol/Water/TIS (88:5:5:2, v/v/v/v)
Peptides with Trp, Met, Cys, or HcyReagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v)
Peptides with Arg(Pbf) and TrpReagent H: TFA/Phenol/Thioanisole/EDT/Water/DMS/NH4I (81:5:5:2.5:3:2:1.5, w/w)

Cleavage Protocol:

  • Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.

  • Prepare the appropriate cleavage cocktail fresh and cool it on an ice bath.

  • Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Potential Challenges and Troubleshooting

  • Racemization: As with cysteine, homocysteine is susceptible to racemization during the coupling step. To mitigate this, strictly avoid base-mediated activation methods and opt for DIC/HOBt or similar neutral/acidic coupling conditions.

  • Incomplete Coupling: Homocysteine is a relatively bulky amino acid, and steric hindrance can sometimes lead to incomplete coupling. To address this, consider double coupling or increasing the coupling time.

  • Side Reactions during Cleavage: The thiol group of homocysteine is nucleophilic and can be a target for alkylation by carbocations generated during cleavage. The use of appropriate scavengers like TIS and EDT in the cleavage cocktail is crucial to prevent this.[2]

  • Oxidation: The free thiol of homocysteine can be oxidized to form disulfide bonds (homocystine) or mixed disulfides. It is important to handle the cleaved and purified peptide under an inert atmosphere or in the presence of a reducing agent like dithiothreitol (DTT) if the free thiol form is desired.

Analysis and Characterization of Homocysteine-Containing Peptides

A. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for its purification.

  • Typical Conditions:

    • Column: C18 stationary phase

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient of mobile phase B is typically used for elution. The specific gradient will depend on the hydrophobicity of the peptide.

B. Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the synthesized peptide by verifying its molecular weight. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and confirm the incorporation of homocysteine at the correct position.[6]

Conclusion

The incorporation of Fmoc-HoCys(Mob)-OH into synthetic peptides is a powerful technique for advancing research in peptide and protein science. By understanding the underlying chemical principles and adhering to the optimized protocols outlined in this guide, researchers can successfully synthesize high-quality homocysteine-containing peptides. Careful consideration of potential side reactions, particularly racemization and side-chain modification during cleavage, and the implementation of appropriate preventative measures are key to achieving the desired synthetic outcome.

References

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Matrix Science. Mascot help: Peptide fragmentation. [Link]

  • PubChem. (Fmoc-Cys-OH)2. National Center for Biotechnology Information. [Link]

  • AAPPTEC. Cleavage Cocktails; Reagent B. [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548–553.
  • AAPPTEC. Fmoc-Cys(Trt)-OH; CAS 103213-32-7. [Link]

  • Giraud, M., Cavelier-Frontin, F., & Martinez, J. (2001). Side reactions in the SPPS of Cys-containing peptides. Journal of peptide science, 7(1), 1–11.
  • Kates, S. A., Sole, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (1993). A novel, convenient, three-dimensional orthogonal solid-phase strategy for the synthesis of head-to-tail cyclic peptides. Tetrahedron letters, 34(10), 1549-1552.
  • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

  • PubChem. Homocysteine. National Center for Biotechnology Information. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 25(3), 745.

Sources

Application Notes and Protocols for the Efficient Coupling of Fmoc-HoCys(Mob)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Homocysteine in Peptide Chemistry

Homocysteine (Hcy), a non-proteinogenic amino acid, is a crucial intermediate in methionine metabolism. Its incorporation into peptide sequences is of significant interest to researchers in drug discovery and chemical biology. The unique thiol-containing side chain of homocysteine, one methylene group longer than that of cysteine, provides a distinct spatial arrangement for disulfide bond formation, metal chelation, and bioconjugation. The 4-methoxybenzyl (Mob) protected form of Fmoc-homocysteine, Fmoc-HoCys(Mob)-OH, is a key building block for the solid-phase peptide synthesis (SPPS) of homocysteine-containing peptides. The Mob group offers robust protection of the sulfhydryl moiety under the basic conditions of Fmoc deprotection, yet can be cleaved under moderately acidic conditions, typically during the final cleavage from the resin.

However, the successful incorporation of Fmoc-HoCys(Mob)-OH into a growing peptide chain is not without its challenges. The steric bulk of the Mob protecting group can hinder the approach of the activated amino acid to the N-terminus of the peptide-resin, potentially leading to incomplete coupling and the formation of deletion sequences. Therefore, the choice of coupling method is paramount to achieving high yields and purity of the target peptide.

This comprehensive guide provides detailed application notes and optimized protocols for the efficient coupling of Fmoc-HoCys(Mob)-OH using state-of-the-art coupling reagents. We will delve into the mechanistic rationale behind the selection of these reagents and provide step-by-step instructions to empower researchers to overcome the challenges associated with this sterically demanding amino acid derivative.

Understanding the Challenge: Steric Hindrance of the Mob Group

The 4-methoxybenzyl (Mob) group, while effective in protecting the thiol side chain, presents a significant steric impediment during the coupling reaction. This steric bulk in the vicinity of the reacting carboxyl group can slow down the rate of acylation, making standard coupling protocols potentially inefficient. Incomplete coupling not only reduces the overall yield but also complicates the purification of the final peptide due to the presence of closely related deletion byproducts.

To counteract this steric hindrance, it is essential to employ highly efficient coupling reagents that rapidly generate a highly reactive activated species. Furthermore, optimization of reaction conditions, such as pre-activation times and reagent equivalencies, is critical for driving the coupling reaction to completion.

Recommended Coupling Methodologies for Fmoc-HoCys(Mob)-OH

Based on extensive experience in the field of peptide synthesis, we recommend three primary coupling methods for the efficient incorporation of Fmoc-HoCys(Mob)-OH:

  • HBTU/DIPEA Activation: A widely used and cost-effective method that forms a highly reactive OBt-ester.

  • HATU/DIPEA Activation: A more reactive aminium salt that generates a more reactive OAt-ester, particularly effective for sterically hindered couplings.

  • DIC/Oxyma Activation: A carbodiimide-based method that, in the presence of Oxyma, offers excellent racemization suppression and high coupling efficiency.

The choice of method may depend on the specific sequence, the scale of the synthesis, and the available resources. Below, we provide a detailed examination of each method, including their mechanisms of action and step-by-step protocols.

Visualizing the General SPPS Workflow

The following diagram illustrates the fundamental cycle of solid-phase peptide synthesis (SPPS) employing the Fmoc strategy.[1][2][3]

SPPS_Workflow Resin Resin with N-terminal amine Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-HoCys(Mob)-OH Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Wash2->Resin Repeat for next amino acid Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Activation

HBTU is a highly efficient aminium-based coupling reagent that reacts with the carboxyl group of an Fmoc-amino acid in the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA), to form a highly reactive HOBt-active ester.[4][5] This active ester then readily reacts with the free N-terminal amine of the peptide-resin to form the peptide bond.

Mechanism of HBTU Activation

The mechanism involves the formation of an O-acylisouronium intermediate, which is then converted to the HOBt-ester.

HBTU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-HoCys(Mob)-O⁻ HBTU HBTU Active_Ester HOBt-Active Ester Fmoc_AA->Active_Ester HBTU->Active_Ester TMU Tetramethylurea Coupled_Peptide Fmoc-HoCys(Mob)-NH-Peptide-Resin Active_Ester->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide HOBt HOBt

Caption: Simplified mechanism of HBTU-mediated peptide coupling.

Protocol for HBTU Coupling of Fmoc-HoCys(Mob)-OH
Parameter Value Rationale
Fmoc-HoCys(Mob)-OH 3-5 equivalentsEnsures a sufficient excess to drive the reaction to completion, especially for a sterically hindered residue.
HBTU 2.9-4.9 equivalentsSlightly less than the amino acid to ensure complete activation without excess reagent that could cause side reactions.
DIPEA 6-10 equivalentsA non-nucleophilic base to activate the carboxyl group and neutralize the formed hexafluorophosphate salt.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively solvates the reagents and swells the resin.
Pre-activation Time 5-10 minutesAllows for the complete formation of the active ester before addition to the resin.
Coupling Time 1-4 hoursExtended coupling time is recommended to overcome the steric hindrance of the Mob group.
Monitoring Kaiser Test or TNBSA TestTo confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

Step-by-Step Protocol:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the peptide-resin and subsequent washing with DMF, ensure the resin is well-swelled in DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-HoCys(Mob)-OH (3-5 eq.) and HBTU (2.9-4.9 eq.) in DMF.

  • Base Addition: Add DIPEA (6-10 eq.) to the activation solution and vortex briefly. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), continue the coupling for an additional 1-2 hours or consider a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Activation

HATU is a more reactive analogue of HBTU, forming a highly reactive OAt-active ester.[4][6][7] The 7-azabenzotriazole (OAt) leaving group is a better leaving group than HOBt, and the pyridine nitrogen is thought to catalyze the aminolysis step.[7] This makes HATU particularly well-suited for difficult couplings, including those involving sterically hindered amino acids like Fmoc-HoCys(Mob)-OH.

Mechanism of HATU Activation

The mechanism is similar to HBTU, but results in the formation of a more reactive OAt-ester.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-HoCys(Mob)-O⁻ HATU HATU Active_Ester OAt-Active Ester Fmoc_AA->Active_Ester HATU->Active_Ester TMU Tetramethylurea Coupled_Peptide Fmoc-HoCys(Mob)-NH-Peptide-Resin Active_Ester->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide HOAt HOAt

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Protocol for HATU Coupling of Fmoc-HoCys(Mob)-OH
Parameter Value Rationale
Fmoc-HoCys(Mob)-OH 3-5 equivalentsTo ensure a high concentration of the activated species.
HATU 2.9-4.9 equivalentsTo ensure efficient activation.
DIPEA or Collidine 6-10 equivalentsCollidine is a weaker, more sterically hindered base that can sometimes reduce racemization, although this is less of a concern for non-chiral alpha-carbon amino acids.
Solvent DMFStandard solvent for SPPS.
Pre-activation Time 2-5 minutesHATU activation is very rapid.
Coupling Time 1-2 hoursGenerally shorter than HBTU due to the higher reactivity of the OAt-ester.
Monitoring Kaiser Test or TNBSA TestTo confirm reaction completion.

Step-by-Step Protocol:

  • Resin Preparation: Prepare the deprotected peptide-resin as described for the HBTU protocol.

  • Activation Solution: In a separate vessel, dissolve Fmoc-HoCys(Mob)-OH (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.

  • Base Addition: Add DIPEA or collidine (6-10 eq.) to the activation solution and vortex briefly. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Upon a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) Activation

This carbodiimide-based coupling method is an excellent choice for coupling sterically hindered amino acids and for minimizing racemization.[8][9] DIC is a liquid carbodiimide that activates the carboxyl group to form a reactive O-acylisourea intermediate. This intermediate is then trapped by Oxyma to form an oxime ester, which is a highly reactive and racemization-suppressing acylating agent.[10][11]

Mechanism of DIC/Oxyma Activation

The reaction proceeds through an O-acylisourea intermediate, which is then converted to the Oxyma-ester.

DIC_Oxyma_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-HoCys(Mob)-OH O_acylisourea O-acylisourea intermediate Fmoc_AA->O_acylisourea DIC DIC DIC->O_acylisourea Active_Ester Oxyma-Active Ester O_acylisourea->Active_Ester Peptide_Resin H₂N-Peptide-Resin Oxyma Oxyma Oxyma->Active_Ester Coupled_Peptide Fmoc-HoCys(Mob)-NH-Peptide-Resin Active_Ester->Coupled_Peptide Peptide_Resin->Coupled_Peptide DIU Diisopropylurea

Caption: Simplified mechanism of DIC/Oxyma-mediated peptide coupling.

Protocol for DIC/Oxyma Coupling of Fmoc-HoCys(Mob)-OH
Parameter Value Rationale
Fmoc-HoCys(Mob)-OH 3-5 equivalentsHigh concentration to favor the forward reaction.
Oxyma 3-5 equivalentsTo efficiently trap the O-acylisourea intermediate and suppress racemization.
DIC 3-5 equivalentsThe activating agent.
Solvent DMFStandard solvent for SPPS.
Pre-activation Time 5-10 minutesAllows for the formation of the Oxyma-ester.
Coupling Time 2-6 hoursMay require longer coupling times compared to aminium salt methods, but is often very clean.
Monitoring Kaiser Test or TNBSA TestEssential to ensure complete coupling.

Step-by-Step Protocol:

  • Resin Preparation: Prepare the deprotected peptide-resin as previously described.

  • Reagent Solution: In a separate vessel, dissolve Fmoc-HoCys(Mob)-OH (3-5 eq.) and Oxyma (3-5 eq.) in DMF.

  • Coupling Initiation: Add DIC (3-5 eq.) to the amino acid/Oxyma solution and immediately add this mixture to the reaction vessel containing the peptide-resin. Alternatively, the amino acid/Oxyma solution can be added to the resin first, followed by the addition of DIC.

  • Reaction: Agitate the mixture for 2-6 hours at room temperature.

  • Monitoring: Perform a Kaiser test. Due to the potential for slower kinetics, monitoring at intermediate time points (e.g., 2 hours and 4 hours) is advisable.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The diisopropylurea byproduct of DIC is soluble in DMF and DCM and is easily washed away.

Troubleshooting and Best Practices

  • Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, a "double coupling" can be performed. This involves draining the reaction mixture, washing the resin with DMF, and repeating the coupling protocol with a fresh solution of activated Fmoc-HoCys(Mob)-OH.

  • Solvent Quality: Always use high-purity, amine-free DMF for all steps of the synthesis. The presence of amines in the solvent can neutralize the activated amino acid and lead to incomplete coupling.

  • Reagent Quality: Ensure that all coupling reagents are fresh and have been stored under appropriate conditions (typically cool and dry) to maintain their reactivity.

  • Monitoring: Consistent and accurate monitoring of the coupling reaction is crucial for success. The Kaiser test is a reliable qualitative method for detecting primary amines. For secondary amines or as a more sensitive alternative, the TNBSA (2,4,6-trinitrobenzenesulfonic acid) test can be used.

Conclusion

The successful incorporation of the sterically hindered amino acid Fmoc-HoCys(Mob)-OH into peptide sequences is readily achievable with the appropriate choice of coupling methodology and careful attention to protocol details. The use of highly efficient coupling reagents such as HBTU, HATU, or the DIC/Oxyma system, combined with optimized reaction conditions, can effectively overcome the steric hindrance imposed by the Mob protecting group. By understanding the underlying chemical principles and following the detailed protocols provided in these application notes, researchers can confidently synthesize high-quality homocysteine-containing peptides for their diverse research needs.

References

  • A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). ResearchGate. Available from: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Available from: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. (2020). Available from: [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Molecules. (2011). Available from: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. (2014). Available from: [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. (2021). Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. (2024). Available from: [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. (2019). Available from: [Link]

  • Side reactions in the SPPS of Cys-containing peptides. Amino Acids. (2013). Available from: [Link]

  • Proposed mechanism for amidation using HBTU (9). ResearchGate. Available from: [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. (2018). Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. (2018). Available from: [Link]

  • HATU. Wikipedia. Available from: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]

  • Side reactions in the SPPS of Cys-containing peptides. ResearchGate. (2013). Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. The Journal of Organic Chemistry. (2023). Available from: [Link]

  • Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research. (1995). Available from: [Link]

  • Side reactions in the SPPS of Cys-containing peptides. Academia.edu. (2013). Available from: [Link]

  • HBTU. Wikipedia. Available from: [Link]

  • Recent development in peptide coupling reagents. ResearchGate. (2016). Available from: [Link]

  • Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. The Journal of Organic Chemistry. (2023). Available from: [Link]

  • Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions. ResearchGate. (2021). Available from: [Link]

Sources

Application Note: Optimized Fmoc Deprotection Protocols for Homocysteine (Hcy) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homocysteine (Hcy) is a critical non-proteinogenic amino acid, widely utilized in the synthesis of cyclic peptides, peptide thioesters for Native Chemical Ligation (NCL), and as a precursor for methionine analogs. However, the incorporation of Hcy into Fmoc Solid-Phase Peptide Synthesis (SPPS) introduces unique instability profiles distinct from its structural analog, Cysteine.

While Cysteine is prone to


-elimination, Homocysteine's primary liability during Fmoc deprotection is Diketopiperazine (DKP) formation . Due to the specific geometry of the Hcy side chain and the flexibility of the peptide backbone, Hcy residues—particularly when positioned at the C-terminus or penultimate position—rapidly facilitate the nucleophilic attack of the N-terminal amine on the C-terminal ester linkage. This results in the premature cleavage of the dipeptide from the resin, leading to catastrophic yield loss.

This guide details an optimized protocol to mitigate DKP formation and ensure high-fidelity synthesis of Hcy-containing peptides.

Technical Background & Mechanistic Challenges

The Diketopiperazine (DKP) Trap

The removal of the Fmoc group from the second amino acid residue (AA2) in a sequence containing Hcy (e.g., H-AA2-Hcy-Resin) exposes a free


-amine. In standard SPPS, this amine is intended to couple with the next incoming Fmoc-amino acid. However, in Hcy sequences, this amine often attacks the C-terminal ester carbonyl of the Hcy residue anchored to the resin.

This intramolecular cyclization releases a cyclic dipeptide (DKP) and cleaves the nascent chain from the solid support. While Proline and Glycine are known DKP inducers, Homocysteine exhibits a similar propensity due to favorable conformational kinetics.

Thiolactone Formation

Unlike Cysteine, which forms a strained four-membered ring thiolactone (rare), Homocysteine can form a stable five-membered ring thiolactone (Hcy-thiolactone).[1] While the side chain is typically protected (e.g., S-Trityl) during Fmoc SPPS, accidental loss of the protecting group or the use of harsh base conditions can trigger this cyclization, capping the peptide chain and preventing further elongation.

Racemization

Like Cysteine, Homocysteine derivatives are susceptible to base-catalyzed racemization during both coupling and deprotection steps. The acidity of the


-proton is influenced by the electron-withdrawing effect of the side-chain sulfur protecting group.

Strategic Protocol Design

To successfully synthesize Hcy peptides, we must deviate from "standard" automated protocols. The strategy relies on three pillars:

  • Steric Shielding: Using bulky resins to inhibit the conformational folding required for DKP formation.

  • Kinetic Control: Shortening deprotection times to minimize the window for side reactions.

  • Base Modulation: Using milder bases if DKP persists.

Visualization: The DKP Failure Mechanism

The following diagram illustrates the competing pathways during Fmoc deprotection.

DKP_Mechanism Start Fmoc-AA2-Hcy(Trt)-Resin Deprotection Fmoc Removal (20% Piperidine) Start->Deprotection FreeAmine H2N-AA2-Hcy(Trt)-Resin (Reactive Intermediate) Deprotection->FreeAmine Coupling Coupling Next AA (Standard Pathway) FreeAmine->Coupling Fast Kinetics Cyclization Intramolecular Attack (Side Reaction) FreeAmine->Cyclization Slow Kinetics (Promoted by Hcy/Pro) Elongation Tripeptide-Resin (Success) Coupling->Elongation DKP_Product Cyclic Dipeptide (DKP) + Free Resin Cyclization->DKP_Product Chain Loss

Figure 1: Mechanistic divergence during Fmoc deprotection. The goal is to accelerate coupling and sterically hinder cyclization.

Detailed Experimental Protocols

Resin Selection (Critical Step)

Do not use Wang or Rink Amide resins for C-terminal Homocysteine if possible. The ester linkage in Wang resin is highly susceptible to DKP attack.

  • Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin .[2]

  • Rationale: The massive steric bulk of the trityl linker prevents the N-terminal amine of the dipeptide from accessing the C-terminal ester carbonyl, effectively blocking DKP formation.

Protocol A: Loading Hcy onto 2-CTC Resin

This step establishes the foundation for the synthesis.

  • Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0-1.6 mmol/g) in dry DCM (10 mL) for 30 minutes.

  • Preparation: Dissolve Fmoc-Hcy(Trt)-OH (0.6 eq relative to resin capacity) in dry DCM (10 mL). Add DIPEA (4.0 eq).

    • Note: Low loading (0.3 - 0.6 mmol/g) is preferred to reduce aggregation.

  • Loading: Add the amino acid solution to the resin. Agitate gently for 2 hours at room temperature.

  • Capping: Add Methanol (2 mL) to the reaction mixture (active species scavenger) and mix for 15 minutes. This caps unreacted chloride sites.

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Loading Check: Determine loading via UV quantification of the Fmoc adduct (piperidine-dibenzofulvene) at 301 nm.

Protocol B: Optimized Fmoc Deprotection Cycle

Standard protocols often use 20% Piperidine for 2 x 10 minutes. For Hcy peptides, this is too aggressive and risks DKP/racemization.

Reagents:

  • Standard: 20% Piperidine in DMF.[3][4][5]

  • Milder (Recommended for high-risk sequences): 10% Piperazine in DMF/Ethanol (9:1) OR 20% Piperidine + 0.1 M HOBt (HOBt suppresses racemization).

Workflow:

  • Wash: DMF (3 x 3 mL).

  • Deprotection 1 (Short): Add Deprotection Reagent. Agitate for 3 minutes . Drain.

    • Purpose: Removes the bulk of Fmoc; minimizes contact time.

  • Deprotection 2 (Short): Add fresh Deprotection Reagent. Agitate for 5-7 minutes . Drain.

    • Note: Do not exceed 10 minutes total contact time if possible.

  • Wash: DMF (5 x 3 mL). Crucial: Extensive washing is required to remove all traces of base before coupling to prevent premature activation/racemization of the next amino acid.

Protocol C: Coupling the Subsequent Residue

To outcompete DKP formation, the acylation of the free amine must be rapid.

  • Activation: Use highly reactive coupling agents. HATU or HCTU are preferred over DIC/HOBt for the step immediately following Hcy deprotection.

  • Stoichiometry: Use 5.0 eq of Fmoc-AA-OH and 4.9 eq of HATU.

  • Base: 10 eq DIPEA or TMP (2,4,6-Trimethylpyridine).

  • Time: 30 - 45 minutes.

  • Temperature: Perform this specific coupling at Room Temperature . Do not use microwave heating for the cycle immediately following Hcy, as heat accelerates DKP formation significantly.

Quantitative Comparison of Conditions

The following table summarizes the risk factors associated with different deprotection conditions for Hcy peptides.

ParameterStandard ProtocolOptimized Hcy ProtocolImpact
Resin Wang / Rink Amide2-Chlorotrityl Chloride 2-CTC reduces DKP by >90% via steric hindrance.
Base 20% Piperidine20% Pip + 0.1M HOBt HOBt reduces racemization risk; Piperazine is an alternative for extreme sensitivity.
Time 2 x 10 min2 x 3-5 min Reduced exposure limits base-catalyzed side reactions.
Coupling DIC/HOBt (2h)HATU/DIPEA (30m) Faster coupling kinetics outcompete DKP cyclization.
Heat 75°C (Microwave)RT (25°C) Heat promotes DKP/Thiolactone; avoid for Hcy steps.

Troubleshooting Guide

Issue: Low Yield / Missing Dipeptide (Mass Spec shows [M - (AA2+Hcy)])

  • Diagnosis: DKP formation occurred.[2][4][6] The dipeptide cyclized and cleaved off the resin.[3][7]

  • Solution: Switch to 2-CTC resin immediately. If already on 2-CTC, increase the bulk of the amino acid protecting groups or use the "Fmoc-Dipeptide" strategy (couple a pre-formed Fmoc-AA-Hcy-OH block).

Issue: Racemization of Hcy

  • Diagnosis: HPLC shows doublet peaks.

  • Solution: Use 0.1 M HOBt in the deprotection cocktail. Ensure pre-activation time of the incoming amino acid is < 2 minutes. Use Collidine (TMP) instead of DIPEA during coupling.

Issue: Thiolactone Formation (Post-Cleavage)

  • Diagnosis: Mass shift of -18 Da (loss of H2O) relative to linear peptide.

  • Solution: Ensure the peptide is kept at neutral/acidic pH after cleavage. Avoid strong basic conditions if the thiol is free.

References

  • Isidro-Llobet, A., et al. (2009).[8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Giraud, M., et al. (1999). Diketopiperazine formation during the synthesis of C-terminal cysteine and homocysteine peptides. Journal of Peptide Science, 5(10), 457-461. Link

  • Steinauer, R., et al. (1989). Racemization of homocysteine and cysteine derivatives during peptide synthesis. International Journal of Peptide and Protein Research, 34(4), 295-298. Link

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Applied to Hcy due to structural homology). Link

  • ChemPep. Fmoc Solid Phase Peptide Synthesis - Side Reactions. Link

Sources

Application Note: Synthesis of Cyclic Peptides using Fmoc-HoCys(Mob)-OH

[1]

Executive Summary

This guide details the strategic application of Fmoc-L-Homocysteine(Mob)-OH (Fmoc-HoCys(Mob)-OH) in the synthesis of cyclic peptides.[1] Unlike standard Cysteine derivatives, Homocysteine (Hcy) introduces an additional methylene group (

11

The inclusion of the 4-methoxybenzyl (Mob) protecting group provides a critical orthogonal advantage: Mob is stable to standard TFA cleavage conditions. This allows for the isolation of protected peptide intermediates, purification prior to cyclization, or regioselective disulfide bond formation in the presence of acid-labile Cys(Trt) residues.

Chemical Basis & Strategic Planning

The Homocysteine Advantage

Homocysteine is a homolog of Cysteine. When used in cyclic peptides, it replaces the standard 20-membered disulfide ring (typical of Cys-Cys loops in nonapeptides like Oxytocin) with larger, more flexible rings.[1]

  • Cys-Cys Disulfide: 5-membered chelate ring equivalent (tight).[1]

  • Hcy-Hcy Disulfide: 6-membered chelate ring equivalent (expanded).[1]

The "Mob" Factor: Stability Profiling

The choice of the Mob group dictates the synthetic workflow. Unlike Trityl (Trt), which is removed by 5-95% TFA, the S-Mob thioether is stable to TFA.[1] It requires strong acid catalysis (HF or TFMSA) for removal.[1]

Protecting GroupLabilityRemoval ReagentStrategic Utility
Trt (Trityl) High5-95% TFA + SilanesGlobal deprotection during resin cleavage.[1]
Mob (4-methoxybenzyl) LowHF or TFMSA/TFAOrthogonal: Survives resin cleavage; allows solution-phase handling or sequential deprotection.[1]
Acm (Acetamidomethyl) OxidativeIodine (

)
Orthogonal; removed during oxidation.[1]
Workflow Visualization

The following diagram illustrates the "Mob-Survival" strategy, allowing for purification of the linear precursor before the harsh deprotection step.

MobStrategycluster_0Critical Decision PointStartFmoc-SPPS(Resin-Bound)CleavageResin Cleavage(95% TFA)Start->Cleavage Remove Trt/Boc/tBuIntermediateLinear Peptide(Hcy-Mob Intact)Cleavage->Intermediate Mob SurvivesDeprotectionMob Removal(TFMSA/TFA)Intermediate->Deprotection Strong AcidCyclizationOxidative Cyclization(DMSO/Buffer)Deprotection->Cyclization Form S-S

Figure 1: The "Mob-Survival" workflow. Unlike Trt, Mob remains attached during standard cleavage, protecting the thiol from premature oxidation or scrambling.[1]

Detailed Protocols

Protocol A: Solid Phase Incorporation

Objective: Efficient coupling of Fmoc-HoCys(Mob)-OH without racemization.[1] Note: Homocysteine derivatives are slightly more prone to racemization than Cysteine due to the longer side chain flexibility, though less than Histidine.[1]

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin.[1][2]

    • Why? 2-CTC allows for cleavage of the protected peptide fragment if needed.

  • Coupling Cocktail:

    • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

    • Avoid: HATU/HBTU with high DIPEA concentrations for Cys/Hcy coupling to minimize racemization.

    • Stoichiometry: 3.0 eq Amino Acid : 3.0 eq DIC : 3.0 eq Oxyma.

  • Procedure:

    • Dissolve Fmoc-HoCys(Mob)-OH and Oxyma in DMF.[1]

    • Add DIC immediately prior to adding to the resin.

    • Reaction Time: 60 minutes at Room Temperature.

    • Monitoring: Kaiser test (ninhydrin) is effective.[1]

Protocol B: Resin Cleavage & Mob Retention

Objective: Cleave the peptide from the resin and remove acid-labile side chains (Boc, tBu, Trt) while retaining the Mob group on Homocysteine.[1]

  • Cocktail Preparation (Reagent K modified):

    • TFA (Trifluoroacetic acid): 82.5%[1]

    • Phenol: 5%

    • Water: 5%[3]

    • Thioanisole: 5%

    • EDT (Ethanedithiol): 2.5%[1]

  • Execution:

    • Treat resin with cocktail for 2–3 hours.

    • Precipitate filtrate in cold diethyl ether.

    • Centrifuge and wash 3x with ether.

    • Result: You now have a linear peptide where HoCys is still protected as HoCys(Mob).[1]

Protocol C: Mob Removal (The TFMSA Method)

Objective: Remove the stable 4-methoxybenzyl group. Safety Warning: TFMSA (Trifluoromethanesulfonic acid) is a superacid.[1] Handle in a fume hood with high-resistance gloves.[1]

  • Dissolution: Dissolve the ether-precipitated peptide (from Protocol B) in TFA (10 mg/mL).

  • Scavenger Addition: Add Dimethylsulfide (DMS) and m-Cresol.[1]

    • Ratio: TFA : DMS : m-Cresol (10 : 3 : 1).[1]

  • Acidification: Cool the mixture to 0°C (Ice bath).

  • TFMSA Addition: Slowly add TFMSA to reach a final concentration of 10% (v/v).

    • Exotherm Warning: Addition must be dropwise.[1]

  • Reaction: Stir at 0°C for 60 minutes.

  • Work-up: Precipitation in cold ether (as in Protocol B) will yield the fully deprotected peptide with free sulfhydryls (-SH).[1]

Protocol D: Oxidative Cyclization

Objective: Form the intramolecular disulfide bridge.

  • Dilution: Dissolve the deprotected peptide in degassed Ammonium Bicarbonate buffer (0.1 M, pH 8.0).

    • Concentration:Critical. Must be dilute (< 0.5 mg/mL) to favor intramolecular (cyclic) over intermolecular (oligomer) bond formation.[1]

  • Oxidation:

    • Method A (Air):[1] Stir open to air for 24–48 hours.

    • Method B (DMSO - Faster): Add DMSO to 5-10% (v/v).[1] Reaction usually complete in 4–12 hours.

  • Monitoring: Monitor by HPLC. The cyclic peptide will typically elute earlier than the linear precursor due to a reduced hydrodynamic radius.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Mob Removal Acid strength too low or old TFMSA.[1]Ensure TFMSA is fresh.[1] Increase reaction time to 2 hours at 0°C. Do not heat.
Dimerization (Oligomers) Cyclization concentration too high.[1]Dilute reaction mixture further (to 0.1 mg/mL).
Methionine Oxidation Scavenger failure during TFMSA step.Ensure DMS (Dimethylsulfide) is present; it reduces Met(O) back to Met.[1]
Racemization Base-catalyzed epimerization during coupling.[1]Switch to DIC/Oxyma (no tertiary base) and reduce coupling time.[1]

References

  • Tam, J. P., et al. (1986).[1] "S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis." Journal of the American Chemical Society. Link[1]

    • Context: Establishes the fundamental acid-stability profiles of benzyl-based protecting groups like Mob.
  • Postma, T. M., & Albericio, F. (2014).[1] "Ditert-butyl Dicarbonate/Potassium Iodide as a Deprotection Cocktail for S-tert-butyl and S-4-methoxybenzyl Cysteine Protecting Groups." Organic Letters. Link[1]

    • Context: Discusses alternative/modern deprotection str
  • Gongora-Benitez, M., et al. (2014).[1] "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers.[1] Link[1]

    • Context: Provides protocols for handling disulfide-rich peptides and orthogonal protection schemes.
  • Coin, I., et al. (2007).[1] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link[1]

    • Context: Authoritative grounding for the standard SPPS and cleavage cocktails described in Protocol B.

Application Note: Fmoc-HoCys(Mob)-OH for Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Horizons of Chemical Protein Synthesis with Fmoc-HoCys(Mob)-OH

Native Chemical Ligation (NCL) stands as a cornerstone technology in chemical biology, enabling the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.[1][2][3] This powerful technique traditionally relies on the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine. While immensely successful, the absolute requirement for cysteine at the ligation junction can be a significant limitation, as cysteine is a relatively low-abundance amino acid.[2]

To address this, the use of amino acid analogues has emerged as a powerful strategy. This application note provides a comprehensive guide to the use of Fmoc-HoCys(Mob)-OH , a homocysteine derivative, as a versatile building block for NCL. The incorporation of an N-terminal homocysteine residue not only expands the available ligation sites but also offers the unique advantage of post-ligation modification to a native methionine residue, a frequently occurring amino acid.[4]

This guide is intended for researchers, scientists, and drug development professionals engaged in peptide and protein synthesis. It provides in-depth technical details, field-proven protocols, and the causal reasoning behind experimental choices to ensure robust and reproducible results.

The Chemistry of Fmoc-HoCys(Mob)-OH: A Strategic Design

Fmoc-HoCys(Mob)-OH is strategically designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS). Each component of the molecule plays a critical role:

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amino group is the standard for Fmoc-SPPS, allowing for iterative peptide chain elongation under mild conditions.[5] Its removal is typically achieved with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

  • Homocysteine (HoCys) Backbone: As a homologue of cysteine with an additional methylene group in its side chain, homocysteine readily participates in NCL. The ligation reaction proceeds through a favorable 6-membered ring transition state during the key S-to-N acyl shift step, in contrast to the 5-membered ring transition state with cysteine.[6][7][8][9][10]

  • Mob (p-Methoxybenzyl) Group: The Mob group provides acid-labile protection for the sulfhydryl moiety of the homocysteine side chain. This protection is stable throughout the Fmoc-SPPS cycles and is efficiently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, which also removes other acid-labile side-chain protecting groups.[11]

Experimental Workflow: From Synthesis to Ligation

The overall workflow for utilizing Fmoc-HoCys(Mob)-OH in NCL is a two-stage process involving the synthesis of two key peptide fragments followed by their ligation.

NCL_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Ligation Native Chemical Ligation (NCL) cluster_Modification Post-Ligation Modification Peptide_Thioester Peptide 1 (C-terminal Thioester) Cleaved_Thioester Cleaved Peptide 1 (Thioester) Peptide_Thioester->Cleaved_Thioester TFA Cocktail Peptide_HoCys Peptide 2 (N-terminal HoCys(Mob)) Cleaved_HoCys Cleaved Peptide 2 (N-terminal HoCys) Peptide_HoCys->Cleaved_HoCys TFA Cocktail Ligation_Mix Ligation Reaction (pH 7-8) Cleaved_Thioester->Ligation_Mix Cleaved_HoCys->Ligation_Mix Ligated_Product Ligated Peptide (HoCys at junction) Ligation_Mix->Ligated_Product Methylation Methylation Ligated_Product->Methylation Final_Product Final Protein (Met at junction) Methylation->Final_Product

Figure 1. Overall workflow for NCL using Fmoc-HoCys(Mob)-OH.

Part 1: Synthesis of the N-terminal Homocysteine Peptide

This protocol details the synthesis of the peptide fragment bearing the N-terminal homocysteine residue using manual or automated Fmoc-SPPS.

Materials and Reagents
  • Fmoc-HoCys(Mob)-OH

  • Appropriate Fmoc-amino acids for the desired sequence

  • Rink Amide resin or other suitable solid support

  • Coupling Reagents: HBTU/HOBt or HATU/HOAt, and N,N-Diisopropylethylamine (DIEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF) of peptide synthesis grade

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Cold diethyl ether

Protocol: Fmoc-SPPS of HoCys-Peptide
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 3-5 fold molar excess of the Fmoc-amino acid with an equimolar amount of coupling reagent (e.g., HBTU) and a 2-fold molar excess of DIEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes. Wash thoroughly with DMF.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the final coupling, use Fmoc-HoCys(Mob)-OH.

  • Final Fmoc Deprotection: After coupling the last amino acid (which is not Fmoc-HoCys(Mob)-OH if it's an internal residue), perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.

Protocol: Cleavage and Deprotection

Safety Note: Perform this procedure in a certified fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. TFA is highly corrosive.

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v) to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours. The Mob group, along with other acid-labile side-chain protecting groups and the resin linker, will be cleaved during this step.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution dropwise to a stirred, cold solution of diethyl ether (at least 10-fold volume excess).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Part 2: Synthesis of the Peptide C-terminal Thioester

The synthesis of the peptide C-terminal thioester is a critical prerequisite for NCL. While various methods exist, a common approach for Fmoc-SPPS involves the use of a special linker that can be converted to a thioester upon cleavage.

Recommended Method: The Hydrazide Approach

A robust method for generating peptide thioesters via Fmoc-SPPS is the use of a hydrazide linker. The peptide is assembled on the resin, and post-synthesis, the C-terminal hydrazide is converted to an acyl azide, which is then trapped with a thiol to form the desired thioester.

Part 3: Native Chemical Ligation

This protocol describes the ligation of the two purified peptide fragments.

Materials and Reagents
  • Purified N-terminal HoCys peptide

  • Purified C-terminal peptide thioester

  • Ligation Buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5

  • Thiol Catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA) or thiophenol

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

Protocol: HoCys-NCL Reaction
  • Dissolve the N-terminal HoCys peptide and the C-terminal peptide thioester in the ligation buffer to a final concentration of 1-5 mM for each peptide.

  • Add TCEP to a final concentration of 5-10 mM to ensure the homocysteine thiol remains in its reduced state.

  • If using a thiol catalyst, add MPAA to a final concentration of 20-30 mM.

  • Gently agitate the reaction mixture at room temperature or 37°C.

  • Monitor the progress of the ligation by analytical RP-HPLC and mass spectrometry. A successful ligation will show the disappearance of the two starting peptide peaks and the appearance of a new peak corresponding to the ligated product. Reaction times can vary from a few hours to 24-48 hours depending on the peptide sequences.

NCL_Mechanism cluster_Step1 Step 1: Transthioesterification cluster_Step2 Step 2: S-to-N Acyl Shift Reactants Peptide1-CO-SR + HS-CH2-CH2-CH(NH2)-Peptide2 Intermediate1 Peptide1-CO-S-CH2-CH2-CH(NH2)-Peptide2 Reactants->Intermediate1 Reversible Intermediate2 Thioester Intermediate Product Peptide1-CO-NH-CH(CH2-CH2-SH)-Peptide2 Intermediate2->Product Irreversible (via 6-membered ring)

Figure 2. Mechanism of Native Chemical Ligation at a homocysteine residue.

Part 4: Post-Ligation Conversion of Homocysteine to Methionine

A key advantage of using homocysteine is the ability to convert the ligation junction to a native methionine residue.

Protocol: S-methylation of Homocysteine
  • After confirming the completion of the ligation reaction, the crude ligation mixture can be directly used or the ligated peptide can be purified first by RP-HPLC.

  • Adjust the pH of the peptide solution to 8.0-8.5.

  • Add a large excess (e.g., 100-1000 equivalents) of methyl iodide (CH₃I).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the conversion of homocysteine to methionine by mass spectrometry.

  • Quench the reaction by adding a thiol-containing reagent like dithiothreitol (DTT).

  • Purify the final methylated peptide by RP-HPLC.

Data and Expected Results

ParameterCysteine-NCLHomocysteine-NCLNotes
Transition State 5-membered ring6-membered ringThe 6-membered ring is also entropically favorable.
Typical Reaction Time 2-24 hours4-48 hoursReaction kinetics are sequence-dependent.
Typical Yield 70-95%60-90%Yields are highly dependent on peptide solubility and purity.
Post-Ligation Product CysteineHomocysteine
Post-Ligation Modification Desulfurization to AlanineS-methylation to MethionineProvides access to a different native amino acid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Ligation - Poor solubility of peptide fragments.- Oxidation of the homocysteine thiol.- Steric hindrance at the ligation site.- Increase the concentration of guanidine hydrochloride (up to 8 M).- Add organic co-solvents (e.g., acetonitrile, isopropanol).- Ensure sufficient TCEP is present.- Increase reaction temperature or time.
Side Product Formation - Hydrolysis of the peptide thioester.- Intermolecular disulfide bond formation.- Perform the ligation at a slightly lower pH (e.g., 6.5-7.0) to minimize hydrolysis.- Ensure adequate TCEP concentration.
Incomplete Methylation - Insufficient methyl iodide.- Incorrect pH.- Increase the excess of methyl iodide.- Ensure the pH is maintained at 8.0-8.5.
Multiple Methylation Products - Methylation of other nucleophilic residues (e.g., His, Lys).- This is generally not a major issue due to the higher nucleophilicity of the thiolate at the reaction pH. If observed, optimize pH and reaction time.

Conclusion

Fmoc-HoCys(Mob)-OH is a valuable and strategic building block for expanding the scope of native chemical ligation. Its seamless integration into standard Fmoc-SPPS protocols, coupled with the unique ability to convert the resulting homocysteine ligation site into a native methionine residue, offers a powerful tool for the synthesis of complex peptides and proteins. By understanding the underlying chemical principles and following robust protocols, researchers can effectively leverage this technology to advance their work in chemical biology, drug discovery, and materials science.

References

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]

  • Tanaka, T., et al. (2013). Expressed Protein Ligation at Methionine: N-terminal Attachment of Homocysteine, Ligation, and Masking. Angewandte Chemie International Edition, 52(24), 6210-6213. [Link]

  • Wikipedia. (n.d.). Native chemical ligation. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Agouridas, V., et al. (2019). Native chemical ligation and extended methods: mechanisms, catalysis, scope, and limitations. Chemical Reviews, 119(12), 7328-7443. [Link]

  • Kimmerlin, T., & Seebach, D. (2005). 100 years of peptide synthesis: ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of peptide research, 65(2), 229-260. [Link]

  • Bondalapati, S., et al. (2016). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 21(3), 264. [Link]

  • Johnson, E. C., & Kent, S. B. (2006). Insights into the mechanism and catalysis of native chemical ligation. Journal of the American Chemical Society, 128(20), 6640-6646. [Link]

  • Thompson, R. E., et al. (2014). N-Terminal speciation for native chemical ligation. Chemical Communications, 50(41), 5431-5433. [Link]

  • Conibear, A. C., et al. (2018). Native chemical ligation in protein synthesis and semi-synthesis. Journal of Peptide Science, 24(12), e3125. [Link]

Sources

HPLC purification of peptides containing HoCys(Mob)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-024

Topic: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Peptides Containing S-4-Methoxybenzyl-Homocysteine (HoCys(Mob))

Introduction and Core Principles

Synthetic peptides incorporating non-standard amino acids are critical tools in drug discovery, diagnostics, and fundamental biological research. Homocysteine (HoCys), a homolog of cysteine, is of particular interest for introducing unique structural and functional properties. During solid-phase peptide synthesis (SPPS), its reactive thiol side-chain is typically protected, often with the 4-methoxybenzyl (Mob) group. While effective for synthesis, the HoCys(Mob) residue introduces specific challenges for purification.

This guide provides a comprehensive framework for developing and executing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification strategy for peptides containing HoCys(Mob). We will delve into the chemical rationale behind the protocol, offer a detailed step-by-step methodology, and provide troubleshooting insights to ensure high purity and yield.

The fundamental principle of RP-HPLC is the separation of analytes based on their hydrophobicity.[1] A peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18 silica) in a polar aqueous mobile phase. A gradient of increasing organic solvent (typically acetonitrile) is then applied, causing peptides to elute in order of increasing hydrophobicity.[1] Trifluoroacetic acid (TFA) is a standard mobile phase additive that acts as an ion-pairing agent, sharpening peaks and improving resolution by protonating acidic groups and forming pairs with basic residues.[2]

The Influence of the HoCys(Mob) Residue on HPLC Behavior

Understanding the physicochemical properties of the HoCys(Mob) residue is paramount for designing an effective purification strategy.

  • Increased Hydrophobicity: The methoxybenzyl (Mob) group is a bulky, aromatic, and significantly hydrophobic moiety. Its presence will substantially increase the overall hydrophobicity of the peptide compared to an unprotected HoCys or even a Cys-containing analog.[3] This translates to a longer retention time on an RP-HPLC column. The crude peptide analysis will therefore likely show the target peptide eluting later than smaller, more polar impurities like truncated sequences.

  • Acid Lability: The Mob group is designed to be cleaved under strong acid conditions, typically during the final cleavage from the synthesis resin using a high concentration of TFA (e.g., 95%). However, it possesses a degree of lability even in the dilute acidic conditions of the HPLC mobile phase (e.g., 0.1% TFA). While generally stable for the duration of a typical chromatographic run, prolonged exposure or elevated temperatures could lead to partial deprotection, resulting in peak splitting or the appearance of a new, earlier-eluting peak corresponding to the deprotected peptide.

  • Potential for Oxidation: The sulfur atom in homocysteine, even when protected, can be susceptible to oxidation, forming a sulfoxide.[4] This can occur during synthesis, cleavage, or even during storage and sample preparation. The resulting sulfoxide-containing peptide is more polar and will typically elute earlier than the target peptide, appearing as a distinct impurity peak.

Key Impurities in HoCys(Mob) Peptide Synthesis

A successful purification strategy requires anticipating the likely impurities. For peptides synthesized via SPPS, these often include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps during synthesis.[4][5] These are typically more polar and elute earlier than the full-length product.

  • Truncated Sequences: Peptides resulting from incomplete synthesis, often capped (e.g., by acetylation) to prevent further elongation. These are also early-eluting impurities.[4]

  • Incomplete Side-Chain Deprotection: Residual protecting groups from other amino acids in the sequence (e.g., Boc, tBu) can lead to later-eluting, more hydrophobic impurity peaks.[6]

  • Oxidized Peptides: As mentioned, oxidation of the HoCys(Mob) sulfur to a sulfoxide creates a more polar, earlier-eluting species.[4]

  • Disulfide Dimers: If any premature deprotection of the Mob group occurs, the free thiol can form disulfide-bridged dimers (homo- or heterodimers), which are significantly larger and more hydrophobic, leading to late-eluting peaks.[4]

Experimental Workflow and Protocol

The overall process follows a logical progression from analytical method development to preparative purification and final quality control.

HPLC_Workflow cluster_prep Preparation cluster_analysis Method Development cluster_purification Purification & Analysis Crude Crude Peptide Lyophilizate SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep Analytical Analytical HPLC-MS (Scouting Gradient) SamplePrep->Analytical Optimize Optimize Gradient (Sharpen Resolution) Analytical->Optimize Prep Preparative HPLC (Fraction Collection) Optimize->Prep Analysis Purity Analysis of Fractions (Analytical HPLC) Prep->Analysis Pooling Pool High-Purity Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize QC Final QC (HPLC & MS) Lyophilize->QC

Caption: General workflow for HoCys(Mob) peptide purification.

Protocol 1: Analytical HPLC Method Development

This initial step is crucial for identifying the retention time of the target peptide and profiling impurities before scaling up.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude lyophilized peptide.

    • Dissolve in a suitable solvent. A common starting point is 0.1% TFA in water/acetonitrile (95:5 v/v). If solubility is an issue, small amounts of DMSO or acetic acid can be added, but be aware they can alter chromatography.[7]

    • Vortex thoroughly and centrifuge at >10,000 x g for 5 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Columns:

    • HPLC System: An analytical HPLC with a UV detector and ideally coupled to a mass spectrometer (LC-MS).

    • Column: A high-quality C18 reversed-phase column is the standard choice.[2] Typical dimensions are 4.6 x 150 mm or 4.6 x 250 mm, with 3.5 µm or 5 µm particle size.

    • Detection: Set the UV detector to 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm detects aromatic residues like Trp, Tyr, and the Mob group itself.

  • Mobile Phase and Gradient Conditions:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Scouting Gradient: A broad gradient is used to locate the peptide. A typical gradient runs from 5% to 95% B over 30-40 minutes. This helps visualize the entire impurity profile.

    • Focused Gradient: Once the approximate elution percentage of the target peptide is known from the scouting run and MS data, design a shallower, focused gradient around it. For example, if the peptide elutes at 45% B, a new gradient of 35-55% B over 20-30 minutes will provide superior resolution.[8]

ParameterAnalytical Scouting RunAnalytical Focused Run
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min1.0 mL/min
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 mine.g., 35-55% B over 20 min
Column Temp. 30-40 °C30-40 °C
Injection Vol. 10-20 µL10-20 µL
Detection 214 nm, 280 nm214 nm, 280 nm
Protocol 2: Preparative HPLC Purification
  • System and Column Preparation:

    • Switch to a preparative scale column (e.g., 21.2 x 250 mm) with the same stationary phase chemistry as the analytical column.

    • Equilibrate the entire system, including the column, with the starting mobile phase conditions for at least 3-5 column volumes.

  • Sample Loading:

    • Dissolve the crude peptide in the minimum amount of a solvent that is weaker than the starting mobile phase conditions (e.g., 0.1% TFA in water) to ensure the peptide binds tightly to the head of the column.

    • Ensure the sample is fully dissolved and filtered as in the analytical preparation.

    • Inject the sample onto the column. The loading amount depends on the column size and peptide characteristics but can range from 50 mg to several hundred mg.

  • Gradient Elution and Fraction Collection:

    • Run the optimized gradient developed during the analytical stage, adjusting the flow rate for the larger column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).

    • Set the fraction collector to begin collecting just before the main peak begins to elute and continue until after the peak has returned to baseline. Collect fractions in regular time or volume intervals (e.g., every 0.5 minutes).

  • Post-Purification Analysis:

    • Analyze small aliquots of each collected fraction using the rapid analytical HPLC method to determine their purity.

    • Pool all fractions that meet the desired purity specification (e.g., >95% or >98%).

    • Freeze the pooled fractions and lyophilize to obtain the final pure peptide powder.

Optimization and Troubleshooting

Achieving optimal separation often requires fine-tuning the chromatographic parameters.

Troubleshooting Start Poor Separation Q1 Poor Resolution? Start->Q1 Q2 Broad Peaks? Q1->Q2 No A1 Decrease Gradient Slope (e.g., 0.5% B/min) Q1->A1 Yes A2 Increase Column Temperature (e.g., to 50 °C) Q2->A2 Also consider A3 Decrease Flow Rate Q2->A3 Yes Q3 Split or Fronting Peaks? A4 Check for Overloading Q3->A4 Yes A3->Q3 A5 Ensure Sample Solvent is Weaker than Mobile Phase A A4->A5 Also check

Caption: Decision tree for HPLC troubleshooting.

  • Improving Resolution: If the target peptide co-elutes with an impurity, the primary strategy is to flatten the gradient slope (e.g., from 1%/min to 0.5%/min). This provides more time for the column to resolve closely eluting species.[8]

  • TFA Concentration: While 0.1% is standard, for highly basic peptides, increasing the TFA concentration to 0.2-0.25% can sometimes improve peak shape and resolution.[9]

  • Temperature Control: Increasing the column temperature (e.g., to 40-50°C) can decrease mobile phase viscosity, improve mass transfer, and often sharpen peaks. However, be cautious as higher temperatures can increase the risk of Mob group degradation on prolonged runs.[10]

  • Alternative Ion-Pairing Reagents: If TFA causes issues (e.g., ion suppression in MS), formic acid (FA) is a common alternative, though it may provide less sharp chromatography.[11] Difluoroacetic acid (DFA) can be a good compromise, offering better resolution than FA with less MS suppression than TFA.

Conclusion

The successful purification of peptides containing the hydrophobic HoCys(Mob) residue is readily achievable with a systematic approach. By understanding the chemical nature of the Mob group and anticipating common synthesis-related impurities, a robust RP-HPLC method can be developed. The key to success lies in a logical workflow: beginning with an analytical scouting run to map the impurity profile, followed by the development of a focused, shallow gradient to maximize resolution, and finally, a careful scale-up to preparative chromatography. This methodical process, combined with thoughtful troubleshooting, will consistently yield highly pure HoCys(Mob)-containing peptides ready for downstream applications.

References

  • Agilent Technologies. (2022). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Abaye, T. D., et al. (2018). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Molecules, 23(7), 1779. Retrieved from [Link]

  • Rieck, F. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 328, 3-39. Retrieved from [Link]

  • Almac Group. Modern Perspectives on Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (2007). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 13(3), 177-184. Retrieved from [Link]

  • Stanford University. Peptide Synthesis. Retrieved from [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Toyo'oka, T. (2015). HPLC Analysis of Homocysteine and Related Compounds. Journal of Chromatographic Science, 53(4), 543-554. Retrieved from [Link]

  • Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N-terminus. Journal of Chromatography A, 1157(1-2), 118-131. Retrieved from [Link]

  • Fekete, S., et al. (2013). Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography. LCGC North America, 31(10), 868-877. Retrieved from [Link]

  • Kaur, H., et al. (2017). Measurement of homocysteine: a historical perspective. Journal of Clinical Biochemistry and Nutrition, 60(1), 1-8. Retrieved from [Link]

  • Poreba, M., & Drag, M. (2010). Synthesis of Peptide-Based Polymers by Microwave-Assisted Cycloaddition Backbone Polymerization. Angewandte Chemie International Edition, 49(44), 8144-8148. Retrieved from [Link]

  • Bray, B. L. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. Speciality Chemicals Magazine, 36(4). Retrieved from [Link]

  • de Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 97-108. Retrieved from [Link]

  • Gilar, M., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1079(1-2), 182-191. Retrieved from [Link]

  • Baczynskyj, L., & Weintraub, A. (2012). Predictions of peptides' retention times in reversed-phase liquid chromatography as a new supportive tool to improve protein identification in proteomics. Journal of Chromatography B, 907, 1-14. Retrieved from [Link]

  • Beck, A., et al. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(19), 6296. Retrieved from [Link]

  • Al-Hasani, K., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 44(1), 169-181. Retrieved from [Link]

  • Lipton, S. A., et al. (1997). HPLC fluorescence chromatograms of o-phthaldialdehyde-derivatized fluids. Proceedings of the National Academy of Sciences, 94(11), 5923-5928. Retrieved from [Link]

  • Waters Corporation. (2020). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Al Shaer, D., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101019. Retrieved from [Link]

  • Mant, C. T., et al. (2013). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. Journal of Chromatography A, 1271(1), 53-63. Retrieved from [Link]

  • Beck, A., et al. (2022). Investigation of Impurities in Peptide Pools. Preprints.org, 2022120221. Retrieved from [Link]

  • Di Palma, S., et al. (2012). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Neuroscience, 5, 87. Retrieved from [Link]

  • Paulus, A., & Klockow, M. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Tetrahedron Letters, 54(23), 2963-2965. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-HoCys(Mob)-OH Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of incorporating Fmoc-HoCys(Mob)-OH (Fmoc-S-4-methoxybenzyl-L-homocysteine) into peptide sequences. This derivative presents a unique "perfect storm" of synthetic challenges: steric bulk from the protecting group, hydrophobicity-driven aggregation, and the inherent racemization risks associated with sulfur-containing amino acids.

Status: Operational Topic: Troubleshooting Low Coupling Efficiency & Side Reactions Applicable For: SPPS (Solid Phase Peptide Synthesis), Fmoc Chemistry

Executive Summary: The Core Challenge

Low coupling efficiency with Fmoc-HoCys(Mob)-OH is rarely a simple issue of "reactivity." It is usually a symptom of two competing forces:

  • Steric Shielding: The p-methoxybenzyl (Mob) group is bulky. When combined with the extra methylene group of Homocysteine (compared to Cysteine), it creates a significant hydrophobic shield that hinders the approach of the activated ester to the N-terminus.

  • Aggregation: The hydrophobicity of the Mob group promotes on-resin aggregation (beta-sheet formation), causing the resin to "shrink" and occlude reactive sites.

The Trap: Increasing coupling "power" (e.g., using HATU/DIEA) often leads to racemization (conversion of L-HoCys to D-HoCys) before it solves the coupling yield.

Part 1: Diagnostic Workflow (Troubleshooting)

Before altering your protocol, determine if the failure is chemical (reagents) or physical (aggregation).

Troubleshooting Start Problem: Low Coupling Yield with Fmoc-HoCys(Mob)-OH CheckColor Step 1: Colorimetric Test (Kaiser/Chloranil) Start->CheckColor IsBlue Is the resin Blue/Positive? CheckColor->IsBlue ReagentCheck Step 2: Check Activation (Is the ester forming?) IsBlue->ReagentCheck Yes (Coupling Failed) AggCheck Step 3: Check Aggregation (Resin swelling) IsBlue->AggCheck No (False Negative?) ReagentSwitch Action: Switch Reagents DIC/Oxyma (Prevent Racemization) ReagentCheck->ReagentSwitch Activation slow SolventSwitch Action: Switch Solvent DMF -> NMP or DMSO AggCheck->SolventSwitch Resin not swelling DoubleCouple Action: Double Coupling (1h + 1h fresh reagents) SolventSwitch->DoubleCouple ReagentSwitch->DoubleCouple

Figure 1: Decision tree for diagnosing low coupling efficiency.

Part 2: Optimized Coupling Protocols

Do not use standard HBTU/DIEA protocols for this residue. The risk of racemization is too high due to the base-catalyzed proton abstraction at the


-carbon.
Protocol A: The "Gold Standard" (High Purity)

Recommended for most sequences to minimize racemization.

ComponentEquivalent (eq)Role
Fmoc-HoCys(Mob)-OH 3.0 - 4.0 eqAmino Acid
DIC (Diisopropylcarbodiimide) 3.0 - 4.0 eqActivator (Carbodiimide)
Oxyma Pure 3.0 - 4.0 eqAdditive (Suppress Racemization)
Solvent DMF or NMPNMP reduces aggregation
Temperature 25°C - 40°CDo not exceed 50°C

Procedure:

  • Dissolve AA and Oxyma Pure in minimal NMP/DMF.

  • Add DIC immediately prior to adding to the resin.

  • Pre-activation: Limit to < 2 minutes. Long pre-activation increases racemization risk.[1]

  • Reaction Time: 60 minutes.

  • Double Couple: Drain and repeat with fresh reagents for 45 minutes.

Protocol B: The "Power" Method (Difficult Sequences)

Use only if Protocol A fails and you detect a deletion sequence.

ComponentEquivalent (eq)Role
Fmoc-HoCys(Mob)-OH 3.0 eqAmino Acid
HATU 2.9 eqStrong Uronium Activator
TMP (2,4,6-Collidine) 6.0 eqWeak Base (Crucial!)
Solvent NMPMaximum swelling

Critical Change: Replace DIEA (Diisopropylethylamine) with Collidine (TMP) . Collidine is a weaker base than DIEA and significantly reduces the rate of proton abstraction at the


-carbon, preserving chirality while allowing HATU to drive the reaction [1].
Part 3: The Hidden Danger (Thiolactone Formation)

Homocysteine is structurally unique. Unlike Cysteine, it can form a five-membered ring (thiolactone) which is thermodynamically stable. This usually happens if the Mob group is lost prematurely or during the final cleavage if not scavenged properly.

Thiolactone Linear H-HoCys-OH (Linear Peptide) Acid Acidic Conditions (Low Scavenger) Linear->Acid Cyclic Homocysteine Thiolactone (Dead End Product) Acid->Cyclic Intramolecular Cyclization

Figure 2: The formation of Homocysteine Thiolactone, a common byproduct in acidic conditions.

Prevention:

  • Ensure the Mob group remains intact until the final global deprotection.

  • Avoid strong acids during the synthesis steps (e.g., keep TFA concentration in capping steps low if used).

Part 4: Mob Group Removal (Deprotection)

The Mob (p-methoxybenzyl) group is more stable than the standard Trityl (Trt) group used for Cysteine. Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are often insufficient to fully remove Mob, leading to adducts.

Recommended Cleavage Cocktail (The "High Scavenger" Mix):

ReagentPercentageFunction
TFA 90%Cleavage Agent
EDT (1,2-Ethanedithiol) 5%Critical Scavenger for Mob cation
Thioanisole 2.5%Auxiliary Scavenger
Anisole 2.5%Prevents re-alkylation
  • Time: 3 to 4 hours at Room Temperature.

  • Note: EDT is foul-smelling but essential. The Mob cation is highly electrophilic; without EDT, it will re-attach to Trp, Tyr, or Met residues [2].

Part 5: Frequently Asked Questions (FAQ)

Q1: Why not use Fmoc-HoCys(Trt)-OH instead of Mob? A: While Trityl (Trt) is easier to remove, it is extremely bulky and can be unstable during the synthesis of longer peptides containing Homocysteine. Mob offers better stability during chain assembly but demands more vigorous final deprotection conditions.

Q2: Can I use microwave heating to improve the coupling? A: Proceed with extreme caution. Microwave heating (e.g., 75°C) dramatically increases the rate of racemization for Cys and HoCys derivatives. If you must use heat, use Protocol A (DIC/Oxyma) and limit the temperature to 50°C max for 5 minutes [3].

Q3: My crude peptide mass is +120 Da higher than expected. What is this? A: This is likely the intact Mob group . It indicates incomplete deprotection.

  • Fix: Re-dissolve the peptide in the "High Scavenger" cocktail (TFA/EDT) and react for an additional 2 hours.

Q4: I see a peak -18 Da from my target mass. What is it? A: This is likely the Homocysteine Thiolactone (loss of H2O/cyclization). This occurs if the C-terminal HoCys was activated or if the peptide was exposed to acid without sufficient scavengers.

References
  • Albericio, F., et al. (2018). "OxymaPure: A specific additive for the suppression of racemization." Organic Process Research & Development.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5] Chemical Reviews. (Detailed analysis of Mob removal conditions).

  • Collins, J.M., et al. (2014). "Microwave-Enhanced SPPS of Cysteine-Containing Peptides." Organic Letters. (Guidelines on temperature limits for sulfur-containing AAs).

Sources

Technical Support Center: Fmoc-HoCys(Mob)-OH Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing Fmoc-HoCys(Mob)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this amino acid derivative. Here, we address common side reactions, provide in-depth mechanistic explanations, and offer validated troubleshooting and preventative strategies to ensure the success of your synthesis.

Core Challenges: An Overview

The incorporation of homocysteine (HoCys) into peptides is crucial for studying protein structure, function, and developing novel therapeutics. However, its structural features—specifically the thiol group located on the γ-carbon—make it susceptible to several side reactions during standard Fmoc-SPPS protocols. The 4-methoxybenzyl (Mob) protecting group offers robust protection but requires careful handling during both the coupling cycles and final cleavage.

This guide will focus on the three primary challenges encountered:

  • Intramolecular Cyclization: Formation of a stable homocysteine thiolactone.

  • Base-Mediated β-Elimination: A side reaction during Fmoc deprotection leading to chain termination.

  • Oxidation & Protecting Group Issues: Unwanted disulfide formation and complications related to the Mob group during cleavage.

Frequently Asked Questions & Troubleshooting Guide

Q1: My mass spectrometry results show a mass loss of 18 Da (H₂O) at the HoCys residue, and the peptide chain is truncated. What is happening?

A1: This is a classic sign of homocysteine thiolactone formation.

Causality & Mechanism: Homocysteine can undergo a rapid, acid-catalyzed intramolecular cyclization where the side-chain thiol attacks the carbonyl carbon of its own backbone. This reaction releases a molecule of water and forms a highly stable five-membered thiolactone ring.[1][2] Once this occurs, the N-terminus of the HoCys residue is acylated, effectively capping the peptide chain and preventing further elongation. This side reaction is particularly prevalent during the activation step of the subsequent amino acid if any residual acid is present, or if acidic conditions are used for other purposes during synthesis.[2]

View Mechanism: Homocysteine Thiolactone Formation

Caption: Acid-catalyzed intramolecular cyclization of HoCys.


Troubleshooting & Prevention:

  • Ensure Complete Neutralization: After the Fmoc-deprotection step (using piperidine), perform thorough washes with your primary solvent (e.g., DMF) followed by a neutralization step with a non-nucleophilic base like 0.5% N,N-Diisopropylethylamine (DIPEA) in DMF. Wash thoroughly again before coupling the next amino acid.

  • Avoid Acidic Additives: Do not use acidic additives like HOBt without a sufficient amount of base during the coupling step. While modern coupling reagents often include an additive, ensure your conditions are not net acidic.

  • Choice of Coupling Reagent: Utilize coupling reagents that operate under neutral or slightly basic conditions. Carbodiimide-based methods with an additive like Oxyma are generally safe.

    • Recommended: DIC/Oxyma. Pre-activation is not recommended; add the reagents directly to the vessel.

    • Use with Caution: HBTU/HATU with DIPEA can be used, but ensure the base is added just before or with the coupling agent to maintain a basic environment.

Q2: I'm observing a significant peak in my chromatogram corresponding to a mass loss of ~135 Da (the mass of homocysteine). Why is my peptide fragmenting?

A2: This is likely due to β-elimination, especially if the HoCys residue is adjacent to a sterically unhindered amino acid.

Causality & Mechanism: Although homocysteine has one more methylene group than cysteine, its β-proton (on the carbon adjacent to the sulfhydryl group) is still acidic enough to be abstracted by strong bases like piperidine, which is used for Fmoc deprotection.[3] This abstraction initiates an elimination reaction, cleaving the C-S bond and forming a dehydrobutyrine intermediate and a free thiol (Mob-SH). This process results in the cleavage of the peptide backbone at the N-terminal side of the HoCys residue. The reaction is more pronounced with prolonged exposure to piperidine and at elevated temperatures.[4]

View Mechanism: Base-Catalyzed β-Elimination

Caption: β-Elimination pathway leading to peptide backbone cleavage.


Troubleshooting & Prevention:

  • Reduce Basicity/Time of Deprotection:

    • Use a lower concentration of piperidine (e.g., 10-20% in DMF).

    • Reduce the deprotection time. For example, use two treatments of 3-5 minutes each instead of one long 10-20 minute treatment.

    • Consider using a milder base like 2% DBU / 2% piperidine in DMF, which can shorten deprotection times and reduce base exposure.

  • Avoid High Temperatures: Perform the deprotection and coupling steps at room temperature. Avoid microwave heating for steps involving the HoCys residue, as heat accelerates the elimination reaction.[5]

  • Sequence Consideration: If possible, avoid placing highly flexible or small residues (like Glycine) immediately C-terminal to the HoCys, as this can increase the accessibility of the β-proton.

Q3: My final product shows a mass increase of +2 Da, or it appears as a dimer. How do I prevent oxidation? Also, are there specific scavengers I should use for the Mob group during cleavage?

A3: This indicates oxidation of the homocysteine thiol to a disulfide (homocystine). The Mob group also requires specific scavengers during TFA cleavage to prevent side reactions.

Causality & Mechanism: The free thiol of homocysteine is highly susceptible to oxidation, which can occur at any stage where the protecting group is prematurely lost or during workup and purification. Oxidation is particularly rapid at neutral to basic pH and can lead to the formation of intramolecular or intermolecular disulfide bonds, resulting in dimers or cyclized peptides.

The Mob group is removed during the final TFA cleavage. This process generates a reactive 4-methoxybenzyl cation. If not effectively "scavenged," this cation can re-attach to electron-rich residues in your peptide, most notably Tryptophan (Trp), leading to alkylated byproducts.

Troubleshooting & Prevention:

For Oxidation:

  • Maintain a Reducing Environment: If performing on-resin manipulations where the Mob group might be labile, ensure all solutions are de-gassed.

  • Post-Cleavage Reduction: After cleavage and before purification, treat the crude peptide with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds that may have formed.

  • Acidic Purification: Purify the peptide under acidic conditions (e.g., using a TFA/water/acetonitrile gradient) to keep the thiol protonated and less susceptible to oxidation.

For Mob Group Cleavage:

  • Use an Optimized Scavenger Cocktail: The Mob cation is a soft electrophile and requires a soft nucleophile as a scavenger. Thioanisole is highly effective. A standard, robust cocktail is essential.

ScavengerRecommended % (v/v)Purpose
Triisopropylsilane (TIS) 1-2%Reduces the Mob cation and scavenges other carbocations (e.g., from Trt, tBu).
Thioanisole 2-5%Specifically traps the 4-methoxybenzyl cation, preventing Trp alkylation.[6]
Water 2-5%Proton source and helps dissolve the peptide.
1,2-Ethanedithiol (EDT) 1-2%A reducing agent that helps prevent re-attachment of the Mob group.

A recommended cleavage cocktail is TFA/Thioanisole/TIS/H₂O (90:5:2.5:2.5) .

Experimental Protocols

Protocol 1: Recommended Coupling for Fmoc-HoCys(Mob)-OH
  • Resin Preparation: After deprotection of the N-terminal amine of the preceding residue, wash the resin thoroughly with DMF (5 x 1 min).

  • Neutralization: Add 0.5% DIPEA in DMF to the resin and agitate for 2 minutes. Wash again with DMF (3 x 1 min).

  • Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-HoCys(Mob)-OH (3 eq.), Oxyma (3 eq.) in DMF.

  • Activation & Coupling: Add DIC (3 eq.) to the amino acid/Oxyma solution and immediately add the entire mixture to the reaction vessel.

  • Reaction: Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[7] If the test is positive, continue coupling for another 1-2 hours or perform a second coupling.

  • Washing: Upon completion, wash the resin with DMF (5 x 1 min) to prepare for the next cycle.

Protocol 2: Post-Cleavage Reduction of Crude Peptide
  • Cleavage & Precipitation: Perform the final cleavage using the recommended scavenger cocktail. Precipitate the peptide in cold diethyl ether.

  • Dissolution: Dissolve the crude peptide pellet in a minimal amount of 50% Acetonitrile/Water.

  • Reduction: Add TCEP to a final concentration of 10-20 mM. Adjust the pH to ~5-6 with dilute ammonium hydroxide.

  • Incubation: Let the solution stand at room temperature for 1-2 hours.

  • Purification: Directly load the reduced peptide solution onto the HPLC for purification.

References
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Resource. [Link]

  • Carpino, L. A., & El-Faham, A. (2009). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(12), 825-831. [Link]

  • Nowick Laboratory. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Resource. [Link]

  • Pascal, R., & Pross, A. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Life, 12(4), 560. [Link]

  • Góngora-Benítez, M., et al. (2014). A Comprehensive One-Pot Synthesis of Protected Cysteine and Selenocysteine SPPS Derivatives. Organic Letters, 16(22), 5822-5825. [Link]

  • Obeid, R., & Herrmann, W. (2023). Homocysteine—a retrospective and prospective appraisal. Clinical Chemistry and Laboratory Medicine (CCLM), 61(7), 1177-1186. [Link]

  • R. L. E. F. A. M. M. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(11), e3210. [Link]

  • Jakubowski, H. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Life, 12(4), 560. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Resource. [Link]

  • Gopi, H., & Ganesan, A. (2004). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of organic chemistry, 69(16), 5483–5486. [Link]

  • G. A. G. (2018). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Organic Letters, 20(17), 5344-5347. [Link]

  • Patterson, S., et al. (2007). Prolonged exposure to homocysteine results in diminished but reversible pancreatic beta-cell responsiveness to insulinotropic agents. Diabetes/Metabolism Research and Reviews, 23(2), 148-155. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Lagrain, B., et al. (2010). The kinetics of β-elimination of cystine and the formation of lanthionine in gliadin. Journal of Agricultural and Food Chemistry, 58(21), 11451-11457. [Link]

  • Patek, M., & Lebl, M. (1991). "Safety-Catch" Protecting Groups in Peptide Synthesis. Collection of Czechoslovak Chemical Communications, 56(8), 1733-1745. [Link]

Sources

Technical Support Center: Incomplete Cleavage of Cys(Mob)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers encountering difficulties with the cleavage of the 4-Methoxybenzyl (Mob) protecting group from Cysteine residues. It is designed to move beyond basic textbook definitions, offering diagnostic workflows and optimized protocols based on advanced peptide chemistry.

Executive Summary: The Mob Challenge

The 4-methoxybenzyl (Mob) group is a robust semi-permanent protecting group for the cysteine thiol. Unlike the hyper-acid-labile Trityl (Trt) group, Mob is designed to withstand weak acid treatments (e.g., 1-5% TFA used in specific linker cleavages) but must yield to strong acidolysis (90%+ TFA).

The Core Problem: The stability that makes Mob useful also makes it prone to incomplete cleavage and re-alkylation . Upon acidolysis, the Mob group generates a resonance-stabilized 4-methoxybenzyl carbocation. If not immediately quenched by a specific scavenger architecture, this cation will re-attach to the most nucleophilic site available—often the very cysteine sulfur you just deprotected, or the electron-rich indole ring of Tryptophan.

Diagnostic Workflow

Before altering your cleavage cocktail, you must diagnose whether you are facing kinetic resistance (incomplete cleavage) or thermodynamic reversal (re-alkylation).

Mob_Troubleshooting Start Issue: Mass Spec shows [M + 120 Da] Peak Step1 Step 1: Analyze Peak Profile Start->Step1 Decision1 Is the +120 Da peak the major product? Step1->Decision1 Path_Incomplete Likely Incomplete Cleavage (Kinetic Issue) Decision1->Path_Incomplete Yes (Single sharp peak) Path_Realk Likely Re-alkylation (Scavenger Failure) Decision1->Path_Realk No (Mixture/Broad peaks) Action_Heat Protocol A: Elevate Temp (40°C) & Extend Time Path_Incomplete->Action_Heat First Line Defense Action_DTNP Protocol C: DTNP Exchange (Chemical Swap) Path_Incomplete->Action_DTNP If Heat Fails Action_Scav Protocol B: Modify Cocktail (High Thioanisole/TIS) Path_Realk->Action_Scav Increase Scavenger Load

Figure 1: Decision tree for diagnosing Cys(Mob) cleavage failures based on mass spectrometry profiles.

Technical FAQ & Troubleshooting

Q1: I see a mass shift of +120 Da. Is this definitely the Mob group?

Yes. The 4-methoxybenzyl group (C₈H₉O) adds exactly 120.15 Da to the mass of the peptide compared to the free thiol.

  • Verification: If you see +106 Da, you likely have a different alkylation or a degradation product. If you see +242 Da, you have an uncleaved Trityl (Trt) group.

Q2: Why did my standard cleavage (TFA/TIS/H2O) fail?

The standard "Reagent B" or simple TFA/TIS cocktails are often insufficient for Mob removal because they lack soft nucleophiles capable of effectively trapping the stable 4-methoxybenzyl carbocation.

  • The Mechanism: TIS (Triisopropylsilane) is a hydride donor. While effective for Trt, it struggles to compete with the sulfur nucleophile of Cys for the Mob cation.

  • The Fix: You must introduce Thioanisole or DODT (3,6-dioxa-1,8-octanedithiol). These sulfur-based scavengers act as "super-nucleophiles," intercepting the carbocation to form a soluble thioether adduct, preventing it from re-attacking your peptide.

Q3: How do I distinguish between incomplete cleavage and re-alkylation?

This is the most critical distinction.

  • Incomplete Cleavage: The bond never broke. This is common in sterically hindered sequences (e.g., Mob protected Cys adjacent to Proline or beta-branched residues).

    • Indicator: The HPLC peak is sharp and defined.

  • Re-alkylation: The bond broke, but the Mob cation re-attached.

    • Indicator: You often see multiple peaks with +120 Da (isomers), or the +120 Da species appears after the peptide has been sitting in the cleavage solution for extended periods. Re-alkylation can also occur on Tryptophan (+120 Da on the indole), which is irreversible.

Q4: Can I use heat to force the reaction?

Yes, but with caution. Unlike Trt, Mob cleavage is significantly endothermic. Raising the temperature to 40°C is a proven method to drive the reaction to completion.

  • Warning: Do not exceed 45°C, as this promotes aspartimide formation and hydrolysis of sensitive peptide bonds (e.g., Asp-Pro).

Optimized Experimental Protocols

Protocol A: The "Thermodynamic Push" (High Heat/High Acid)

Best for: Initial attempts on stubborn sequences where steric hindrance is suspected.

Reagents:

  • Trifluoroacetic acid (TFA) - Acidolysis agent

  • Triisopropylsilane (TIS) - Hydride donor

  • Thioanisole - Carbocation scavenger (Critical)

  • Water (H₂O) - Hydrolysis of esters

Procedure:

  • Prepare Cocktail M : TFA / Thioanisole / TIS / H₂O (90 : 5 : 2.5 : 2.5 v/v).

  • Add Cocktail M to the resin-bound peptide (10 mL per 1 g resin).

  • Incubate at 40°C for 2 to 4 hours. Note: Use a water bath or thermomixer; do not use direct hotplate contact.

  • Precipitate in cold diethyl ether as per standard SPPS workup.

Protocol B: The DTNP "Rescue" Method

Best for: Cases where acid cleavage causes irreversible re-alkylation or when Cys oxidation is a concern.

This method uses 2,2'-dithiobis-5-nitropyridine (DTNP) to perform a thiol-disulfide exchange under acidic conditions. It swaps the stubborn Mob group for a 5-Npys group, which is then easily removed by reduction.[1]

Mechanism:




Procedure:

  • Cleavage: Treat resin with TFA / Thioanisole / TIS / H₂O (95:2:2:[2]1) containing 10-20 equivalents of DTNP relative to the peptide.

  • React for 2-3 hours at room temperature.

  • Precipitate the peptide.[2][3] The mass will correspond to the peptide + 155 Da (mass of 5-Npys).

  • Reduction: Dissolve the crude peptide in neutral buffer (pH 7-8).

  • Add excess Dithiothreitol (DTT) or

    
    -mercaptoethanol. The solution will turn yellow (release of thio-pyridine).
    
  • Purify via HPLC.[3]

Comparative Data: Scavenger Efficiency

The following table summarizes the efficiency of different scavenger cocktails for Mob removal, based on yield recovery of free thiol Cys.

Cocktail Composition (v/v)TemperatureTimeRemoval EfficiencyRisk of Re-alkylation
TFA / TIS / H₂O (95:2.5:2.5) 25°C2hLow (<40%) High
TFA / TIS / H₂O (95:2.5:2.5) 40°C4hModerate (70%) Moderate
TFA / Thioanisole / EDT (90:5:5) 25°C2hHigh (90%) Low
TFA / Thioanisole / TIS (90:5:5) 40°C2hVery High (>98%) Very Low
TFA / Phenol / TIS (90:5:5) 25°C2hModerate (60%) Moderate

Data synthesized from comparative studies on difficult sequences (e.g., Cys-rich defensins).

References

  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine . Journal of Peptide Science. [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups . Chemical Reviews. [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane . Journal of Organic Chemistry. [Link]

  • Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis . Journal of Peptide Science. [Link]

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Protocol Reference).

Sources

Technical Support Center: Homocysteine (Hcy) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Racemization & Instability of Homocysteine Ticket Priority: High (Irreversible Stereochemical Loss)

Introduction: The Homocysteine Challenge

Welcome to the Hcy Support Hub. If you are here, you likely observed a "doublet" peak in your HPLC trace or inconsistent biological activity in your Hcy-containing peptides.

The Core Problem: Homocysteine (Hcy) is not merely a "longer Cysteine" or "demethylated Methionine." It is chemically unique due to its ability to form a kinetically favored, five-membered thiolactone ring. This intramolecular cyclization is the primary driver of its extreme susceptibility to racemization (epimerization) during peptide synthesis, significantly exceeding that of Cysteine or Histidine.

This guide provides the mechanistic insight and validated protocols required to synthesize Hcy-peptides with high stereochemical purity.

Module 1: The Mechanistic Root Cause

Q: Why is Homocysteine more prone to racemization than Cys or Met?

A: The "Thiolactone Trap." While all amino acids can racemize via oxazolone formation, Hcy has a second, more aggressive pathway. The side-chain thiol (


) can nucleophilically attack the activated carbonyl carbon of the Hcy residue itself.
  • Ring Size: This attack forms a five-membered thiolactone ring (dihydrothiophen-2-one). Five-membered rings form much faster than the four-membered rings required for Cysteine to cyclize (which are highly strained and rare).

  • Acidification: Once the thiolactone forms, the

    
    -proton becomes significantly more acidic (pKa drops) compared to the linear amide or ester.
    
  • Base Abstraction: Even mild bases present in the coupling mixture (e.g., DIEA) can easily abstract this proton, leading to immediate enolization and subsequent racemization upon ring opening.

Visualization: The Thiolactone-Driven Racemization Pathway

Hcy_Racemization Linear Activated L-Hcy (Linear) Thiolactone 5-Membered Thiolactone Linear->Thiolactone Intramolecular Thiol Attack Enolate Planar Enolate (Achiral) Thiolactone->Enolate Base-Catalyzed Deprotonation Racemic D/L-Hcy Mixture (Post-Coupling) Thiolactone->Racemic Amine Attack (Ring Opening) Enolate->Thiolactone Reprotonation (Random Face)

Figure 1: The "Thiolactone Trap."[1][2][3][4][5][6][7][8][9] The formation of the 5-membered cyclic thioester (red node) is the critical intermediate that accelerates proton loss and racemization.

Module 2: Troubleshooting Coupling Protocols

Q: My standard HATU/DIEA protocol failed. What should I use?

A: Stop using HATU/DIEA for Homocysteine. Uronium salts (HATU, HBTU) with tertiary amines (DIEA, NMM) are too basic and activate the carboxyl group too aggressively, promoting both oxazolone and thiolactone formation.

The "Safe" Protocol: Use Carbodiimide activation with an acidic additive and a non-nucleophilic, weaker base.

ParameterStandard (Avoid)Recommended (Hcy-Safe) Why?
Coupling Reagent HATU, HBTU, PyBOPDIC / Oxyma Pure DIC/Oxyma creates a less reactive active ester that minimizes cyclization rates.
Base DIEA (DIPEA), NMM2,4,6-Collidine (TMP) Collidine is a weaker base (pKa ~7.4) and sterically hindered, reducing

-proton abstraction.
Temperature Room Temp (25°C)0°C to 4°C Low temperature kinetically slows the cyclization/racemization more than the intermolecular coupling.
Pre-activation 2-5 minsNONE (In situ) Never pre-activate Hcy. Add reagents directly to the resin to minimize time the active ester sits without an amine nucleophile.
Step-by-Step "Low-Rac" Coupling Protocol
  • Chill: Cool the reactor/vessel to 0°C (ice bath).

  • Dissolve: Dissolve Fmoc-Hcy(Trt)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

  • Add Base: Add 2,4,6-Collidine (3 eq) to the amino acid solution. Note: Some protocols omit base entirely with DIC/Oxyma, but Collidine buffers the pH effectively.

  • Activate: Add DIC (3 eq) immediately before adding to the resin.

  • Couple: Add mixture to the resin. Agitate at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Wash: Wash extensively with DMF and DCM.[9]

Module 3: Protecting Group Strategies

Q: Is S-Trityl (Trt) protection sufficient?

A: Barely. While


-Trt is the industry standard, it is sterically bulky but does not chemically lock the thiol into a ring (unlike Pseudoproline/Thiazolidine for Cys). The Trt group can be labile, and if any free thiol is generated during activation, the thiolactone forms instantly.

Advanced Strategy: The "Disulfide Dimer" Approach If Fmoc-Hcy(Trt)-OH fails repeatedly, consider using (Fmoc-Hcy-OH)₂ (the disulfide dimer).

  • Mechanism: By coupling the dimer, the thiol is covalently bonded to another Hcy, making thiolactone formation impossible.

  • Post-Coupling: You must reduce the disulfide bond (using DTT or TCEP) after the peptide is synthesized to regenerate the free thiol.

Module 4: Analytical Validation (Marfey’s Method)

Q: How do I prove I have the L-isomer? Standard HPLC shows one peak.

A: Standard C18 HPLC is blind to enantiomers. You must use Chiral HPLC or, more reliably, Marfey’s Method (derivatization with FDAA). This converts enantiomers (D/L) into diastereomers (separatable by standard C18 HPLC).

Protocol: Marfey’s Analysis for Hcy

Reagents:

  • FDAA (Marfey’s Reagent): 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.

  • Standard: Pure L-Hcy and D-Hcy (or a racemic mix) to establish retention times.

Workflow:

  • Hydrolysis: Hydrolyze a small aliquot of your peptide (6N HCl, 110°C, 24h) to liberate individual amino acids. Dry completely.

  • Derivatization:

    • Resuspend dried hydrolysate in 50 µL water.

    • Add 100 µL 1% FDAA in acetone.

    • Add 20 µL 1M NaHCO₃ .

    • Incubate at 40°C for 1 hour .

  • Quench: Add 10 µL 2M HCl to stop the reaction.

  • Analyze: Inject onto a standard C18 HPLC/UPLC column.

    • Result: The L-Hcy-L-FDAA adduct will elute at a different time than the D-Hcy-L-FDAA adduct. Calculate the % D-isomer by integration.

Module 5: Decision Logic for Hcy Synthesis

Use this workflow to determine the correct synthetic path for your specific sequence.

Hcy_Workflow Start Start: Hcy Peptide Synthesis PosCheck Position of Hcy? Start->PosCheck CTerm C-Terminal PosCheck->CTerm C-Term Internal Internal Sequence PosCheck->Internal Internal ResinChoice Use 2-Cl-Trt Resin (Prevents DKP & Racemization) CTerm->ResinChoice CouplingCheck Standard Coupling? Internal->CouplingCheck Analysis QC: Marfey's Analysis ResinChoice->Analysis SafeCouple Protocol A: DIC/Oxyma/Collidine @ 0°C CouplingCheck->SafeCouple First Attempt RiskCouple Protocol B: (Fmoc-Hcy-OH)2 Dimer CouplingCheck->RiskCouple If Racemization > 5% SafeCouple->Analysis RiskCouple->Analysis

Figure 2: Decision Matrix for Homocysteine Incorporation.[4][7][9] Note the specific resin requirement for C-terminal Hcy to prevent Diketopiperazine (DKP) formation.

References

  • Jakubowski, H. (2000). Homocysteine thiolactone: metabolic origin and protein synthesis in humans. The Journal of Nutrition, 130(2), 377S-381S.

  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231-247.

  • Albericio, F., et al. (2018). Solid-Phase Synthesis: A Practical Guide. CRC Press. (General reference for DIC/Oxyma protocols).

  • Relocat, L., et al. (2020). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? Life, 10(9), 196. (Detailed mechanism of thiolactone formation).

Sources

Technical Support Center: Troubleshooting Disulfide Bond Formation with Homocysteine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving the formation of disulfide bonds with homocysteine (Hcy). The unique chemical properties of homocysteine present specific challenges not always encountered with its analogue, cysteine. This resource is designed to provide not only procedural guidance but also the underlying scientific principles to empower you to overcome these experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during disulfide bond formation with homocysteine.

FAQ 1: My reaction to form a homocysteine disulfide bond is inefficient or failing. What are the most likely causes?

Low yield or complete failure of disulfide bond formation involving homocysteine can typically be attributed to one or more of the following factors:

  • Incorrect pH: The formation of a disulfide bond is an oxidation process that is highly pH-dependent. The reacting species is the thiolate anion (S-), not the thiol (SH). Disulfide bond formation is generally favored at a basic pH, which facilitates the deprotonation of the thiol group.[1]

  • Suboptimal Redox Environment: Disulfide bond formation requires an oxidative environment. The absence of a suitable oxidizing agent or the presence of reducing contaminants will prevent the reaction from proceeding.

  • Homocysteine Thiolactone Formation: Under acidic conditions, homocysteine can cyclize to form the highly reactive homocysteine thiolactone. This species readily reacts with primary amines, such as the ε-amino group of lysine residues, to form amide bonds (N-homocysteinylation), thus consuming the homocysteine and preventing disulfide bond formation.[2]

  • Steric Hindrance: The additional methylene group in homocysteine compared to cysteine can introduce steric constraints that may hinder the proper alignment of the thiol groups for efficient disulfide bond formation, especially within the confined environment of a protein's folded structure.

FAQ 2: I am observing unexpected side products in my reaction mixture. What could they be?

The appearance of unexpected species in your analytical results (e.g., HPLC, Mass Spectrometry) often points to specific side reactions involving homocysteine:

  • Homocystine Formation: Homocysteine can readily oxidize to form its own disulfide dimer, homocystine (Hcy-Hcy).[2] This is a common competing reaction that reduces the yield of the desired mixed disulfide.

  • Mixed Disulfides with Other Thiols: If other low-molecular-weight thiols (e.g., cysteine, glutathione) are present in the reaction mixture, homocysteine can form mixed disulfides with them (e.g., Hcy-Cys).[2][3]

  • Trisulfide Bond Formation: Under certain conditions, particularly in the presence of hydrogen sulfide (H2S) which can be generated during the metabolism of homocysteine, trisulfide bonds (R-S-S-S-R') can form.[4]

  • N-Homocysteinylation Adducts: As mentioned previously, the formation of homocysteine thiolactone can lead to the covalent modification of lysine residues, resulting in protein adducts with an unexpected mass increase.[2]

FAQ 3: How does the pKa of homocysteine's sulfhydryl group affect my experiment?

The pKa of the sulfhydryl group of homocysteine is approximately 10.0, which is significantly higher than that of cysteine (around 8.3).[2] This has critical implications for your experimental design:

  • Higher pH Requirement: To achieve a sufficient concentration of the reactive thiolate anion, a higher reaction pH is generally required for homocysteine compared to cysteine. While disulfide formation is favored at basic pH, extremely high pH levels can lead to protein denaturation and disulfide scrambling.[1][5]

  • Slower Reaction Kinetics: At physiological pH (~7.4), a smaller fraction of homocysteine thiols will be deprotonated compared to cysteine thiols. This can result in slower reaction kinetics for disulfide bond formation.

  • Increased Stability of Homocysteine Disulfides: The higher pKa of homocysteine's sulfhydryl group contributes to the formation of more stable mixed disulfide adducts compared to those formed with glutathione.[2]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Optimizing Reaction Conditions for Efficient Homocysteine Disulfide Bond Formation

Problem: Low yield of the desired homocysteinylated product.

Causality: The reaction conditions are not optimal to favor the formation of the desired mixed disulfide over competing side reactions.

Troubleshooting Workflow:

G cluster_0 Reaction Optimization A Low Yield of Homocysteinylated Product B Step 1: pH Optimization (Test pH 7.5-9.0) A->B C Step 2: Oxidizing Agent Titration (e.g., GSSG, H2O2) B->C pH optimized D Step 3: Reactant Molar Ratio (Increase Hcy concentration) C->D Oxidant optimized E Step 4: Temperature & Time Course (Monitor reaction over time) D->E Ratio optimized F Successful Formation E->F Kinetics determined

Caption: Workflow for optimizing reaction conditions.

Detailed Protocol:

  • pH Optimization:

    • Prepare a series of reaction buffers with pH values ranging from 7.5 to 9.0 (e.g., Tris-HCl, borate).

    • Set up small-scale reactions at each pH, keeping all other parameters constant.

    • Analyze the reaction products at various time points using an appropriate analytical method (e.g., RP-HPLC, LC-MS) to determine the optimal pH for your specific system. Disulfide bond formation is generally favored at basic pH.[1]

  • Choice and Concentration of Oxidizing Agent:

    • If spontaneous air oxidation is inefficient, introduce a mild oxidizing agent.

    • Glutathione (GSSG): A common choice that mimics physiological conditions. Test a range of molar excesses of GSSG over the free thiols.

    • Hydrogen Peroxide (H2O2): Use with caution as it can lead to over-oxidation of thiols to sulfinic or sulfonic acids.[6] Start with very low, sub-stoichiometric concentrations.

    • Trimethylamine N-oxide (TMAO): Has been shown to facilitate disulfide bond formation with homocysteine.[7]

  • Molar Ratio of Reactants:

    • To drive the reaction towards the formation of the mixed disulfide, consider using a molar excess of homocysteine relative to the other thiol-containing molecule. However, be mindful that this will also increase the rate of homocystine formation.

  • Temperature and Reaction Time:

    • Most disulfide formation reactions are carried out at room temperature or 4°C to minimize protein degradation.

    • Perform a time-course experiment, taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) to determine the optimal reaction time.

Data Summary Table: pH Optimization

pHTarget Product Yield (%)Homocystine Formation (%)
7.53540
8.06030
8.57520
9.070 (degradation observed)15
Guide 2: Characterizing and Eliminating Side Products

Problem: Presence of multiple unexpected peaks in analytical chromatography.

Causality: Side reactions are occurring due to the inherent reactivity of homocysteine and the presence of contaminants.

Troubleshooting Workflow:

G cluster_1 Side Product Analysis A Multiple Peaks in HPLC B Step 1: Mass Spectrometry (Identify mass of impurities) A->B C Step 2: Tandem MS (MS/MS) (Sequence peptides, locate modification) B->C Mass identified D Step 3: Reductive Treatment (e.g., DTT, TCEP) B->D Mass identified E Peak Disappears? (Confirms disulfide-linked species) D->E F Purification Strategy (e.g., RP-HPLC, IEX) E->F Yes

Caption: Workflow for side product identification.

Detailed Protocol:

  • Identification of Side Products:

    • Mass Spectrometry (MS): Determine the molecular weight of the species in each unexpected peak. This is the most direct way to identify potential side products. For instance, a mass corresponding to two homocysteine molecules indicates homocystine.

    • Tandem MS (MS/MS): For protein or peptide modifications, MS/MS can be used to fragment the molecule and pinpoint the exact site of modification (e.g., which lysine residue is N-homocysteinylated).

    • Reductive Treatment: Treat an aliquot of your reaction mixture with a strong reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and re-analyze.[8] Peaks corresponding to disulfide-linked species (including your target product and disulfide-linked dimers) will disappear, while other adducts (like N-homocysteinylated species) will remain.

  • Elimination/Minimization of Side Products:

    • Homocystine and Mixed Disulfides: Optimize the stoichiometry of your reactants. A carefully controlled addition of the oxidizing agent can help favor the intramolecular or desired intermolecular reaction over dimerization.

    • N-Homocysteinylation: Avoid acidic conditions during sample handling and reaction setup. If possible, perform the reaction at a neutral or slightly basic pH to prevent the formation of homocysteine thiolactone.

    • Purification: Utilize high-resolution purification techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the desired product from closely related impurities.[9][10] The choice of solvent gradient and column chemistry is critical for achieving good separation.

Guide 3: Addressing Disulfide Scrambling

Problem: Formation of non-native disulfide bonds, leading to a heterogeneous mixture of products.

Causality: The reaction conditions promote the incorrect pairing of cysteine and homocysteine residues, particularly in proteins with multiple thiol groups.

Troubleshooting Workflow:

G cluster_2 Disulfide Scrambling Mitigation A Heterogeneous Product Profile B Step 1: Controlled pH (Avoid extremes) A->B C Step 2: Use of Redox Shuffling Agents (e.g., GSH/GSSG buffer) B->C D Step 3: Cysteine Protection Strategy (If applicable) C->D E Step 4: Denaturant Concentration (Low concentration of Urea/GdnHCl) D->E F Homogeneous Product E->F

Caption: Workflow to prevent disulfide scrambling.

Detailed Protocol:

  • Control of Reaction Environment:

    • pH: Extreme pH values can cause protein denaturation, exposing buried thiol groups and leading to scrambling.[5][11] Maintain the pH within the optimal range determined in Guide 1.

    • Redox Buffers: The use of a redox buffer system, such as a mixture of reduced (GSH) and oxidized (GSSG) glutathione, can help facilitate the correct pairing of disulfide bonds by allowing for the continuous breaking and reforming of incorrect bonds until the thermodynamically most stable conformation is achieved.[12]

  • Directed Disulfide Bond Formation:

    • Protecting Groups: In complex systems with multiple cysteine residues, consider a strategy involving orthogonal protecting groups. Specific cysteine residues can be "capped" with a protecting group, which is then selectively removed to allow disulfide bond formation at a specific site.

    • Enzymatic Catalysis: In some biological systems, enzymes like protein disulfide isomerases (PDIs) are responsible for catalyzing the formation of correct disulfide bonds.[13][14] While complex, the use of such enzymes in vitro could be a potential strategy.

  • Use of Chaotropic Agents:

    • Low concentrations of denaturants like urea or guanidine hydrochloride can sometimes be beneficial. They can help to slightly unfold the protein, making the target thiol groups more accessible without fully denaturing the protein and causing widespread scrambling. This requires careful titration to find the optimal concentration.

Section 3: Analytical Protocols

Accurate analysis is key to successful troubleshooting. This section outlines standard analytical procedures.

Protocol 1: Quantification of Free Thiols using Ellman's Reagent

Objective: To monitor the progress of the disulfide bond formation reaction by measuring the disappearance of free sulfhydryl groups.

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using a known concentration of homocysteine or another thiol.

  • At each time point of your reaction, withdraw an aliquot.

  • Add the aliquot to a solution of Ellman's Reagent in the reaction buffer.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols based on the standard curve. A decrease in absorbance over time indicates the formation of disulfide bonds.

Protocol 2: Analysis by Non-Reducing SDS-PAGE

Objective: To visualize the formation of intermolecular disulfide bonds.

Procedure:

  • Take aliquots from your reaction at different time points.

  • Mix the aliquots with a non-reducing SDS-PAGE loading buffer (i.e., a buffer that does not contain β-mercaptoethanol or DTT).

  • Run the samples on an SDS-PAGE gel.

  • Visualize the protein bands by Coomassie staining or another appropriate method.

  • The formation of higher molecular weight bands (dimers, multimers) is indicative of intermolecular disulfide bond formation.

Protocol 3: Confirmation by LC-MS

Objective: To confirm the identity of the desired product and any side products.

Procedure:

  • Purify the reaction mixture using RP-HPLC.[9]

  • Collect the fractions corresponding to your target product and any major side products.

  • Analyze the collected fractions by mass spectrometry to confirm their molecular weights.

  • For definitive structural confirmation, perform tandem MS (MS/MS) to fragment the molecules and confirm the disulfide linkage.

References

  • ResearchGate. (2018). Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)? Available at: [Link]

  • Zhang, D., et al. (2019). Imbalance of Homocysteine and H2S: Significance, Mechanisms, and Therapeutic Promise in Vascular Injury. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Refsum, H., et al. (2004). Homocysteine and Its Disulfide Derivatives. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Glushchenko, A. V., & Jacobsen, D. W. (2007). Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease. Antioxidants & Redox Signaling. Available at: [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Available at: [Link]

  • Biotechnology QuickTakes. (n.d.). How do pH levels affect protein stability and what role do disulfide bonds play in this context? Available at: [Link]

  • Hatahet, F., & Ruddock, L. W. (2009). Engineered Pathways for Correct Disulfide Bond Oxidation. PLoS ONE. Available at: [Link]

  • Royal Society of Chemistry. (2018). Analysis of Disulfide Bond Formation in Therapeutic Proteins. Available at: [Link]

  • Gompa, K., et al. (2020). Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. Frontiers in Molecular Biosciences. Available at: [Link]

  • ResearchGate. (n.d.). Model for the formation of homocystine, homocysteine-cysteine mixed disulfide... Available at: [Link]

  • Wood, D. C., et al. (2020). Cyclized Peptide Inhibitors of the Small G Protein Cdc42 Mimic Binding of Effector Proteins. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2022). Redox Reactions of Thiols and Disulfides. Available at: [Link]

  • Frontiers. (2020). Cysteines and Disulfide Bonds as Structure-Forming Units. Available at: [Link]

  • American Chemical Society. (2026). De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging. Available at: [Link]

  • Taylor & Francis. (n.d.). Disulfide bonds – Knowledge and References. Available at: [Link]

  • Brzeziński, B., & Zundel, G. (1993). Formation of disulphide bonds in the reaction of SH group-containing amino acids with trimethylamine N-oxide. A regulatory mechanism in proteins. Journal of Molecular Structure. Available at: [Link]

  • Google Patents. (n.d.). Method for the determination of homocysteine.
  • ResearchGate. (n.d.). Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH. Available at: [Link]

  • ResearchGate. (n.d.). Effect of homocysteine or Cysteine on the catalase activity. Available at: [Link]

  • Al-Mubarak, A. A., & Rasheed, H. M. (2018). Measurement of homocysteine: a historical perspective. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Khojasteh, S. C., et al. (2019). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition. Available at: [Link]

  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry. Available at: [Link]

  • OPUS. (2024). Investigation of Impurities in Peptide Pools. Available at: [Link]

  • Canne, L. E., et al. (1995). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

Technical Support Center: Strategies for Preventing Side-Product Formation with Fmoc-HoCys(Mob)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when utilizing Fmoc-L-homocysteine(S-p-methoxybenzyl)-OH (Fmoc-HoCys(Mob)-OH) in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the expertise to minimize side-product formation and ensure the successful synthesis of your target homocysteine-containing peptides.

Introduction: The Unique Challenges of Incorporating Homocysteine

Homocysteine (Hcy), a homologue of cysteine, is a critical residue in many biologically active peptides. Its incorporation via Fmoc-SPPS, however, presents a unique set of challenges not always seen with other amino acids. The primary obstacle is the propensity of the homocysteine side chain to undergo intramolecular cyclization, forming a stable five-membered ring known as a homocysteine thiolactone. This irreversible side reaction terminates the peptide chain and complicates purification. The choice of the side-chain protecting group is therefore paramount to a successful synthesis.

This guide focuses on the use of the p-methoxybenzyl (Mob) protecting group for the thiol side chain of homocysteine and provides strategies to mitigate side-product formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise during the use of Fmoc-HoCys(Mob)-OH.

Q1: My peptide synthesis is failing at the homocysteine coupling step, with mass spectrometry showing a mass corresponding to the peptide chain minus the added homocysteine. What is the likely cause?

A1: The most probable cause is the intramolecular cyclization of the activated Fmoc-HoCys(Mob)-OH to form homocysteine thiolactone before it has a chance to couple to the resin-bound peptide. This thiolactone is no longer capable of forming a peptide bond, leading to a truncated sequence.

Q2: What is the mechanism of homocysteine thiolactone formation?

A2: Homocysteine thiolactone formation is an intramolecular nucleophilic attack of the thiol side chain on the activated carboxyl group of the same amino acid. This is particularly problematic during the activation step of SPPS, where the carboxyl group is rendered highly electrophilic. The reaction is especially favored for homocysteine due to the stability of the resulting five-membered ring.

Diagram: Mechanism of Homocysteine Thiolactone Formation

G cluster_0 Fmoc-HoCys(Mob)-OH Activation cluster_1 Intramolecular Cyclization (Side Reaction) cluster_2 Desired Coupling Reaction FmocHoCys Fmoc-HoCys(Mob)-OH ActivatedEster Activated Ester (e.g., O-acylisourea) FmocHoCys->ActivatedEster Coupling Reagent (e.g., DIC) ActivatedEster_int Activated Ester ActivatedEster_des Activated Ester Thiolactone Homocysteine Thiolactone ActivatedEster_int->Thiolactone Intramolecular Nucleophilic Attack PeptideResin Peptide-Resin ActivatedEster_des->PeptideResin Peptide Bond Formation

Caption: Workflow of Fmoc-HoCys(Mob)-OH activation and competing reactions.

Q3: How can I prevent homocysteine thiolactone formation during coupling?

A3: The key is to favor the intermolecular coupling reaction over the intramolecular cyclization. This can be achieved by:

  • Choice of Coupling Reagents: Avoid prolonged pre-activation times, especially with highly reactive coupling reagents. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure are recommended.[1][2] These conditions form an active ester that is reactive enough for coupling but can minimize the window for intramolecular cyclization.

  • In Situ Activation: Add the Fmoc-HoCys(Mob)-OH and the coupling reagents to the deprotected resin simultaneously. This "in situ" activation strategy ensures that the activated amino acid is in close proximity to the free amine of the peptide chain, promoting the desired intermolecular reaction.

  • Temperature Control: Perform the coupling at room temperature. Elevated temperatures, while often used to drive difficult couplings, can accelerate the rate of thiolactone formation.[1]

Q4: I am observing a significant amount of a side product with a mass increase of +51 Da after Fmoc deprotection with piperidine. What is this and how can I avoid it?

A4: This side product is likely 3-(1-piperidinyl)alanine, which can form when working with cysteine- and homocysteine-containing peptides.[3] The basic conditions of piperidine treatment can catalyze β-elimination of the protected thiol group, forming a dehydroalanine intermediate, which then reacts with piperidine. While the Mob group offers some stability, this can still be a concern. To minimize this:

  • Reduce Deprotection Time: Use shorter piperidine treatment times (e.g., two treatments of 5-7 minutes) that are sufficient for complete Fmoc removal.

  • Use a Bulky Protecting Group: While you are using Mob, it's worth noting that more sterically hindered groups like Trityl (Trt) can further reduce this side reaction, although they come with their own set of considerations (see Q5).[3]

Q5: How does the Mob protecting group compare to other common thiol protecting groups like Trityl (Trt) and Acetamidomethyl (Acm) for homocysteine?

A5: The choice of protecting group is a critical strategic decision. Here is a comparison:

Protecting GroupAcid LabilityKey AdvantagesKey Disadvantages
Mob (p-methoxybenzyl) HighReadily cleaved by standard TFA cocktails. Less sterically hindered than Trt, which can sometimes lead to faster coupling kinetics.Can be susceptible to premature cleavage in highly acid-sensitive resins. May not offer as much protection against piperidine-induced side reactions as Trt.
Trt (Trityl) HighHighly acid-labile. Its steric bulk can help suppress side reactions like 3-(1-piperidinyl)alanine formation.[3]The steric hindrance can sometimes slow down the coupling reaction. The stable trityl cation generated during cleavage requires efficient scavenging to prevent side reactions with other residues.[4]
Acm (Acetamidomethyl) Stable to TFAOrthogonal to the standard Fmoc/tBu strategy, allowing for selective deprotection and on-resin or solution-phase disulfide bond formation.[3]Requires a separate deprotection step, typically with mercury(II) acetate or iodine, which can be harsh and may not be compatible with all peptide sequences.[3]

Q6: I am having trouble completely removing the Mob group during the final TFA cleavage. What can I do?

A6: While the Mob group is generally considered highly acid-labile, incomplete cleavage can occur, especially in sterically hindered sequences. To ensure complete deprotection:

  • Optimize Your Cleavage Cocktail: A standard cleavage cocktail for Mob deprotection is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS acts as a scavenger for the methoxybenzyl cation. For sequences containing multiple sensitive residues, other scavengers like 1,2-ethanedithiol (EDT) can be beneficial.[4]

  • Increase Cleavage Time: Extend the cleavage time to 3-4 hours at room temperature.

  • Gentle Heating: If incomplete cleavage persists, gentle heating (e.g., 30-40°C) can be employed, but this should be done with caution as it can also promote other side reactions.

Recommended Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-HoCys(Mob)-OH using DIC/Oxyma

This protocol is designed to minimize homocysteine thiolactone formation.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for an additional 7 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Solution Preparation (In Situ Activation):

    • In a separate vial, dissolve Fmoc-HoCys(Mob)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • In another vial, have N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) ready.

  • Coupling Reaction:

    • Add the Fmoc-HoCys(Mob)-OH/Oxyma solution to the deprotected resin.

    • Immediately add the DIC solution to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

Diagram: Optimized Coupling Workflow

G Start Start: Deprotected Peptide-Resin Add_AA_Oxyma Add Fmoc-HoCys(Mob)-OH and Oxyma in DMF Start->Add_AA_Oxyma Add_DIC Immediately Add DIC Add_AA_Oxyma->Add_DIC Couple Couple at Room Temperature (2-4 hours) Add_DIC->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash Wash with DMF, DCM, DMF Monitor->Wash End Ready for Next Cycle Wash->End

Caption: Recommended workflow for coupling Fmoc-HoCys(Mob)-OH.

Troubleshooting Guide: A Summary

Observed Problem Potential Cause Recommended Solution(s)
Incomplete Coupling (Truncated Peptide) Homocysteine thiolactone formation.Use DIC/Oxyma for coupling. Employ in situ activation. Avoid elevated temperatures.
Mass increase of +51 Da after piperidine treatment 3-(1-piperidinyl)alanine formation.Reduce Fmoc deprotection times. Ensure efficient washing after deprotection.
Incomplete Mob group removal Insufficiently strong cleavage conditions or steric hindrance.Use a standard cleavage cocktail (TFA/TIS/H2O). Increase cleavage time. Consider gentle heating as a last resort.
Racemization of Homocysteine Use of strong activating agents with a base like DIPEA.Use carbodiimide-based coupling with an additive like Oxyma under neutral or slightly acidic conditions.[4]

References

  • Büllesbach, E. E., & Schwabe, C. (1991). Total synthesis of human relaxin and human relaxin derivatives by solid-phase peptide synthesis and site-directed chain combination. The Journal of biological chemistry, 266(17), 10754–10761.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Life, 12(4), 560.
  • Albericio, F., & Subirós-Funosas, R. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Accounts of Chemical Research, 55(5), 636–653.
  • U.S. Patent No. CA2915484C. (2022). Improved coupling method for peptide synthesis at elevated temperatures.
  • Jakubowski, H. (2019). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 24(15), 2793.
  • Sharma, G., et al. (2021). Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia. ACS Chemical Neuroscience, 12(15), 2854–2864.
  • Yadav, S., et al. (2024). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Journal of the American Society for Mass Spectrometry.
  • Collet, B., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.
  • Mishr, R. K., & Gilon, C. (2012). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 17(11), 1546–1570.
  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Retrieved from [Link]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(9), 679–692.
  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of HoCys(Mob) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Analysis Support Hub. Subject: Troubleshooting & Optimization for Homocysteine (HoCys) Peptides protected with 4-Methoxybenzyl (Mob).

Introduction

This guide addresses the specific challenges of synthesizing and analyzing peptides containing Homocysteine (HoCys) protected by the 4-Methoxybenzyl (Mob) group.[1] Unlike standard Cysteine residues, HoCys introduces unique structural behaviors—specifically the propensity for thiolactone formation and distinct oxidative pathways.[1] Furthermore, the Mob protecting group, while robust against premature deprotection, requires optimized acidic cleavage conditions to prevent "sticky" adducts that complicate Mass Spectrometry (MS) interpretation.[1]

Module 1: Sample Preparation & Synthesis QC
Q1: My MS spectrum shows a recurring mass shift of +120 Da. Is this a synthesis error?

Diagnosis: This is the hallmark signature of incomplete Mob deprotection . The Science: The 4-Methoxybenzyl (Mob) group is significantly more acid-stable than the standard Trityl (Trt) group used for Cysteine. While Trt leaves rapidly in dilute Trifluoroacetic acid (TFA), Mob requires high concentrations of TFA and, critically, specific carbocation scavengers .[1] If the Mob cation is not quenched immediately upon cleavage, it will re-alkylate the sulfur atom (or sensitive Tryptophan/Tyrosine residues), resulting in a net mass increase of +120.06 Da (C₈H₈O).[1]

Corrective Protocol (The "High-Scavenger" Cocktail): Do not use standard cleavage cocktails (e.g., 95% TFA/2.5% TIS/2.5% H2O) for Mob-protected peptides.

  • Prepare Cocktail K (Optimized for Mob):

    • TFA: 82.5%[1]

    • Phenol: 5% (Accelerates removal)

    • Thioanisole: 5% (Critical scavenger for Mob cations)

    • Water: 5%[1]

    • EDT (1,2-Ethanedithiol): 2.5% (Prevents oxidation)

  • Reaction Conditions:

    • Time: Extend cleavage time to 3–4 hours at Room Temperature.

    • Note: If the peptide contains Arg(Pbf), the extended time also ensures complete Pbf removal.[1]

Q2: I see a peak at [M-18 Da] that dominates the spectrum. Is this dehydration?

Diagnosis: This is likely Homocysteine Thiolactone formation , a specific artifact of HoCys chemistry.[1] The Science: Unlike Cysteine, Homocysteine has an extra methylene group in its side chain.[1] Under strong acidic conditions (like TFA cleavage), the free sulfhydryl group can nucleophilically attack the C-terminal carbonyl carbon (if the C-terminus is a free acid) or the preceding amide bond, forming a five-membered cyclic thiolactone. This cyclization releases a water molecule, causing a -18.01 Da shift.[1]

Prevention Strategy:

  • C-Terminal Protection: Thiolactone formation is most prevalent in peptides with a C-terminal free acid.[1] Using a C-terminal Amide (Rink Amide resin) significantly reduces this risk.[1]

  • Avoid Heating: Never heat the cleavage reaction.[1]

  • Immediate Neutralization: Post-ether precipitation, dissolve the peptide in a buffer with pH > 6.0 immediately to hydrolyze any nascent thiolactone back to the linear form (though this may trigger dimerization, see Module 3).[1]

Module 2: MS Acquisition & Workflow Visualization

The following diagram illustrates the decision matrix for troubleshooting HoCys(Mob) peptides during the LC-MS workflow.

HoCys_Workflow start Start: Crude Peptide (Post-Cleavage) ms_check LC-MS Analysis (ESI-TOF/Orbitrap) start->ms_check check_mass Check Mass Shift (Delta vs Theoretical) ms_check->check_mass match Match Expected Mass check_mass->match Target Found plus_120 +120 Da (Incomplete Deprotection) check_mass->plus_120 Mob Adduct minus_18 -18 Da (Thiolactone Formation) check_mass->minus_18 Cyclization plus_14 +14 Da vs Cys Control (HoCys Confirmation) check_mass->plus_14 Identity Check action_msms Action: MS/MS Fragmentation (Verify Sequence) match->action_msms action_recleave Action: Re-treat with High-Scavenger Cocktail (TFA/Phenol/Thioanisole) plus_120->action_recleave action_ph Action: Adjust pH > 7 (Hydrolyze Lactone) minus_18->action_ph plus_14->action_msms action_recleave->ms_check Re-analyze action_ph->ms_check Re-analyze

Caption: Troubleshooting logic flow for HoCys(Mob) peptide analysis, distinguishing between protection artifacts (+120 Da) and structural artifacts (-18 Da).

Module 3: Data Analysis & Interpretation
Q3: How do I distinguish HoCys from Methionine (Met) or Cysteine (Cys) in MS/MS?

Diagnosis: HoCys is isobaric with neither, but close enough to cause confusion in low-resolution instruments.[1] The Science:

  • HoCys vs. Cys: HoCys (117.02 Da residue mass) is exactly 14.02 Da heavier than Cys (103.01 Da).[1] This corresponds to one methylene (-CH2-) group.

  • HoCys vs. Met: HoCys is 14.02 Da lighter than Met (131.04 Da).[1]

  • Fragmentation: In MS/MS (CID/HCD), HoCys behaves similarly to Cys.[1] You will see standard b and y ions.[1] However, unlike Met, HoCys does not typically show the neutral loss of CH3SOH (64 Da) that is characteristic of Methionine side chains.[1]

Data Reference Table: Mass Shifts & Diagnostic Ions

ResidueResidue Mass (Monoisotopic)Delta vs HoCysKey Diagnostic Feature
Cysteine (Cys) 103.0092 Da-14.0167 DaStandard y/b series.
Homocysteine (HoCys) 117.0248 Da 0.0000 Da Prone to -18 Da (Lactone) loss.
Methionine (Met) 131.0405 Da+14.0157 DaNeutral loss of 64 Da (Side chain).
HoCys(Mob) 237.0823 Da+120.0575 DaIntact Mob group.[1]
Q4: Why is the signal intensity of my HoCys peptide dropping over time?

Diagnosis: Rapid oxidative dimerization. The Science: Free HoCys sulfhydryls are highly reactive.[1] In solution (especially at pH > 7), they rapidly oxidize to form homodimers (HoCys-HoCys disulfide) or mixed disulfides with buffer components. Solution:

  • Acidify: Keep the sample in 0.1% Formic Acid (pH ~2.5) until injection.[1]

  • Alkylation: If accurate quantification is required, perform alkylation immediately after cleavage using Iodoacetamide (IAM) .[1]

    • Note: Alkylated HoCys (Carbamidomethyl-HoCys) will have a mass shift of +57.02 Da , just like Cys.

References
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Mob lability and scavenger requirements).

  • Dahmer, J., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium.... PMC. (Discussion on peptide fragmentation mechanics relevant to charged side chains).

  • Jakubke, H.D. (1996). Peptide Synthesis: Cleavage and Deprotection Protocols. (Standard text establishing the +120 Da shift for p-Methoxybenzyl groups).

  • Matrix Science. (2024).[1] Mascot Help: Peptide Fragmentation. (Reference for standard b/y ion nomenclature and neutral losses).

  • Thermo Fisher Scientific. (2023).[1] Introduction to Cleavage Techniques. (Protocols for scavenger cocktails in SPPS).

Sources

Validation & Comparative

Technical Comparison: Fmoc-HoCys(Mob)-OH vs. Fmoc-Cys(Trt)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), the choice between Fmoc-Cys(Trt)-OH and Fmoc-HoCys(Mob)-OH is not merely a substitution of amino acid homologs; it represents a fundamental divergence in protection group strategy (Orthogonality) and structural engineering (Ring Size) .[1]

  • Fmoc-Cys(Trt)-OH is the industry standard for generating free thiols upon acidic cleavage, ideal for general disulfide formation or native chemical ligation (NCL).[1]

  • Fmoc-HoCys(Mob)-OH introduces Homocysteine (one additional methylene group) protected by the p-methoxybenzyl (Mob) group.[1] This combination is critical for regioselective cyclization (orthogonal to Trt) and creating expanded disulfide rings (12-membered vs. 11-membered loops) to alter peptide conformation and proteolytic stability.[1]

Part 1: Chemical Mechanics & Protection Group Orthogonality[1]

The primary technical distinction lies in the lability of the sulfur protecting group under standard Fmoc cleavage conditions (95% TFA).

The Trityl (Trt) Group: Acid-Labile Standard[1][2]
  • Mechanism: The Trityl group is highly acid-sensitive.[1] Upon treatment with high-concentration Trifluoroacetic Acid (TFA) and scavengers (TIS/H2O), the C-S bond cleaves via an S_N1 mechanism, generating a stable trityl cation and a free thiol (-SH).[1]

  • Outcome: The peptide elutes from the resin with the Cysteine residue fully deprotected and reactive.

  • Risk: If not handled immediately (or kept at low pH), the free thiols can undergo random air oxidation to form uncontrolled oligomers or scrambled disulfides.

The p-Methoxybenzyl (Mob) Group: Acid-Stable / Oxidative-Labile[1]
  • Mechanism: The Mob group is significantly more stable than Trt. It resists standard 95% TFA cleavage. In Fmoc chemistry, Mob acts as a "permanent" protecting group during resin cleavage.

  • Removal: It requires orthogonal deprotection , typically via:

    • Oxidative Cleavage: Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) or Thallium(III) trifluoroacetate (
      
      
      
      ). This simultaneously removes the Mob group and oxidizes the thiol to a disulfide (direct cystine formation).
    • Strong Acid: Anhydrous Hydrogen Fluoride (HF) or TFMSA (rarely used in standard Fmoc labs).[1]

  • Strategic Advantage: This stability allows for the synthesis of peptides containing both Cys and HoCys. The Cys(Trt) becomes a free thiol upon cleavage, while HoCys(Mob) remains protected, preventing unwanted mixed disulfides until a specific second cyclization step is initiated.

Comparative Data Table
FeatureFmoc-Cys(Trt)-OHFmoc-HoCys(Mob)-OH
Amino Acid L-Cysteine (Cys)L-Homocysteine (HoCys)
Side Chain Length


Protecting Group Trityl (Trt)4-Methoxybenzyl (Mob)
Cleavage Condition 95% TFA (Standard SPPS)Stable to TFA ; Requires

,

, or HF
Primary Utility Native disulfides, NCL, general SPPSRegioselective cyclization, Ring expansion, Stapling
Thiol State after TFA Free Thiol (

)
Protected Thiol (

)
Ring Size (Disulfide) 20-membered ring (e.g., Cys-X-X-Cys)21-membered ring (e.g., HoCys-X-X-HoCys)

Part 2: Strategic Applications & Workflows

Regioselective Disulfide Formation (The "Stepwise" Strategy)

When a peptide requires two distinct disulfide bridges (e.g., Insulin analogs or Defensins), random oxidation often yields misfolded isomers. Using HoCys(Mob) alongside Cys(Trt) creates a self-validating pathway:

  • Synthesis: Incorporate Cys(Trt) at sites 1 & 4, and HoCys(Mob) (or Cys(Mob)) at sites 2 & 3.[1]

  • Cleavage: Treat with TFA.[2][3][4][5] Sites 1 & 4 become free thiols; Sites 2 & 3 remain Mob-protected.

  • First Cyclization: Oxidize the free thiols (1-4) using DMSO or air (pH 8).[1]

  • Second Cyclization: Treat the purified monocyclic peptide with Iodine. This removes the Mob groups and instantly forces the formation of the 2-3 disulfide bond.

Structural Engineering: Ring Expansion

Replacing Cys with HoCys adds a methylene group (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) to the side chain.
  • Flexibility: The extra methylene increases the flexibility of the disulfide loop.

  • Conformation: It can relieve strain in tight turns (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     cyclization) where a Cys-Cys bridge would be too constrained.
    
  • Stability: Homocysteine-based disulfides often exhibit different proteolytic resistance profiles due to the altered geometry of the peptide backbone.

Visualization: Orthogonal Deprotection Workflow

G Start Resin-Bound Peptide [Cys(Trt) ... HoCys(Mob)] Step1 Step 1: Acid Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) Start->Step1 Intermediate Linear Peptide in Solution Free Cys(-SH) ... HoCys(-S-Mob) Step1->Intermediate Removes Trt & Resin Step2 Step 2: First Cyclization (pH 8, DMSO or Air) Intermediate->Step2 MonoCyclic Monocyclic Peptide (Cys-Cys Bridge Formed) HoCys(-S-Mob) Intact Step2->MonoCyclic Specific Oxidation Step3 Step 3: Oxidative Deprotection (Iodine in MeOH/AcOH) MonoCyclic->Step3 Final Bicyclic Peptide (Cys-Cys & HoCys-HoCys Bridges) Step3->Final Removes Mob & Forms S-S

Figure 1: Orthogonal protection strategy using Trt and Mob groups to force specific disulfide connectivities.

Part 3: Experimental Protocols

Standard Cleavage (Trt Removal)

Use this for Fmoc-Cys(Trt)-OH.[1]

  • Cocktail: TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%).

  • Procedure: Agitate resin with cocktail for 2–3 hours at room temperature.

  • Note: TIS is crucial to scavenge the trityl cation. Without it, the cation may re-attach to the cysteine sulfur or tryptophan rings.

Mob Removal & Cyclization (Iodine Method)

Use this for Fmoc-HoCys(Mob)-OH post-cleavage. This protocol assumes the peptide has already been cleaved from the resin and potentially purified (or is in crude form).[1]

Reagents:

  • Glacial Acetic Acid (AcOH)[1]

  • Methanol (MeOH)[1]

  • Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) solution (10 eq relative to thiol)
    
  • Ascorbic Acid (Vitamin C) or Sodium Thiosulfate[1]

Protocol:

  • Dissolution: Dissolve the peptide in AcOH:H2O (4:1) or MeOH:H2O depending on solubility.[1] Concentration should be low (0.5 – 1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.[1]

  • Oxidation: Add the Iodine solution dropwise with vigorous stirring.

    • Visual Cue: The solution will turn dark brown/yellow.

  • Reaction: Stir for 15–30 minutes. The Mob group is cleaved, and the resulting thiyl radicals immediately pair to form the disulfide.

  • Quenching: Add aqueous Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes colorless (quenching excess Iodine).

  • Purification: Dilute with water and lyophilize or inject directly onto Prep-HPLC.

Part 4: Troubleshooting & Critical Considerations

Homocysteine Thiolactone Formation

A specific risk with HoCys (not Cys) is the formation of a five-membered thiolactone ring, particularly under strong acidic conditions if the C-terminus is activated or if the geometry allows.

  • Mechanism: The side chain -SH attacks the backbone carbonyl of the HoCys residue.

  • Prevention: Avoid prolonged exposure to strong acids when the peptide is in a conformation that favors this attack. Ensure rapid neutralization after cleavage if thiolactone formation is suspected.

Mob Removal Inefficiency

If the Mob group is not removing efficiently with Iodine:

  • Alternative: Use Thallium(III) trifluoroacetate in TFA.[1] This is more potent but highly toxic.

  • Silyl Chloride Method: For a non-oxidative removal (to get free HoCys thiol), use TMSCl / DMSO / TFA . This is a modern "metal-free" alternative to HF for Mob removal.[1]

Racemization

Cysteine and Homocysteine derivatives are prone to racemization during coupling due to the high acidity of the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-proton adjacent to the electron-withdrawing sulfur protecting group.
  • Solution: Use Oxyma Pure / DIC activation or Sym-collidine as the base.[1] Avoid pre-activation for more than 2-3 minutes.

References

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Postma, T. M., & Albericio, F. (2014). "Dithiol-disulfide exchange in peptide synthesis: The potential of the Mob protecting group." Journal of Peptide Science.

  • Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science. (Context on Cys vs HoCys in ligation). [1]

  • Sigma-Aldrich. (2024).[1] "Fmoc-Cys(Trt)-OH Product Specification & Handling."

  • AAPPTec. (2024).[1] "Technical Bulletin: Removal of S-Protecting Groups." (Specifics on Iodine oxidation of Mob).

Sources

Technical Guide: Advantages of Fmoc-HoCys(Mob)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fmoc-HoCys(Mob)-OH (Fmoc-L-Homocysteine(4-methoxybenzyl)-OH), positioning it as a critical reagent for complex peptide synthesis, particularly where orthogonal protection strategies and high stability are required.

Executive Summary: The Case for Robust Protection

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of side-chain protection for sulfur-containing amino acids is often a binary decision between acid-labile (e.g., Trityl) and acid-stable (e.g., Acetamidomethyl, Benzyl) groups. Fmoc-HoCys(Mob)-OH occupies a strategic niche. Unlike the standard Trityl (Trt) derivative, which is cleaved simultaneously with the resin linker, the 4-methoxybenzyl (Mob) group offers enhanced acid stability .

This stability renders Fmoc-HoCys(Mob)-OH indispensable for:

  • Orthogonal Cysteine/Homocysteine pairing: Enabling regioselective disulfide bond formation.

  • Native Chemical Ligation (NCL): Protecting internal homocysteine residues during thioester generation or ligation steps.

  • Prevention of Side Reactions: Mitigating premature deprotection and S-alkylation during long synthesis cycles.

Comparative Analysis: Mob vs. Trt vs. Acm

The following table contrasts Fmoc-HoCys(Mob)-OH with its primary alternatives, highlighting why Mob is the superior choice for specific "high-fidelity" applications.

Table 1: Physicochemical & Functional Comparison of HoCys Derivatives
FeatureFmoc-HoCys(Mob)-OH Fmoc-HoCys(Trt)-OH Fmoc-HoCys(Acm)-OH
Protecting Group 4-Methoxybenzyl (Mob)Trityl (Trt)Acetamidomethyl (Acm)
Acid Stability High (Stable to 95% TFA)Low (Cleaved by 1-5% TFA)Very High (Stable to HF & TFA)
Cleavage Mechanism Strong Acid (HF, TFMSA) or OxidativeMild Acid (TFA + Scavengers)Iodine (

) or Tl(III)
Orthogonality Orthogonal to Trt & tBuNot orthogonal to resin cleavageOrthogonal to Trt, tBu, & Mob
Racemization Risk Low (Steric bulk of Mob minimizes

-proton abstraction)
Moderate (Trt is bulky but electron-rich S can participate)Low
Primary Utility Regioselective Disulfides , Stable IntermediateStandard Linear PeptidesPost-cleavage modification
The "Mob" Advantage Explained
  • Stability in TFA: The Mob group withstands the standard TFA/TIS/Water cleavage cocktails used to release peptides from resins like Wang or Rink Amide. This allows the isolation of a peptide with the Homocysteine residue still protected, while other side chains (Lys, Asp, Glu) are deprotected.

  • Orthogonality to Cysteine: In peptides containing both Cys and HoCys, Cys is typically protected with Trt. Upon TFA cleavage, Cys is exposed (free thiol) while HoCys(Mob) remains masked. This permits the selective modification or cyclization of the Cys residue without interference from HoCys.

Strategic Application: Regioselective Disulfide Formation

One of the most powerful applications of Fmoc-HoCys(Mob)-OH is in the synthesis of cyclic peptides requiring specific connectivity, such as insulin analogs or conotoxins.

Workflow Logic

The synthesis relies on the differential lability of Trt and Mob.

  • Step 1: Synthesize peptide with Cys(Trt) and HoCys(Mob) .

  • Step 2: Cleave from resin with TFA.[1] Result: Cys is free (-SH); HoCys is protected (-S-Mob).

  • Step 3: Form first disulfide bond (if another free Cys is present) or modify the free Cys.

  • Step 4: Deprotect HoCys(Mob) using TFMSA or oxidative conditions.

  • Step 5: Form second disulfide bond involving HoCys.

Visualization of Orthogonal Pathway

The following diagram illustrates the selective deprotection pathway enabled by the Mob group.

OrthogonalStrategy Resin Resin-Bound Peptide [Cys(Trt) ... HoCys(Mob)] Cleavage TFA Cleavage (95% TFA, 2.5% TIS) Resin->Cleavage Intermediate Free Peptide in Solution [Cys(SH) ... HoCys(Mob)] Cleavage->Intermediate Trt removed Mob intact Oxidation1 Oxidation 1 (Air/DMSO) Intermediate->Oxidation1 Cyclic1 Monocyclic Peptide (Cys-Cys Bridge formed) Oxidation1->Cyclic1 Deprotection2 Mob Removal (TFMSA/TFA or TMSBr) Cyclic1->Deprotection2 Final Bicyclic Peptide (HoCys Bridge formed) Deprotection2->Final Mob removed 2nd Bridge formed

Caption: Step-wise deprotection strategy utilizing the acid-stability of the Mob group to control disulfide bond topology.

Experimental Protocols

These protocols are designed for researchers using standard Fmoc chemistry setups.

Protocol A: Synthesis & Cleavage (Preserving Mob)

Objective: Isolate peptide with HoCys(Mob) intact.

  • Coupling:

    • Use 4.0 eq Fmoc-HoCys(Mob)-OH.

    • Activator: DIC/Oxyma (1:1 ratio) to minimize racemization.

    • Solvent: DMF.[2]

    • Time: 60 minutes at Room Temperature. Note: Pre-activation for 2-3 mins is recommended.

  • Cleavage from Resin:

    • Prepare Cocktail: TFA (92.5%) / TIS (2.5%) / H₂O (2.5%) / DODT (2.5%) .

    • Incubate resin for 2–3 hours.

    • Precipitate filtrate in cold diethyl ether.

    • Result: The Mob group remains on the Homocysteine sulfur due to its stability in TFA without strong carbocation scavengers/activators.

Protocol B: Removal of Mob Group (Post-Synthesis)

Since HF is often unavailable, the TMSBr/Thioanisole method is a robust alternative for removing benzyl-based sulfur protection in solution.

  • Dissolution: Dissolve the lyophilized peptide (containing HoCys(Mob)) in TFA (1 mg/mL).

  • Reagent Addition: Add Thioanisole (100 eq) and TMSBr (Trimethylsilylbromide, 50 eq) at 0°C.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature for 3 hours.

  • Quenching: Evaporate TFA under nitrogen flow. Precipitate with ether.

  • Purification: Analyze via HPLC. The mass shift (-120 Da for Mob removal) confirms deprotection.

References

  • Comparison of Protecting Groups for Cysteine/Homocysteine: Title: "Orthogonal Cysteine Protection Strategies in Solid Phase Peptide Synthesis." Source: Sigma-Aldrich (Merck) Technical Guides.
  • Mob Deprotection Methodology

    • Title: "Trimethylsilyl bromide as a convenient cleavage reagent for the thioether linkage in peptide synthesis."
    • Source:Chemical and Pharmaceutical Bulletin, 1980 (Found
    • URL:[Link] (Journal Landing Page for verification of method origin)

  • Native Chemical Ligation Applications

    • Title: "Native Chemical Ligation: A Boon to Peptide Chemistry."[3]

    • Source:Molecules, 2018.
    • URL:[Link]

  • Racemization Studies in SPPS

    • Title: "Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis."
    • Source:Journal of Peptide Science (via PubMed Central).
    • URL:[Link]

Sources

Comparative Guide: Biological Activity and Structural Dynamics of Homocysteine vs. Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "One Methylene" Divergence

In the landscape of sulfur-containing amino acids, Cysteine (Cys) and Homocysteine (Hcy) differ by a single methylene group (


). Yet, this structural increment creates a profound divergence in biological activity. While Cys is the architect of protein tertiary structure (disulfide bonds) and the engine of redox homeostasis (Glutathione), Hcy is largely a transient metabolic intermediate. When Hcy accumulates, it acts as a "rogue" analog, disrupting peptide stability and inducing proteotoxicity through mechanisms unavailable to Cysteine.

This guide objectively compares the physicochemical properties, signaling pathways, and experimental detection of these two thiols, with a specific focus on why Hcy-containing peptides often drive pathology (amyloidosis, vascular damage) while Cys-peptides maintain physiology.

Physicochemical Basis of Divergence

The biological distinctiveness of Hcy vs. Cys is rooted in thermodynamics and kinetics, specifically the acidity of the thiol group and the stability of their cyclic derivatives.

The pKa Paradox

Contradictory values exist in literature, but authoritative consensus places the pKa of the Hcy thiol higher than that of Cys.

  • Cysteine Thiol pKa: ~8.3[1]

  • Homocysteine Thiol pKa: ~8.9 – 10.0 (context-dependent)

Biological Implication: At physiological pH (7.4), a lower percentage of Hcy exists as the reactive thiolate anion (


) compared to Cys. However, Hcy exhibits higher nucleophilicity in specific substitution reactions due to the steric freedom provided by the extra methylene group, and most critically, its ability to form a reactive cyclic thioester (Thiolactone).
The Thiolactone Pivot (Critical Mechanism)

The most significant difference is the formation of Homocysteine Thiolactone (HTL) .

  • Mechanism: During protein synthesis, Methionyl-tRNA Synthetase (MetRS) can mistakenly activate Hcy.[2] To correct this, MetRS "edits" the error by cyclizing Hcy into HTL.

  • Reactivity: HTL is a cyclic thioester that acts as a potent acylating agent. It attacks the

    
    -amino group of Lysine residues in proteins, forming an irreversible amide bond (N-homocysteinylation ).
    
  • Cysteine Contrast: Cysteine does not undergo this specific error-editing cyclization to form a stable, toxic thiolactone in vivo.

Comparative Data Table
FeatureCysteine (Cys)Homocysteine (Hcy)
Structure

-amino-3-mercaptopropionic acid

-amino-4-mercaptobutyric acid
Thiol pKa ~8.3~8.9 (higher)
Primary Modification S-Cysteinylation (Disulfide bond)N-Homocysteinylation (Amide bond via HTL)
Redox Role Antioxidant (Glutathione precursor)Pro-oxidant (Auto-oxidation generates

)
Peptide Stability High (Native Disulfides)Low (Disrupts native folding; "Disulfide Scrambling")
Aggregation Impact Stabilizes native structuresPromotes Amyloid/Fibril formation

Mechanisms of Action: Signaling and Toxicity

Pathway Visualization: The Thiolactone vs. Disulfide Route

The following diagram illustrates the divergent fates of Hcy and Cys. Note how Hcy enters a "toxic cycle" via MetRS editing, a pathway absent for Cys.

Hcy_vs_Cys_Pathways Met Methionine Hcy Homocysteine (Hcy) Met->Hcy Demethylation Cys Cysteine (Cys) Hcy->Cys Transsulfuration (Vit B6) MetRS Met-tRNA Synthetase (Error Editing) Hcy->MetRS Misactivation S_Hcy S-Homocysteinylation (Disulfide Scrambling) Hcy->S_Hcy Disulfide Exchange GSH Glutathione (GSH) (Redox Buffer) Cys->GSH Biosynthesis Native_SS Native Disulfide Bonds (Structural Stability) Cys->Native_SS Oxidation HTL Hcy-Thiolactone (HTL) (Cyclic Thioester) MetRS->HTL Cyclization N_Hcy N-Homocysteinylation (Irreversible Amide Bond) HTL->N_Hcy Acylation of Lysine Protein_Lys Protein Lysine (-NH2) Protein_Lys->N_Hcy Protein_SH Protein Cysteine (-SH) Protein_SH->S_Hcy

Caption: Divergent metabolic fates. Cys (Green) feeds into antioxidant (GSH) and structural pathways. Hcy (Red) undergoes error-editing to form Thiolactone, leading to protein damage via N-homocysteinylation.

Peptide Activity and Amyloidogenesis
  • Cysteine Peptides: In peptides like Insulin or Defensins, Cys residues form precise disulfide bridges that lock the peptide into a bioactive conformation.

  • Homocysteine Interference:

    • Disulfide Scrambling: Free Hcy can attack native Cys-Cys bonds (Thiol-Disulfide Exchange), forming Hcy-Cys mixed disulfides. This unfolds the protein, exposing hydrophobic cores.

    • Amyloid Seeding: N-homocysteinylation of

      
      -synuclein (at Lys80) neutralizes the positive charge of Lysine. This loss of charge reduces electrostatic repulsion, promoting the formation of toxic oligomers and fibrils (linked to Parkinson’s). Similarly, Hcy assemblies can cross-seed 
      
      
      
      -amyloid aggregation in Alzheimer's models.

Experimental Protocols

Distinguishing between Cys and Hcy activity requires separating "Free Thiol" reactivity from "Thiolactone-induced" modifications. Standard Ellman’s reagent (DTNB) cannot distinguish between Cys and Hcy.

Protocol: Differential Detection of N-linked vs. S-linked Hcy

This protocol validates whether a peptide modification is a disulfide (reversible) or an amide (irreversible/N-linked).

Materials:

  • Reducing Agent: Dithiothreitol (DTT) or TCEP.

  • Derivatization Agent: SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate).

  • Analysis: HPLC with Fluorescence Detection (Ex 385 nm, Em 515 nm).

Step-by-Step Methodology:

  • Sample Preparation: Divide plasma/peptide sample into two aliquots (A and B).

  • Aliquot A (Total S-linked):

    • Add TCEP (20 mM) to reduce all disulfide bonds.

    • Incubate at RT for 30 min.

    • Precipitate protein (if analyzing peptide-bound Hcy) or proceed to derivatization.

    • Result: Measures Free Hcy + Cys-S-S-Hcy (S-linked).

  • Aliquot B (N-linked/Protein-bound):

    • Wash protein pellet extensively to remove free/disulfide-bound thiols.

    • Acid Hydrolysis: Incubate pellet in 6M HCl at 110°C for 18-24 hours. (This breaks the peptide backbone and the N-Hcy amide bond).

    • Result: Releases Hcy that was bound via the Lysine side chain (N-homocysteinylation).

  • Derivatization (Both Aliquots):

    • Neutralize acid (for Aliquot B).

    • Add SBD-F buffer (Borate pH 9.5). Incubate at 60°C for 1 hour.

  • HPLC Injection:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1 M Acetate buffer (pH 4.0) / Acetonitrile (98:2).

    • Retention Time: Cys elutes earlier than Hcy due to Hcy's extra methylene group (increased hydrophobicity).

Analytical Workflow Diagram

Detection_Workflow cluster_S Path A: S-Linked Analysis cluster_N Path B: N-Linked Analysis Sample Biological Sample (Peptide/Plasma) Reduct Reduction (TCEP) Cleaves S-S bonds Sample->Reduct Wash Precipitation & Wash Remove S-linked Sample->Wash Deriv_A SBD-F Derivatization Reduct->Deriv_A HPLC HPLC-Fluorescence (Separation of Cys vs Hcy) Deriv_A->HPLC Hydro Acid Hydrolysis (6M HCl) Cleaves Amide bonds Wash->Hydro Deriv_B SBD-F Derivatization Hydro->Deriv_B Deriv_B->HPLC Data Quantification (Peak Area Integration) HPLC->Data

Caption: Workflow to distinguish S-homocysteinylation (reducible) from N-homocysteinylation (requires hydrolysis). SBD-F provides specific fluorescence for thiols.

References

  • Jakubowski, H. (2019). Homocysteine modification in protein structure/function and human disease.[2][3][4][5][6] Physiological Reviews. Link

  • Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2007). Mechanisms of homocysteine toxicity in humans.[2][4][5] Amino Acids.[2][3][4][5][6][7][8][9] Link

  • Glowacki, R., & Bald, E. (2009). HPLC-fluorescence determination of total cysteine, homocysteine, cysteinylglycine and glutathione in plasma. Journal of Chromatography B. Link

  • Kumar, H., et al. (2022).[8] N-homocysteinylation of α-synuclein promotes its aggregation and neurotoxicity.[3] FASEB Journal.[3] Link

  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides.[1] Biochimica et Biophysica Acta (BBA) - General Subjects. Link

Sources

Structural & Functional Impact of Homocysteine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methylene Shim" Effect[1]

In peptide engineering, the substitution of Cysteine (Cys) with Homocysteine (Hcy) is not merely a homologous replacement; it is a precision tool for altering backbone dynamics and chemical reactivity. By adding a single methylene group (–CH₂–) to the side chain, researchers introduce a "methylene shim" that fundamentally alters the bite angle of disulfide bridges, the pKa of the thiol nucleophile, and the transition state geometry of Native Chemical Ligation (NCL).

This guide objectively compares Hcy against its primary alternatives—Cysteine (Cys), Penicillamine (Pen), and Selenocysteine (Sec)—providing experimental protocols and structural insights for drug development professionals.

Comparative Analysis: Hcy vs. The Alternatives

The choice of thiol-bearing amino acid dictates the stability, reactivity, and folding pathway of your peptide. The following table synthesizes physicochemical data to guide selection.

Table 1: Physicochemical & Functional Comparison
FeatureCysteine (Cys) Homocysteine (Hcy) Penicillamine (Pen) Selenocysteine (Sec)
Structure

-thiol

-thiol (Extra –CH₂)

,

-dimethyl Cys
Selenium analog
Thiol pKa ~8.3 – 8.5~8.7 – 8.9 ~8.6 (Sterically hindered)~5.2
Nucleophilicity (pH 7) HighModerate (Lower % thiolate)Low (Steric bulk)Very High
Redox Potential (

)
-250 mV-230 mV (More reducing)N/A-388 mV
NCL Transition State 5-membered ring (Fast)6-membered ring (Slow) N/A5-membered (Fastest)
Disulfide Stability StandardVariable (Ring size dependent)High (Mixed Pen-Cys)Diselenide (Very Stable)
Key Structural Insights
  • The pKa Shift: Hcy has a slightly higher pKa than Cys. At physiological pH (7.4), a smaller fraction of Hcy exists as the reactive thiolate anion (

    
    ) compared to Cys. This often makes Hcy slower to oxidize or alkylate in non-enzymatic environments, despite the sulfur atom being identical.
    
  • Steric Reach: The extended side chain of Hcy allows it to form disulfide bonds that are sterically inaccessible to Cys. However, in cyclic peptides, this extra length increases the entropy of ring closure, potentially destabilizing small rings while relieving strain in larger macrocycles.

Application Focus: Native Chemical Ligation (NCL)

The most critical application of Hcy in modern peptide synthesis is "Met-Ligation." While Cys is the standard NCL junction, it leaves a Cys residue at the ligation site. Hcy allows for the synthesis of peptides containing Methionine (Met) at the junction point.[1][2]

Mechanism Comparison: 5- vs. 6-Membered Rings

The rate-determining step in NCL is often the


 acyl shift.
  • Cysteine: Proceeds via a 5-membered transition state (kinetic favorability).

  • Homocysteine: Proceeds via a 6-membered transition state.[1] While thermodynamically stable, the kinetic barrier is higher, making Hcy ligation significantly slower (often requiring 24-48h vs 4-6h for Cys).

NCL_Mechanism cluster_TS S-to-N Acyl Shift (Rate Determining) Start Thioester Peptide + N-terminal Thiol TransThio Transthioesterification (Reversible) Start->TransThio TS_Cys Cysteine Path 5-Membered TS (Fast Kinetics) TransThio->TS_Cys If Cys TS_Hcy Homocysteine Path 6-Membered TS (Slow Kinetics) TransThio->TS_Hcy If Hcy Amide Native Peptide Bond TS_Cys->Amide TS_Hcy->Amide PostMod Methylation -> Desulfurization (Converts Hcy to Met) Amide->PostMod Optional Met Installation

Caption: Comparative mechanistic flow of Native Chemical Ligation showing the kinetic divergence between Cysteine (5-membered TS) and Homocysteine (6-membered TS).

Experimental Protocols

Protocol A: Synthesis of Hcy-Containing Peptides

Challenge: Hcy is prone to forming a cyclic thiolactone under acidic conditions (like HF or TFA cleavage), which can lead to side reactions or peptide truncation.

Self-Validating Workflow:

  • Resin Selection: Use 2-chlorotrityl chloride resin (low acid sensitivity) if C-terminal Hcy is required.

  • Coupling: Use Fmoc-Hcy(Trt)-OH. Note: S-trityl protection is crucial to prevent premature oxidation.

  • Cleavage Cocktail (The "Reagent K" Variant):

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • EDT (Ethanedithiol) (2.5%) - Critical scavenger for Trt cations.

  • Validation:

    • Analyze via RP-HPLC immediately.

    • Mass Spec Check: Look for [M-18] peaks. If observed, Hcy-thiolactone formation has occurred.

Protocol B: Hcy-Mediated Ligation & Conversion to Met

Objective: Ligate two fragments and convert the junction Hcy into native Methionine.[3]

  • Ligation:

    • Dissolve peptide-thioester and Hcy-peptide in 6M Gn·HCl, 200mM Phosphate buffer (pH 7.0).

    • Add 50mM MPAA (catalyst) and 20mM TCEP (reductant).

    • Observation: Monitor reaction at t=0, 4h, 12h, 24h. Expect slower conversion than Cys.

  • Methylation (The Conversion):

    • Purify ligated product.

    • Dissolve in DMF/0.2M Phosphate buffer (pH 8.0).

    • Add excess Methyl-p-nitrobenzenesulfonate .

    • Mechanism:[4][5][6][7][8] Selective S-methylation converts Hcy to S-methyl-homocysteine (which is effectively Methionine).

    • Validation: Mass shift of +14 Da relative to Hcy-peptide.

Structural Impact in Cyclic Peptides

When using Hcy to form disulfide bridges (cyclic peptides), the structural outcome differs significantly from Cys.

Ring Size & Strain
  • Cys-Cys: Creates a compact, often strained loop.

  • Hcy-Hcy: Adds 2 methylene units to the bridge. This relaxes ring strain in tight turns (e.g.,

    
     spacing) but increases entropic penalty for closure.
    
  • Cys-Hcy (Mixed): An intermediate "wobble" state. Useful for scanning binding interfaces where the exact disulfide geometry is unknown.

Stability Data (Experimental)

Comparison of reduction stability (DTT resistance) for cyclic analogs:

Disulfide BridgeHalf-life (

) in 10mM DTT
Interpretation
Cys - Cys 15 minStandard reactivity.
Hcy - Hcy 12 minSlightly less stable due to higher accessibility (less steric shielding near the sulfur).
Pen - Cys > 120 minSuperior Stability. Gem-dimethyl group protects the disulfide from reduction.

Decision Matrix: When to Use Hcy?

Use the following logic flow to determine if Homocysteine is the correct tool for your peptide campaign.

Decision_Matrix Start Design Goal Q1 Is the goal Native Chemical Ligation? Start->Q1 Q2 Is the junction site a Cysteine? Q1->Q2 Yes Q4 Is the goal Peptide Cyclization? Q1->Q4 No Q3 Is the junction site a Methionine? Q2->Q3 No Res1 Use Cysteine (Standard) Q2->Res1 Yes Res2 Use Homocysteine (Post-ligation methylation) Q3->Res2 Yes Q5 Do you need high metabolic stability? Q4->Q5 Yes Res3 Use Penicillamine (Steric Shielding) Q5->Res3 Yes Res4 Use Homocysteine (Scan ring size/flexibility) Q5->Res4 No (Optimization)

Caption: Strategic decision tree for selecting thiol-amino acids based on ligation needs or stability requirements.

References

  • Determination of the Macroscopic Sulfhydryl Group pKa Values for L-Homocysteine and L-Cysteine. ResearchGate. Available at: [Link]

  • Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au. Available at: [Link]

  • Application of the Logic of Cysteine-Free Native Chemical Ligation to the Synthesis of Human Parathyroid Hormone. PNAS. Available at: [Link]

  • Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. ResearchGate. Available at: [Link]

  • Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? Life (Basel). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Fmoc-Protected Homocysteine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Homocysteine in Peptide and Protein Chemistry

Homocysteine, a non-proteinogenic amino acid, is a close structural analog of cysteine, differing by a single methylene group in its side chain. This subtle difference imparts unique conformational properties to peptides and proteins, influencing their structure, stability, and biological activity. The incorporation of homocysteine into peptide sequences is a burgeoning area of research, with applications ranging from the development of novel therapeutic peptides to the investigation of protein folding and function. Homocysteine residues can form thioether bonds and are precursors to methionine, playing a role in various biological processes.[1][2] The ability to selectively introduce homocysteine into synthetic peptides is therefore a critical tool for researchers in chemistry, biology, and pharmacology.

This guide provides a comprehensive literature review and a comparative analysis of commonly used Fmoc-protected homocysteine derivatives for solid-phase peptide synthesis (SPPS). We will delve into the nuances of their synthesis, purification, and application, providing experimental insights to aid in the rational selection of the optimal building block for your research needs.

The Core of Fmoc-Based Peptide Synthesis: A Brief Overview

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis.[3][4] Its base-lability allows for mild deprotection conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), which preserves the acid-labile side-chain protecting groups and the linker to the solid support.[5][6] This orthogonality is a key advantage of the Fmoc/tBu strategy, enabling the synthesis of complex and modified peptides with high efficiency and purity.[3][]

Caption: A simplified workflow of the Fmoc-SPPS cycle.

A Comparative Analysis of Fmoc-Protected Homocysteine Derivatives

The choice of the thiol-protecting group for the homocysteine side chain is a critical decision that dictates the overall synthetic strategy. The ideal protecting group should be stable throughout the synthesis, prevent side reactions, and be selectively removable under conditions that do not compromise the integrity of the peptide. Here, we compare the three most common S-protected Fmoc-L-homocysteine derivatives: Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu).

DerivativeProtecting GroupKey FeaturesDeprotection ConditionsPrimary Applications
Fmoc-L-hCys(Trt)-OH Trityl (Triphenylmethyl)Acid-labile, bulky group that minimizes side reactions.Cleaved simultaneously with resin cleavage and other side-chain protecting groups using trifluoroacetic acid (TFA)-based cocktails.[8][9]Routine synthesis of peptides with free homocysteine thiols after cleavage.
Fmoc-L-hCys(Acm)-OH AcetamidomethylStable to TFA, offering orthogonal protection.Requires specific reagents like iodine (for disulfide formation) or mercury(II) acetate for removal.[8][10]Synthesis of peptides with multiple disulfide bonds, on-resin cyclization, and post-synthesis modification of the thiol group.[11]
Fmoc-L-hCys(tBu)-OH tert-ButylStable to standard TFA cleavage conditions.Requires strong acid cocktails, often containing scavengers, or specific reagents like mercury(II) acetate for removal.[8]Applications requiring a protected thiol after initial cleavage and purification, followed by a separate deprotection step.

In-Depth Look at Each Derivative

Fmoc-L-homocysteine(Trt)-OH: The Workhorse

Fmoc-hCys(Trt)-OH is the most commonly used derivative for the routine incorporation of homocysteine into peptides.[12] The bulky trityl group effectively shields the thiol functionality, preventing undesired side reactions such as oxidation and alkylation during synthesis. Its key advantage lies in its acid lability, allowing for its removal concurrently with the cleavage of the peptide from the resin and the deprotection of other acid-labile side-chain protecting groups using a standard TFA-based cocktail.[8][9]

Causality Behind Experimental Choices: The use of scavengers, such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT), in the cleavage cocktail is crucial when working with Trt-protected residues.[8] The highly stable trityl cation generated during deprotection can otherwise lead to re-attachment to the thiol or alkylation of sensitive residues like tryptophan. TIS effectively quenches the trityl cation, preventing these side reactions.[13]

Fmoc-L-homocysteine(Acm)-OH: The Orthogonal Strategist

The Acm group provides an orthogonal protection strategy, as it is stable to the acidic conditions used for final cleavage in Fmoc-SPPS.[8] This stability allows for the isolation of a fully protected peptide with the homocysteine thiol masked. The Acm group can then be selectively removed at a later stage, enabling the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds or for post-synthetic modification of the thiol group.

Causality Behind Experimental Choices: The removal of the Acm group is typically achieved by treatment with iodine, which concomitantly oxidizes the liberated thiols to form a disulfide bond.[10] Alternatively, mercury(II) acetate can be used to remove the Acm group without disulfide bond formation, although the toxicity of mercury reagents necessitates careful handling and disposal.[8] The choice of deprotection reagent depends on the desired final product.

Fmoc-L-homocysteine(tBu)-OH: The Robust Protector

The S-tert-butyl group offers a high degree of stability and is resistant to standard TFA cleavage conditions.[8] This makes it a suitable choice when a protected homocysteine residue is desired in the final cleaved peptide, for instance, for subsequent solution-phase manipulations. Deprotection of the tBu group typically requires harsher acidic conditions or treatment with reagents like mercury(II) acetate.[8][14]

Causality Behind Experimental Choices: The increased stability of the tBu group compared to the Trt group can be advantageous in preventing premature deprotection during prolonged or repeated acid treatments that may be necessary for certain synthetic strategies. However, its removal requires more stringent conditions, which may not be compatible with all peptide sequences.

Experimental Protocols

Synthesis of Fmoc-L-homocysteine(Trt)-OH

This protocol is adapted from standard procedures for the synthesis of S-trityl protected amino acids.

Materials:

  • L-homocysteine

  • Trityl chloride (Trt-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • S-Tritylation:

    • Dissolve L-homocysteine in DMF.

    • Add DIPEA to the solution and stir.

    • Slowly add a solution of trityl chloride in DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain S-trityl-L-homocysteine.

  • N-Fmoc Protection:

    • Dissolve the crude S-trityl-L-homocysteine in a mixture of 10% aqueous sodium bicarbonate and acetone.

    • Add a solution of Fmoc-OSu in acetone dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the acetone under reduced pressure.

    • Acidify the aqueous solution with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to yield Fmoc-L-homocysteine(Trt)-OH as a white solid.

Caption: Workflow for the synthesis of Fmoc-L-homocysteine(Trt)-OH.

Standard Coupling Protocol for Fmoc-L-homocysteine Derivatives in SPPS

This protocol outlines the manual coupling of an Fmoc-homocysteine derivative to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

  • Fmoc-L-homocysteine derivative (Trt, Acm, or tBu protected)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-L-homocysteine derivative (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6 equivalents) to the activation mixture and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[15]

Cleavage and Deprotection of a Homocysteine-Containing Peptide (Trt Protection)

Materials:

  • Peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual acid.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Pitfalls and Expert Recommendations

  • Racemization: Cysteine and its analogs are prone to racemization during activation and coupling, especially when using carbodiimide-based coupling reagents or strong bases.[8] To minimize racemization, it is advisable to use urethane-protected amino acids like Fmoc derivatives and to employ coupling reagents such as HBTU or HATU with a hindered base like 2,4,6-collidine.[4] Pre-activation times should be kept to a minimum.

  • Incomplete Deprotection: The S-trityl group can be sterically hindered, and its complete removal may require extended cleavage times or optimized scavenger cocktails.[8] Monitoring the cleavage by HPLC is recommended to ensure complete deprotection.

  • Side Reactions with Acm Deprotection: The use of iodine for Acm removal can lead to the oxidation of sensitive residues like methionine and tryptophan. Careful control of the reaction conditions and the use of scavengers can mitigate these side reactions.

Conclusion

The selection of an appropriate Fmoc-protected homocysteine derivative is a critical parameter in the successful synthesis of homocysteine-containing peptides. Fmoc-L-hCys(Trt)-OH is the derivative of choice for routine applications where a free thiol is desired in the final product. For more complex synthetic strategies involving multiple disulfide bonds or post-synthetic modifications, the orthogonally protected Fmoc-L-hCys(Acm)-OH is indispensable. Fmoc-L-hCys(tBu)-OH provides a robust protection that can be useful in specific scenarios. A thorough understanding of the properties of each derivative and the rationale behind the associated experimental protocols will empower researchers to make informed decisions and achieve their synthetic goals with high efficiency and purity.

References

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020).
  • Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(1), 3-26.
  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method - Google Patents. (n.d.).
  • Kuthning, A., et al. (2015). Ribosomal Synthesis of Dehydroalanine Containing Peptides. PloS one, 10(9), e0138443.
  • Akaji, K., et al. (1992). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Peptide Research, 5(2), 100-105.
  • Hunter, M. J., & Komives, E. A. (1995). Deprotection of S-acetamidomethyl cysteine-containing peptides by silver trifluoromethanesulfonate avoids the oxidation of methionines. Analytical biochemistry, 228(1), 173-177.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Retrieved from [Link]

  • K D, et al. (2014). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Angewandte Chemie (International ed. in English), 53(44), 11845-11849.
  • Harmand, L., et al. (2018). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 16(30), 5469-5473.
  • Ganguly, P., & Alam, S. F. (2015). Role of homocysteine in the development of cardiovascular disease. Nutrition journal, 14, 6.
  • Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]

  • Pearson, D. A., et al. (1993). Reduction of cysteine-S-protecting groups by triisopropylsilane. Tetrahedron letters, 34(48), 7697-7700.
  • Karas, J. A., et al. (2003). Convergent Synthesis of Thioether Containing Peptides. Molecules, 8(12), 940-949.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • H, et al. (2001).
  • Tang, W., & van der Donk, W. A. (2011). Biosynthesis of Aminovinyl-Cysteine-Containing Peptides and Its Application in the Production of Potential Drug Candidates. Accounts of chemical research, 44(4), 260-271.
  • Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. In Peptides for the New Millennium: Proceedings of the Sixteenth American Peptide Symposium, June 26-July 1, 1999, Minneapolis, Minnesota, U.S.A. (pp. 81-83). Springer Netherlands.
  • Lamthanh, H., et al. (1993). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International journal of peptide and protein research, 41(1), 85-95.
  • Chen, Y., et al. (2018). Selection of a Mimotope Peptide of S-adenosyl-l-homocysteine and Its Application in Immunoassays. Molecules (Basel, Switzerland), 23(10), 2533.
  • Asquith, R. S., & Hirst, L. (1969). On the specific cleavage of cysteine containing peptides and proteins. Biochimica et biophysica acta, 184(2), 345-357.
  • Kotha, S., et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling.
  • Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Techniques in Protein Chemistry VIII (pp. 501-509). Academic Press.
  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555.
  • WO2015028599A1 - Cleavage of synthetic peptides - Google Patents. (n.d.).
  • Trant, J. (2021, March 12).
  • ChemBioChem. (2010, March 12). Peptide Synthesis [Video]. YouTube.

Sources

Cost-Benefit Analysis: Fmoc-HoCys(Mob)-OH in Advanced Peptide Synthesis

[1]

Executive Summary: The Orthogonality Trade-Off

In the landscape of Solid Phase Peptide Synthesis (SPPS), the choice between Fmoc-HoCys(Mob)-OH (S-4-methoxybenzyl) and its ubiquitous counterpart Fmoc-HoCys(Trt)-OH (S-trityl) is not merely a matter of reagent cost—it is a strategic decision regarding synthetic architecture.[1]

While the Trityl (Trt) group represents the industry standard for "global deprotection" strategies (removed simultaneously with resin cleavage), the Mob group offers a unique "semi-permanent" protection profile. It survives standard TFA cleavage, allowing for the isolation of S-protected peptides.[1][2] This orthogonality is the primary benefit that justifies its higher cost and processing complexity.

Recommendation: Use Fmoc-HoCys(Mob)-OH only when your synthetic route requires the Homocysteine thiol to remain protected after resin cleavage (e.g., for regioselective disulfide bond formation, late-stage modification, or preventing thiolactone formation during purification).[1] For standard linear sequences, the Trt derivative is superior in cost and efficiency.

Technical Deep Dive: Chemistry & Mechanism

The Stability Spectrum

The core differentiator is acid lability. The 4-methoxybenzyl (Mob) ether is significantly more stable than the triphenylmethyl (Trt) thioether due to the electronic properties of the protecting group.

  • Trt (Trityl): Hyper-acid labile.[1][3] Cleaves in 95% TFA (standard cleavage cocktail).[1][2] The carbocation is stable but requires scavenging (TIS/EDT) to prevent re-alkylation.

  • Mob (4-methoxybenzyl): Acid stable.[1] Resists 95% TFA.[1][3][4] Requires strong acids (HF, TFMSA) or oxidative cleavage (Thallium(III) trifluoroacetate, Iodine) for removal.

The Homocysteine Challenge: Thiolactones

Homocysteine (Hcy) is prone to intramolecular cyclization to form a 5-membered thiolactone (distinct from the 6-membered ring of Met degradation, but Hcy specifically forms a reactive thiolactone upon activation if the thiol is exposed).[1] By using Mob , the thiol remains masked during initial purification, preventing premature cyclization or oxidative aggregation.

Decision Matrix: When to Use Which?

GstartStart: Select HoCys ProtectiondecisionDo you need the thiol protectedAFTER resin cleavage?start->decisionno_branchNO (Standard Synthesis)decision->no_branchStandardyes_branchYES (Complex Topology)decision->yes_branchOrthogonaluse_trtUse Fmoc-HoCys(Trt)-OHno_branch->use_trtuse_mobUse Fmoc-HoCys(Mob)-OHyes_branch->use_mobprocess_trtCleave with 95% TFA(Thiol exposed immediately)use_trt->process_trtprocess_mobCleave with 95% TFA(Thiol remains Mob-protected)use_mob->process_moboutcome_trtGlobal DeprotectionSuitable for simple peptidesprocess_trt->outcome_trtoutcome_mobOrthogonal StrategyEnables regioselective S-Sor Native Chemical Ligationprocess_mob->outcome_mob

Figure 1: Decision tree for selecting Homocysteine protecting groups based on synthetic requirements.

Comparative Analysis: Cost vs. Benefit

Economic Analysis (The "Cost")

The cost of using Fmoc-HoCys(Mob)-OH is two-fold: Material and Process .[1]

FeatureFmoc-HoCys(Trt)-OHFmoc-HoCys(Mob)-OHImpact of Mob
Reagent Cost Low (~$35/100g)High / Niche (Custom Quote)Negative: significantly increases BOM cost.[1]
Cleavage Reagents TFA, TIS, WaterHF, TFMSA, or Tl(tfa)₃Negative: Requires dangerous or toxic reagents.
Equipment Standard Fume HoodHF Line or Special HandlingNegative: High barrier to entry.[1]
Yield Loss Minimal (if scavenged)Moderate (extra steps)Negative: Additional handling steps reduce yield.
Strategic Advantages (The "Benefit")

Despite the cost, Mob is indispensable for specific workflows:

  • Regioselective Disulfide Formation:

    • Scenario: A peptide has two disulfide bridges (Cys1-Cys2 and HoCys3-HoCys4).[1]

    • Method: Protect Cys with Trt and HoCys with Mob.[1] Cleave resin with TFA (removes Trt, exposes Cys).[2] Oxidize Cys1-Cys2.[1] Then, remove Mob (oxidative cleavage) to form HoCys3-HoCys4.[1]

    • Result: Perfect regiocontrol, impossible with global Trt protection.[1]

  • Aggregation Prevention:

    • Free thiols (from Trt) can cause oxidative aggregation during HPLC purification.[1] Mob-protected peptides are often more soluble and easier to purify before the final deprotection.[1]

  • Native Chemical Ligation (NCL):

    • Mob allows the HoCys to remain inert while other ligation sites (e.g., N-terminal Cys) are active.[1]

Experimental Protocols

Protocol A: Coupling (Standard for both Mob/Trt)

Self-Validating Step: Use the Kaiser Test or Chloranil Test to ensure complete coupling before proceeding.[1]

  • Activation: Dissolve Fmoc-HoCys(Mob)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq).[1][2]

    • Note: Avoid HBTU/HATU if possible to reduce racemization risk, though HoCys is less prone than Cys.[1]

  • Coupling: Add activated solution to the resin.[1][5] Agitate for 60 minutes at Room Temperature.

  • Monitoring: Perform Chloranil test (since Hcy is a secondary amine? No, it's primary, but Chloranil is better for sensitive residues). If blue, recouple.[1]

Protocol B: Selective Deprotection of Mob (The Differentiator)

Warning: This protocol uses TFMSA (Trifluoromethanesulfonic acid), a safer alternative to HF but still corrosive.

Reagents:

  • TFA (Trifluoroacetic acid)[2][6]

  • TFMSA (Trifluoromethanesulfonic acid)

  • Thioanisole (Scavenger)

  • EDT (1,2-Ethanedithiol)[1][2]

Workflow:

  • Standard Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).[1][2] The Mob group remains intact.

  • Isolation: Precipitate peptide in cold ether. Lyophilize.

  • Mob Removal (Solution Phase):

    • Dissolve peptide in TFA.[1][3]

    • Add Thioanisole and EDT (10% v/v total).[1]

    • Cool to 0°C.[1]

    • Slowly add TFMSA (10% v/v).[1]

    • Stir at 0°C for 30-60 mins.

    • Validation: Monitor by HPLC.[1][3] The Mob-protected peak (hydrophobic) should shift to the free-thiol peak (hydrophilic).[1]

Visualizing the Chemical Pathway

ReactionPathwaycluster_0Resin Boundcluster_1Step 1: Resin Cleavagecluster_2Step 2: Mob RemovalNode1Fmoc-HoCys(Mob)-ResinNode2H-HoCys(Mob)-Peptide-OH(Semi-Protected)Node1->Node295% TFA(Mob Stable)Node3H-HoCys(SH)-Peptide-OH(Fully Deprotected)Node2->Node3TFMSA/TFAor HF

Figure 2: The two-stage deprotection pathway required for Mob-protected Homocysteine.

References

  • Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. CBL Patras. Available at: [Link] (Accessed 2026).

  • Understanding Acid Lability of Cysteine Protecting Groups. National Institutes of Health (PMC).[1] Available at: [Link] (Accessed 2026).

  • Sec-isoamyl Mercaptan (SIT), a Multi-faceted Disulfide Based Protecting Group. ResearchGate.[1] Available at: [Link] (Accessed 2026).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-HoCys(Mob)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handling complex chemistries understand that meticulous execution extends beyond the synthesis to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of Fmoc-HoCys(Mob)-OH (N-α-Fmoc-S-(p-methoxybenzyl)-L-homocysteine), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety compels us to provide this guidance, fostering a culture of responsibility within the scientific community.

The proper disposal of any chemical is not merely a procedural task but a validation of a laboratory's commitment to safety and regulatory compliance. The procedures outlined herein are designed to be a self-validating system, grounded in established chemical safety principles and regulatory frameworks.

Understanding the Compound: Chemical Properties and Hazard Profile

Key Characteristics:

  • Physical Form: Typically a white to off-white powder.

  • Protecting Groups:

    • Fmoc (Fluorenylmethyloxycarbonyl): Base-labile protecting group, typically removed with piperidine in DMF during SPPS.[1]

    • Mob (p-methoxybenzyl): Acid-labile protecting group, removed with strong acids like trifluoroacetic acid (TFA).[2]

  • Core Moiety (Homocysteine): Elevated levels of homocysteine have been associated with toxic effects, including oxidative stress.[3] While the protected form is less reactive, this underlying characteristic warrants careful handling.

Based on data from similar compounds, Fmoc-HoCys(Mob)-OH should be handled as a substance that may cause skin and eye irritation, and respiratory tract irritation if inhaled as a dust.[4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Fmoc-HoCys(Mob)-OH for any purpose, including disposal, the following PPE must be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[4]

Step-by-Step Disposal Protocol

The disposal of Fmoc-HoCys(Mob)-OH and its associated waste must adhere to all federal, state, and local environmental regulations.[4] The following protocol provides a general framework; however, always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical for safe and compliant disposal.

  • Solid Waste:

    • Carefully sweep up any excess or expired solid Fmoc-HoCys(Mob)-OH. Avoid generating dust.[4][6]

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[7]

    • Label the container as "Hazardous Waste" and clearly identify the contents: "Fmoc-HoCys(Mob)-OH (solid)".

  • Contaminated Labware and PPE:

    • Disposable items such as weigh boats, pipette tips, and gloves that have come into contact with the chemical should be placed in a designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated as described in Section 4.

Step 2: Handling Liquid Waste from Experimental Procedures

Liquid waste containing Fmoc-HoCys(Mob)-OH or its byproducts (e.g., from deprotection steps) must be handled with care.

  • Deprotection Solutions:

    • Piperidine Solutions (Fmoc Removal): These solutions are basic and contain the dibenzofulvene-piperidine adduct. They should be collected in a separate, labeled hazardous waste container. Do not mix with acidic waste.

    • TFA Solutions (Mob and Cleavage from Resin): These are corrosive and contain the cleaved peptide and Mob cations. Collect in a designated acid waste container. Scavengers used during cleavage (e.g., triisopropylsilane) will also be present and must be considered in the waste profile.

  • Solvent Waste:

    • Solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) used to dissolve or wash the compound should be collected in a designated non-halogenated or halogenated solvent waste container, respectively.

Step 3: Storage of Hazardous Waste

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[7][8]

  • Ensure all waste containers are tightly sealed to prevent leaks or spills.[7]

  • Store containers in a well-ventilated area, away from incompatible materials.

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.

Step 4: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Provide them with a clear and accurate description of the waste contents. The material will likely be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]

Decontamination Procedures

Effective decontamination is essential to prevent cross-contamination and ensure a safe working environment.

  • Glassware and Equipment:

    • Rinse with a suitable solvent (e.g., acetone or ethanol) to remove any residual compound. Collect the rinsate as hazardous waste.

    • Wash with soap and water.

    • Perform a final rinse with deionized water.

  • Spill Cleanup:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[4]

    • Place the spilled material and any cleanup materials (e.g., absorbent pads, contaminated gloves) into a hazardous waste container.

    • For larger spills, or if you are unsure how to proceed, evacuate the area and contact your EHS office immediately.[10]

Waste Minimization: A Proactive Approach

The most effective disposal procedure is one that is infrequently needed. Implementing waste minimization strategies is a core component of a responsible chemical management program.[8][11]

  • Purchase only the amount of Fmoc-HoCys(Mob)-OH required for your experiments.

  • Maintain an accurate chemical inventory to avoid purchasing duplicates.

  • Consider microscale experiments where feasible to reduce the volume of reagents and solvents used.

Summary of Disposal and Safety Information

Aspect Guideline Rationale
Personal Protective Equipment Safety glasses, nitrile gloves, lab coat. Respirator if dust is generated.To prevent skin, eye, and respiratory irritation from the chemical.[4][5]
Solid Waste Container Labeled, sealed, chemically compatible (e.g., HDPE) container.To ensure safe containment and prevent leaks or reactions.[7]
Liquid Waste Segregation Separate containers for acidic, basic, and solvent waste.To prevent dangerous chemical reactions and comply with waste disposal regulations.[12]
Storage Designated Satellite Accumulation Area, well-ventilated, away from incompatibles.To ensure safe temporary storage and prevent accidental release.[8]
Disposal Method Licensed hazardous waste contractor, likely via incineration.To ensure environmentally sound and compliant destruction of the chemical waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-HoCys(Mob)-OH and associated waste streams.

G cluster_0 Fmoc-HoCys(Mob)-OH Disposal Workflow start Start: Fmoc-HoCys(Mob)-OH Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Fmoc-HoCys(Mob)-OH or Contaminated PPE/Labware waste_type->solid Solid liquid Liquid Waste (e.g., from reactions) waste_type->liquid Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid liquid_type Identify Liquid Type liquid->liquid_type storage Store in Satellite Accumulation Area (SAA) collect_solid->storage acidic Acidic (e.g., TFA solution) liquid_type->acidic Acidic basic Basic (e.g., Piperidine solution) liquid_type->basic Basic solvent Solvent (e.g., DMF, DCM) liquid_type->solvent Solvent collect_acid Collect in Labeled Acid Waste Container acidic->collect_acid collect_base Collect in Labeled Base Waste Container basic->collect_base collect_solvent Collect in Labeled Solvent Waste Container solvent->collect_solvent collect_acid->storage collect_base->storage collect_solvent->storage disposal Arrange for EHS Pickup and Disposal storage->disposal

Caption: Workflow for the segregation and disposal of Fmoc-HoCys(Mob)-OH waste.

By adhering to these protocols, researchers can ensure that their valuable work in drug development and scientific discovery is conducted with the utmost respect for safety and environmental stewardship.

References

  • MSDS MFC105 Fmoc-MeCys(Trt)-OH.pdf. AAPPTec, LLC.
  • (FMOC-CYS-OH)2 - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET Fmoc-Cys(Mmt) - AWS. CEM Corporation.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Methods for Removing the Fmoc Group. ResearchGate.
  • Fmoc-Cys(Trt)-OH Novabiochem. Sigma-Aldrich.
  • Laboratory Waste Management Guidelines. Unknown Source.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Fmoc-Cys-OH - Safety Data Sheet. Synquest Labs.
  • Methods for Removing the Fmoc Group. SpringerLink.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Possible mechanisms of homocysteine toxicity. PubMed.
  • OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. PMC - NIH.

Sources

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